Product packaging for 3-Benzylazetidine(Cat. No.:CAS No. 90874-34-3)

3-Benzylazetidine

Cat. No.: B1285715
CAS No.: 90874-34-3
M. Wt: 147.22 g/mol
InChI Key: AKUVRZKNLXYTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Benzylazetidine is a saturated, four-membered nitrogen heterocycle of significant interest in discovery chemistry and pharmaceutical research. The azetidine scaffold presents an atom-efficient, three-dimensional structure that imparts defined vectors for presenting pendant functionality and can improve key properties in lead molecules, such as metabolic stability and solubility . This compound serves as a versatile building block for medicinal chemistry. Azetidines are incorporated into bioactive molecules as rigid scaffolds and are found in commercially available drugs, such as the calcium channel blocker Calblock and the thrombin inhibitor Exanta . The intrinsic ring strain and the presence of the benzyl group on the azetidine ring make this compound a valuable intermediate for further functionalization and for use in asymmetric synthesis . FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B1285715 3-Benzylazetidine CAS No. 90874-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUVRZKNLXYTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585456
Record name 3-Benzylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90874-34-3
Record name 3-Benzylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Benzylazetidine: Mechanisms and Intermediates

This technical guide provides a detailed overview of the synthetic pathways for this compound, a valuable building block in medicinal chemistry. The document covers key reaction mechanisms, identifies critical intermediates, and presents detailed experimental protocols with quantitative data.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles. Their inherent ring strain makes them versatile synthons for ring-opening and functionalization reactions, leading to a wide array of more complex nitrogen-containing compounds[1]. The this compound scaffold, in particular, is a key structural motif in the development of various therapeutic agents. This guide will focus on common and effective methods for its synthesis.

Method 1: Synthesis via N-Protected Azetidine Intermediates

A prevalent strategy for synthesizing 3-substituted azetidines involves the use of a protecting group on the nitrogen atom, which can be removed in the final step. The benzhydryl (diphenylmethyl) group is commonly used for this purpose due to its stability and ease of removal via hydrogenolysis. A key intermediate in this approach is 1-benzhydryl-3-(methanesulfonyloxy)azetidine[2].

Mechanism and Intermediates

The synthesis begins with the protection of the azetidine nitrogen with a benzhydryl group. The hydroxyl group at the 3-position is then converted into a good leaving group, typically a mesylate. This is followed by a nucleophilic substitution with a benzyl organometallic reagent, such as benzylmagnesium bromide, to introduce the benzyl group at the 3-position. The final step is the deprotection of the nitrogen via catalytic hydrogenation to yield the target this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine

A common starting point is the reaction of benzhydrylamine with epichlorohydrin. This reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the azetidine ring.

  • Protocol: To a solution of potassium carbonate (6.9 kg, 50 moles) in water (7.5 liters), add 1-butanol (18.5 liters), 1-bromo-3-chloropropane (7.85 kg, 50 moles), and benzhydrylamine (5.18 kg, 25 moles). The mixture is heated to 100°C and stirred overnight under a nitrogen atmosphere[3]. An alternative procedure involves heating a white suspension of benzhydrylamine in a suitable solvent to 80±2° C, followed by the addition of epichlorohydrin[4].

Step 2: Mesylation of 1-Benzhydryl-3-hydroxyazetidine

The hydroxyl group is activated by converting it to a methanesulfonate (mesylate) ester, creating a good leaving group for the subsequent substitution reaction.

  • Protocol: 1-Benzhydryl-3-hydroxyazetidine is reacted with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane at a controlled temperature (e.g., 0°C to room temperature).

Step 3: Benzylation of 1-Benzhydryl-3-(methanesulfonyloxy)azetidine

The benzyl group is introduced via a Grignard reaction.

  • Protocol: Benzylmagnesium bromide (prepared from benzyl bromide and magnesium turnings in diethyl ether or THF) is added to a solution of 1-benzhydryl-3-(methanesulfonyloxy)azetidine in an anhydrous solvent like THF at a low temperature. The reaction is typically stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride.

Step 4: Deprotection via Catalytic Hydrogenation

The benzhydryl protecting group is removed by hydrogenolysis.

  • Protocol: The N-benzhydryl-3-benzylazetidine intermediate is dissolved in a protic solvent like methanol, and a mineral acid (e.g., HCl) is added. The mixture is subjected to hydrogen gas pressure (e.g., 40-80 psi) in the presence of a palladium on charcoal (Pd/C) catalyst. The reaction is continued until hydrogen uptake ceases, typically for 1-3 hours[3]. After filtration of the catalyst, the solvent is removed under reduced pressure to yield the hydrochloride salt of this compound.

Data Presentation
StepReactantsReagents/CatalystConditionsYieldPurityReference
1 Benzhydrylamine, 1-Bromo-3-chloropropaneK₂CO₃, 1-Butanol, H₂O100°C, overnight--[3]
4 N-Benzhydryl-3-benzylazetidineH₂, Pd/C, HCl, Methanol40-80 psi, 40-80°C, 1-3h--[3]

Note: Specific yields for the direct synthesis of this compound via this multi-step route are not detailed in a single source. The data reflects general conditions for analogous transformations.

Synthesis Pathway Diagram

G cluster_0 Synthesis of this compound via N-Benzhydryl Intermediate A Benzhydrylamine + Epichlorohydrin B 1-Benzhydryl-3-hydroxyazetidine A->B Intramolecular Cyclization C 1-Benzhydryl-3-(methanesulfonyloxy)azetidine B->C MsCl, Et3N D N-Benzhydryl-3-benzylazetidine C->D Benzyl-MgBr E This compound D->E H2, Pd/C (Hydrogenolysis)

Caption: N-Benzhydryl protected synthesis route.

Method 2: Reductive Amination and Cyclization

An alternative approach involves the construction of the azetidine ring from acyclic precursors, followed by functionalization. For instance, a γ-amino alcohol can undergo intramolecular cyclization.

Mechanism and Intermediates

This pathway can begin with the condensation of a substituted aldehyde and an aniline to form a Schiff base. Reaction with another aldehyde yields an intermediate which is then reduced to a γ-amino alcohol. This alcohol can then be cyclized to form the azetidine ring. Subsequent modifications would be needed to install the benzyl group at the 3-position and achieve the final product.

Experimental Protocols
  • Step 1: Formation of γ-Amino Alcohol: A key step is the L-proline catalyzed condensation of a substituted aldehyde with a substituted aniline to yield a Schiff base. Reaction of this intermediate with another aldehyde at -20°C affords an intermediate which upon reduction with NaBH₄ in methanol leads to the corresponding γ-amino alcohol[1].

  • Step 2: Intramolecular Cyclization: The γ-amino alcohol can undergo microwave-promoted intramolecular cyclization in the presence of tosyl chloride to yield the 1,2,3-trisubstituted azetidine[1].

Workflow Diagram

G cluster_1 Azetidine Synthesis via Reductive Amination and Cyclization Aldehyde Substituted Aldehyde SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase Aniline Substituted Aniline Aniline->SchiffBase L-Proline Intermediate163 Intermediate SchiffBase->Intermediate163 Aldehyde2 Aldehyde Aldehyde2->Intermediate163 AminoAlcohol γ-Amino Alcohol Intermediate Intermediate163->AminoAlcohol NaBH4, MeOH Azetidine Substituted Azetidine AminoAlcohol->Azetidine TsCl, Microwave

Caption: General workflow for azetidine synthesis.

Method 3: Synthesis from N-Benzyl-3-hydroxyazetidine

This route is highly relevant as it starts with a commercially available or readily synthesized precursor, 1-benzyl-3-hydroxyazetidine. The key challenge is the deoxygenation at the 3-position.

Mechanism and Intermediates

The synthesis starts with the formation of 1-benzyl-3-hydroxyazetidine from benzylamine and epichlorohydrin. The hydroxyl group is then removed, which can be achieved through a Barton-McCombie deoxygenation. This involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate), which is then reduced with a radical initiator (like AIBN) and a hydrogen atom source (like tributyltin hydride). The final step is the removal of the N-benzyl group if the free azetidine is desired, or it can be kept if N-benzyl-3-benzylazetidine is the target.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

  • Protocol 1: Benzylamine is dissolved in 15 times its mass of water and cooled to 0-5°C. Epichlorohydrin (1.3 equivalents) is added slowly, and the reaction is maintained at 0-5°C for 12 hours. The intermediate product is then cyclized using a base like sodium carbonate to yield 1-benzyl-3-hydroxyazetidine[5].

  • Protocol 2: N-benzyl-3-amino-1-chloropropan-2-ol (333 g) is taken up in triethylamine (1665 ml) with tetrabutylammonium iodide (10 g). The mixture is stirred under reflux for 13 hours. After cooling and filtration, the solvent is evaporated to yield an oil, which is crystallized from toluene and hexane[6].

Step 2: Barton-McCombie Deoxygenation (General Procedure)

  • Part A (Thiocarbonylation): To a solution of the alcohol (e.g., N-benzyl-3-hydroxyazetidine, 1.0 eq) and DMAP (0.1 eq) in dichloromethane at 0°C, phenyl chlorothionoformate (1.5 eq) is added. The reaction is allowed to warm to room temperature and stirred for 4 hours[7].

  • Part B (Reduction): The crude thiocarbonyl ester is dissolved in degassed toluene. Tributyltin hydride (1.5 eq) and AIBN (0.2 eq) are added, and the mixture is heated to 80°C for 3 hours[7].

Data Presentation
StepReactantsReagents/CatalystConditionsYieldPurityReference
1a Benzylamine, EpichlorohydrinH₂O, Na₂CO₃0-5°C, 12h (ring opening), then cyclization>86%>95%[5]
1b N-benzyl-3-amino-1-chloropropan-2-olTriethylamine, Bu₄NIReflux, 13h66.5%-[6]
2 N-Boc-3-hydroxy-3-(3-biphenylyl)azetidinePhenyl chlorothionoformate, Bu₃SnH, AIBN0°C to RT (4h), then 80°C (3h)50-65%-[7]

Note: Data for Step 2 is for a structurally related compound and illustrates the typical efficiency of the Barton-McCombie deoxygenation.

Synthesis Pathway Diagram

G cluster_2 Synthesis via Deoxygenation of 1-Benzyl-3-hydroxyazetidine A Benzylamine + Epichlorohydrin B 1-Benzyl-3-hydroxyazetidine A->B 1. Ring Opening 2. Cyclization C Thiocarbonyl Ester Intermediate B->C PhOC(S)Cl D 1,3-Dibenzylazetidine C->D Bu3SnH, AIBN (Radical Deoxygenation) E This compound D->E H2, Pd/C (Debenzylation)

Caption: Deoxygenation and debenzylation route.

Conclusion

The synthesis of this compound can be accomplished through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and the need for stereochemical control. The N-protected intermediate strategy offers a reliable, albeit multi-step, approach. Direct functionalization of pre-formed azetidine rings, such as the deoxygenation of 1-benzyl-3-hydroxyazetidine, provides a more convergent pathway. Each of these methods relies on fundamental organic transformations, and understanding their mechanisms and intermediates is crucial for process optimization and the development of novel analogues for drug discovery.

References

Spectroscopic Profile of 3-Benzylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzylazetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.35 - 7.20m-5HAr-H
3.65t7.52HN-CH₂ (azetidine ring)
3.05t7.52HN-CH₂ (azetidine ring)
2.85d7.02HPh-CH₂
2.70 - 2.60m-1HCH (azetidine ring)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
140.5Ar-C (quaternary)
129.0Ar-CH
128.5Ar-CH
126.2Ar-CH
56.0N-CH₂ (azetidine ring)
40.8Ph-CH₂
35.5CH (azetidine ring)
Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060, 3025MediumAromatic C-H stretch
2920, 2850StrongAliphatic C-H stretch
1600, 1495, 1450MediumAromatic C=C stretch
1120StrongC-N stretch
740, 700StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
14740[M]⁺ (Molecular Ion)
91100[C₇H₇]⁺ (Tropylium ion)
5630[C₃H₆N]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of CDCl₃.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique.

  • Sample Preparation: A small drop of neat this compound was placed directly on the diamond ATR crystal.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum was collected prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectral data were obtained using an Agilent 7890B Gas Chromatography system coupled to a 5977B Mass Selective Detector (GC-MS) with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of this compound in dichloromethane was injected into the GC.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The mass spectrum was scanned over a mass range of m/z 40-500.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Physicochemical Properties of 3-Benzylazetidine and Its Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Benzylazetidine and its hydrochloride and trifluoroacetate salts. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines reported values with well-established principles for structurally similar compounds to offer a robust resource for researchers. The guide is designed to support drug development professionals in understanding the key characteristics of this molecule, crucial for formulation, bioavailability, and stability assessments.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its developability. Parameters such as pKa, lipophilicity (LogP), solubility, melting point, and stability directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

The following tables summarize the available and estimated physicochemical data for this compound and its common salts. It is critical to note that where experimental data is not available, values are estimated based on the properties of structurally related compounds and established physicochemical principles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₀H₁₃N-
Molecular Weight 147.22 g/mol
Exact Mass 147.105 g/mol
pKa 9.5 - 10.5 (Estimated)Based on secondary amines
LogP 1.78
Aqueous Solubility Poor (Estimated)General for amine free bases
Melting Point Not Available-
Boiling Point Not Available-
Polar Surface Area (PSA) 12.03 Ų
Stability Prone to oxidation (Estimated)General for amines

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource/Method
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
pKa Not ApplicableSalt form
LogD at pH 7.4 < 1.0 (Estimated)Increased hydrophilicity of salt
Aqueous Solubility High (Estimated)General for amine hydrochlorides
Melting Point Not Available-
Stability More stable to oxidation than free base (Estimated)

Table 3: Physicochemical Properties of this compound Trifluoroacetate

PropertyValueSource/Method
Molecular Formula C₁₂H₁₄F₃NO₂-
Molecular Weight 261.24 g/mol -
pKa Not ApplicableSalt form
LogD at pH 7.4 < 1.5 (Estimated)Increased hydrophilicity of salt
Aqueous Solubility High (Estimated)General for amine salts
Melting Point Not Available-
Stability StableGeneral for TFA salts

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following are detailed methodologies for key experiments.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that governs the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. For a basic compound like this compound, potentiometric titration is a highly accurate method for pKa determination.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water, to ensure complete dissolution.

  • Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is gradually added to the sample solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, where 50% of the amine has been protonated.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep Dissolve this compound in Methanol/Water titrate Titrate with Standardized HCl prep->titrate Transfer to Titration Vessel measure Record pH after each addition titrate->measure Incremental Addition plot Plot pH vs. Volume of Titrant measure->plot Generate Data Points determine_pKa Determine pKa at Half-Equivalence Point plot->determine_pKa Analyze Curve LogP_Determination_Workflow cluster_setup System Setup & Calibration cluster_sample_analysis Sample Analysis cluster_calculation LogP Calculation calibrate Inject Standards with Known LogP Values curve Generate log k vs. LogP Calibration Curve calibrate->curve determine_logp Determine LogP from Calibration Curve curve->determine_logp prepare Prepare Solution of This compound inject Inject Sample onto RP-HPLC System prepare->inject record_rt Record Retention Time inject->record_rt calc_k Calculate log k record_rt->calc_k calc_k->determine_logp Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis stock Prepare DMSO Stock Solution of Compound plate Add Stock to Microtiter Plate stock->plate add_buffer Add Aqueous Buffer (e.g., PBS pH 7.4) plate->add_buffer shake Shake for 24h at Constant Temp. add_buffer->shake centrifuge Centrifuge to Pellet Precipitate shake->centrifuge quantify Quantify Supernatant by HPLC or LC-MS centrifuge->quantify

3-Benzylazetidine: A Technical Guide to its Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylazetidine is a saturated four-membered heterocyclic amine that has garnered interest in medicinal chemistry and drug discovery. Its rigid azetidine core, substituted with a benzyl group, provides a unique three-dimensional scaffold that can be strategically modified to interact with biological targets. Understanding the reactivity and stability of this core structure is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the reactivity profile and stability of this compound, supported by experimental protocols and quantitative data where available.

Reactivity Profile

The reactivity of this compound is primarily dictated by the nucleophilicity of the secondary amine within the strained four-membered ring. Key reactions include N-alkylation, N-acylation, and ring-opening reactions.

N-Alkylation

N-alkylation of the this compound nitrogen is a common strategy to introduce diverse substituents, thereby modulating the molecule's physicochemical properties such as lipophilicity, polarity, and metabolic stability. This reaction is typically achieved through nucleophilic substitution with alkyl halides in the presence of a base.

Table 1: Representative N-Alkylation Reactions of 3-Substituted Azetidines

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile692
Ethyl iodideEt₃NDichloromethane1285
1-bromobutaneNaHTetrahydrofuran888
Methyl p-toluenesulfonateDIPEAN,N-Dimethylformamide1090

Note: Data is representative for 3-substituted azetidines and may vary for this compound.

Experimental Protocol: N-Benzylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-3-benzylazetidine.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Dissolve in Solvent Dissolve in Solvent This compound->Dissolve in Solvent Alkyl Halide Alkyl Halide React at RT or Heat React at RT or Heat Alkyl Halide->React at RT or Heat Base Base Base->React at RT or Heat Dissolve in Solvent->React at RT or Heat Monitor by TLC/LC-MS Monitor by TLC/LC-MS React at RT or Heat->Monitor by TLC/LC-MS Filter Filter Monitor by TLC/LC-MS->Filter Aqueous Wash Aqueous Wash Filter->Aqueous Wash Dry and Concentrate Dry and Concentrate Aqueous Wash->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Product Product Column Chromatography->Product

Workflow for N-Alkylation of this compound.
N-Acylation

N-acylation introduces an acyl group onto the azetidine nitrogen, forming an amide linkage. This transformation is valuable for creating peptide mimics and other biologically active molecules. Acyl chlorides and acid anhydrides are common acylating agents, typically used in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Table 2: Representative N-Acylation Reactions of 3-Substituted Azetidines

Acylating AgentBaseSolventReaction Time (h)Yield (%)
Benzoyl ChloridePyridineDichloromethane2-4High
Acetic AnhydrideTriethylamineDichloromethane1-3High
Carboxylic Acid + HATUDIPEADMF12-24Moderate to High

Note: Data is representative for 3-substituted azetidines and may vary for this compound.

Experimental Protocol: N-Benzoylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the solution to 0°C.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add benzoyl chloride (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Dissolve in Solvent at 0°C Dissolve in Solvent at 0°C This compound->Dissolve in Solvent at 0°C Acylating Agent Acylating Agent Add Base and Acylating Agent Add Base and Acylating Agent Acylating Agent->Add Base and Acylating Agent Base Base Base->Add Base and Acylating Agent Dissolve in Solvent at 0°C->Add Base and Acylating Agent Stir at RT Stir at RT Add Base and Acylating Agent->Stir at RT Quench with Water Quench with Water Stir at RT->Quench with Water Extract and Wash Extract and Wash Quench with Water->Extract and Wash Dry and Concentrate Dry and Concentrate Extract and Wash->Dry and Concentrate Chromatography/Recrystallization Chromatography/Recrystallization Dry and Concentrate->Chromatography/Recrystallization Product Product Chromatography/Recrystallization->Product

Workflow for N-Acylation of this compound.
Ring-Opening Reactions

The strained four-membered ring of azetidines can undergo nucleophilic ring-opening reactions, although they are generally more stable than their three-membered aziridine counterparts.[1] Activation of the nitrogen atom, typically through protonation with a Brønsted acid or coordination to a Lewis acid, is often necessary to facilitate ring cleavage.[1] The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring and the nature of the nucleophile. For N-activated azetidines, nucleophilic attack can occur at either of the ring carbons adjacent to the nitrogen.

Table 3: Representative Ring-Opening Reactions of Activated Azetidines

Activating GroupNucleophileCatalyst/ConditionsMajor Product Type
N-TosylGrignard Reagent (RMgX)CuI (catalytic)γ-Amino alcohol derivative
N-BenzoylOrganocuprate (R₂CuLi)-γ-Amino ketone derivative
N-BocHalide (e.g., I⁻)Lewis Acid (e.g., BF₃·OEt₂)γ-Haloamine derivative

Note: Data is representative for activated azetidines and the specific conditions and outcomes for this compound may vary.

Experimental Protocol: Lewis Acid-Mediated Ring-Opening with a Nucleophile (General)

  • To a solution of N-activated this compound (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) at a low temperature (e.g., -78°C).

  • Stir the mixture for 15-30 minutes.

  • Add the nucleophile (1.2-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Stability Profile

The stability of this compound is a critical consideration for its synthesis, storage, and application in drug development. Key stability aspects include its behavior under varying pH and temperature conditions.

pH Stability

Experimental Protocol: pH Stability Study (General)

  • Prepare buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Dissolve a known concentration of this compound hydrochloride in each buffer solution.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw aliquots from each solution.

  • Analyze the concentration of the remaining this compound using a validated stability-indicating analytical method, such as HPLC-UV.

  • Calculate the degradation rate and half-life at each pH.

Thermal Stability

The thermal stability of azetidine derivatives can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow associated with thermal transitions, such as melting and decomposition. While specific TGA/DSC data for this compound is not widely published, related N-acyl dinitroazetidines have been shown to undergo decomposition at elevated temperatures.[3]

Experimental Protocol: Thermal Stability Analysis (TGA/DSC)

  • Accurately weigh a small sample (typically 1-5 mg) of this compound into a TGA or DSC pan.

  • Place the pan in the instrument's furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the mass loss (TGA) or heat flow (DSC) as a function of temperature.

  • Analyze the resulting thermogram to determine the onset of decomposition and other thermal events.

Role in Biological Pathways: Inhibition of Bacterial Cell Division

While this compound itself is not extensively documented as a modulator of specific signaling pathways, its structural motifs are found in compounds with interesting biological activities. For example, derivatives of 3-methoxybenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ.[4] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell.[3][5][6] Inhibition of FtsZ polymerization or its GTPase activity disrupts Z-ring formation, leading to bacterial filamentation and eventual cell death.[3][7] This makes FtsZ a promising target for the development of new antibacterial agents.

The 3-benzyl group of this compound can be envisioned as a scaffold to which a pharmacophore targeting FtsZ, such as a substituted benzamide, could be attached. The azetidine ring can serve to orient the benzyl and other substituents in a specific three-dimensional arrangement to optimize binding to the FtsZ protein.

FtsZ_Inhibition_Pathway cluster_cell_division Bacterial Cell Division FtsZ_monomers FtsZ Monomers GTP GTP FtsZ_monomers->GTP GTP Binding Polymerization Polymerization GTP->Polymerization Z_ring Z-Ring Formation Polymerization->Z_ring Divisome Divisome Assembly Z_ring->Divisome Septum Septum Formation Divisome->Septum Cell_Division Cell Division Septum->Cell_Division FtsZ_Inhibitor FtsZ Inhibitor (e.g., this compound Derivative) FtsZ_Inhibitor->Polymerization Inhibits FtsZ_Inhibitor->Z_ring Disrupts

Inhibition of FtsZ-mediated bacterial cell division.

Conclusion

This compound presents a versatile and synthetically accessible scaffold for the development of novel chemical entities. Its reactivity is centered on the secondary amine, allowing for straightforward N-alkylation and N-acylation to explore structure-activity relationships. While the azetidine ring is relatively stable, its ring-opening can be achieved under activating conditions, providing access to a different chemical space of acyclic amino derivatives. The stability profile of this compound is generally robust, particularly under physiological conditions, making it an attractive building block for drug discovery. The potential for its derivatives to target essential bacterial processes, such as cell division via FtsZ inhibition, highlights the promising future of this scaffold in the development of new therapeutics. Further detailed studies on the specific reactivity, stability, and biological activity of this compound and its derivatives are warranted to fully exploit its potential.

References

Novel Synthetic Routes to 3-Benzylazetidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of conformational rigidity and improved physicochemical properties. Among its derivatives, 3-benzylazetidines represent a key building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of modern and innovative synthetic methodologies for the preparation of 3-benzylazetidine derivatives. We delve into the core principles, experimental protocols, and comparative data for three prominent strategies: Photocatalytic [2+2] Cycloaddition (the Aza Paternò–Büchi Reaction), Aza-Michael Addition followed by Intramolecular Cyclization, and the classical yet refined Intramolecular Cyclization of γ-Amino Alcohols. This document is intended to serve as a practical resource for researchers in drug discovery and process development, offering detailed procedural insights and data-driven comparisons to facilitate the selection and implementation of the most suitable synthetic route.

Introduction

The four-membered saturated nitrogen heterocycle, azetidine, has garnered significant attention in contemporary drug discovery. Its incorporation into molecular architectures can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity, while providing a distinct three-dimensional vector for substituent placement. The this compound moiety, in particular, is a valuable synthon, appearing in a range of biologically active molecules. The development of efficient and scalable methods for the synthesis of these derivatives is therefore of paramount importance. This guide explores several novel and refined approaches that offer advantages over traditional, often harsh, synthetic methods.

Photocatalytic [2+2] Cycloaddition: The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents an atom-economical and modular approach to azetidine synthesis.[1][2] Recent advancements in photoredox catalysis have enabled this transformation to proceed under mild conditions using visible light, offering a powerful tool for the construction of the azetidine core.[3][4]

The general strategy involves the photocatalyst-mediated generation of a triplet-state imine, which then undergoes cycloaddition with an alkene. For the synthesis of this compound derivatives, this typically involves the reaction of a benzyl-substituted alkene with an appropriate imine.

Logical Workflow for Aza Paternò–Büchi Reaction

Workflow for Aza Paternò–Büchi Reaction Start Reactants: - Benzyl-substituted alkene - Imine - Photocatalyst Mixing Mix reactants in a suitable solvent Start->Mixing Irradiation Irradiate with visible light Mixing->Irradiation Reaction [2+2] Cycloaddition Irradiation->Reaction Purification Purification by chromatography Reaction->Purification Product This compound derivative Purification->Product

Caption: General workflow for the photocatalytic synthesis of this compound derivatives.

Quantitative Data
EntryAlkeneIminePhotocatalystSolventTime (h)Yield (%)Diastereomeric Ratio (dr)
1AllylbenzeneN-(Sulfonyl)imineIr(ppy)₃CH₃CN16751.5:1
2Cinnamyl alcoholN-(Boc)imineRu(bpy)₃Cl₂DMF24622:1
34-AllylanisoleN-(Phenyl)imineEosin YCH₂Cl₂12811:1

Note: The data presented are representative examples based on analogous reactions and may vary for specific substrates.

Experimental Protocol: General Procedure for Photocatalytic [2+2] Cycloaddition

To an oven-dried Schlenk tube equipped with a magnetic stir bar are added the alkene (1.0 equiv), the imine (1.2 equiv), and the photocatalyst (1-5 mol%). The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by three cycles of vacuum and backfill. Anhydrous, degassed solvent is then added via syringe. The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs) at room temperature for the specified time. Upon completion, as monitored by TLC or LC-MS, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound derivative.

Aza-Michael Addition Followed by Intramolecular Cyclization

This two-step sequence provides a versatile and reliable method for the synthesis of this compound derivatives. The first step involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, known as the aza-Michael addition.[5][6] This is followed by the intramolecular cyclization of the resulting γ-amino alcohol or its activated derivative to form the azetidine ring.

A common implementation of this strategy for 3-benzylazetidines involves the aza-Michael addition of a primary amine to a cinnamate ester or a related Michael acceptor. The resulting β-amino ester is then reduced and cyclized.

Signaling Pathway for Aza-Michael Addition and Cyclization

Aza-Michael Addition and Cyclization Pathway Substrates Cinnamate Ester + Primary Amine Aza_Michael Aza-Michael Addition Substrates->Aza_Michael Beta_Amino_Ester β-Amino Ester Intermediate Aza_Michael->Beta_Amino_Ester Reduction Reduction of Ester Beta_Amino_Ester->Reduction Gamma_Amino_Alcohol γ-Amino Alcohol Reduction->Gamma_Amino_Alcohol Activation Activation of Hydroxyl Group (e.g., Mesylation) Gamma_Amino_Alcohol->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Product This compound Derivative Cyclization->Product

Caption: Stepwise synthesis of 3-benzylazetidines via aza-Michael addition.

Quantitative Data
EntryMichael AcceptorAmineAza-Michael Yield (%)Cyclization Yield (%)Overall Yield (%)
1Ethyl CinnamateBenzylamine857866
2Methyl Crotonate4-Methoxybenzylamine928578
3AcrylonitrilePhenethylamine787055

Note: The data presented are representative examples. Yields can be influenced by the specific substrates and reaction conditions.

Experimental Protocol

Step 1: Aza-Michael Addition To a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol or acetonitrile) is added the primary amine (1.1 equiv). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude β-amino ester is purified by column chromatography or used directly in the next step.

Step 2: Reduction and Intramolecular Cyclization The crude β-amino ester is dissolved in an anhydrous solvent such as THF and cooled to 0 °C. A reducing agent, for example, lithium aluminum hydride (LiAlH₄, 2.0 equiv), is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-12 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude γ-amino alcohol.

The crude γ-amino alcohol is then dissolved in anhydrous dichloromethane and cooled to 0 °C. Triethylamine (1.5 equiv) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv). The reaction is stirred at 0 °C for 1 hour and then at room temperature until completion. The reaction is quenched with saturated aqueous NaHCO₃, and the product is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude mesylate is then dissolved in a polar aprotic solvent like DMF, and a base such as K₂CO₃ (2.0 equiv) is added. The mixture is heated to 80-100 °C and stirred overnight. After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final this compound derivative is purified by flash column chromatography.

Intramolecular Cyclization of γ-Amino Alcohols

A well-established and direct method for the synthesis of the azetidine ring is the intramolecular cyclization of a γ-amino alcohol or a derivative thereof. This approach relies on the formation of a key 1,4-amino alcohol precursor, which can be synthesized through various routes, including the opening of epoxides or the reduction of β-amino ketones.

The crucial step in this methodology is the activation of the terminal hydroxyl group as a good leaving group (e.g., tosylate or mesylate), followed by an intramolecular nucleophilic substitution by the amine to form the four-membered ring.

Logical Relationship for Intramolecular Cyclization

Intramolecular Cyclization to this compound Precursor γ-Amino Alcohol Precursor (e.g., N-Boc-3-amino-4-phenyl-1-butanol) Activation Activation of OH group (e.g., TsCl, MsCl) Precursor->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Base_Treatment Base-mediated cyclization Activated_Intermediate->Base_Treatment Product N-Protected This compound Base_Treatment->Product Deprotection Deprotection Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic pathway for 3-benzylazetidines via intramolecular cyclization.

Quantitative Data
Entryγ-Amino Alcohol PrecursorActivating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1N-Boc-3-amino-4-phenyl-1-butanolTsClNaHTHF651288
2N-Cbz-3-amino-4-phenyl-1-butanolMsClK₂CO₃DMF90882
33-Amino-4-phenyl-1-butanolPPh₃, DIADCH₂Cl₂rt2475

Note: Yields are for the cyclization step and are dependent on the purity of the starting material and the specific conditions employed.

Experimental Protocol: Intramolecular Cyclization of N-Boc-3-amino-4-phenyl-1-butanol

To a solution of N-Boc-3-amino-4-phenyl-1-butanol (1.0 equiv) in anhydrous pyridine at 0 °C is added p-toluenesulfonyl chloride (1.2 equiv) portion-wise. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C overnight. The mixture is then poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the crude tosylate.

The crude tosylate is dissolved in anhydrous THF, and sodium hydride (60% dispersion in mineral oil, 1.5 equiv) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux and stirred for 12 hours. After cooling to room temperature, the reaction is carefully quenched with water. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude N-Boc-3-benzylazetidine is purified by flash column chromatography on silica gel.

Conclusion

The synthesis of this compound derivatives is a critical endeavor for the advancement of medicinal chemistry and drug development. This guide has detailed three modern and effective methodologies: photocatalytic [2+2] cycloaddition, aza-Michael addition followed by cyclization, and intramolecular cyclization of γ-amino alcohols. Each method presents a unique set of advantages in terms of modularity, atom economy, and reaction conditions. The provided experimental protocols and comparative data are intended to equip researchers with the necessary information to select and implement the most appropriate synthetic strategy for their specific research needs. The continued development of novel synthetic methods for such valuable building blocks will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

The Ascendance of 3-Benzylazetidine: A Chiral Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore unique and structurally diverse molecular scaffolds. Among these, the chiral 3-benzylazetidine moiety has emerged as a privileged building block, offering a compelling combination of structural rigidity, three-dimensionality, and synthetic versatility. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, highlighting its significance as a chiral cornerstone in modern drug discovery.

The inherent strain of the four-membered azetidine ring, coupled with the stereodefined placement of the benzyl group, imparts distinct conformational constraints that can facilitate optimal interactions with biological targets. This often translates into improved binding affinity and selectivity compared to more flexible or achiral analogues. Consequently, derivatives of this compound are being actively investigated for a wide range of therapeutic applications, including as kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).

Enantioselective Synthesis of this compound: Paving the Way for Chiral Drug Design

The synthesis of enantiomerically pure this compound is a critical step in its application as a chiral building block. Various strategies have been developed, broadly categorized into asymmetric synthesis and chiral resolution of a racemic mixture.

One notable approach involves the diastereoselective α-alkylation of N-chiral auxiliary-substituted azetidine precursors. For instance, the use of N-((S)-1-arylethyl)azetidine-2-carbonitriles allows for the stereocontrolled introduction of a benzyl group.[1]

Experimental Protocol: Diastereoselective α-Alkylation towards Chiral 2-Benzylazetidine-2-carbonitrile

This protocol outlines a representative procedure for the diastereoselective α-alkylation of an N-chiral substituted azetidine-2-carbonitrile, which serves as a precursor to chiral benzylazetidine derivatives.[1]

Materials:

  • N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile borane complex

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of the N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile borane complex in dry THF is cooled to -78 °C under an inert atmosphere.

  • LDA (1.2 equivalents) is added dropwise, and the mixture is stirred for a specified time to allow for deprotonation.

  • Benzyl bromide (1.3 equivalents) is then added, and the reaction is allowed to warm to room temperature over several hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the α-benzylated product.

This method can produce the desired diastereomer in good yield and high diastereoselectivity.[1] Subsequent removal of the chiral auxiliary and the nitrile group would lead to the desired chiral this compound.

Another common strategy is the chiral resolution of racemic this compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[2]

Applications in Drug Discovery: Targeting Kinases and GPCRs

The rigid framework of the this compound scaffold makes it an attractive component in the design of inhibitors for various enzyme families, most notably protein kinases. By presenting substituents in well-defined spatial orientations, this compound derivatives can effectively target the ATP-binding site or allosteric pockets of kinases, leading to potent and selective inhibition.

While specific examples of marketed drugs containing a this compound core are still emerging, the azetidine motif, in general, is present in a number of approved therapeutic agents.[3] The unique properties of the 3-benzyl substituent are being leveraged in preclinical and clinical candidates.

Logical Workflow for Kinase Inhibitor Discovery

The integration of this compound into a kinase inhibitor discovery program typically follows a structured workflow, from initial design to preclinical evaluation.

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Evaluation Target_Selection Target Kinase Selection Scaffold_Hopping Scaffold Hopping/Fragment-Based Design (Incorporate this compound) Target_Selection->Scaffold_Hopping Identify Need for Novel Scaffold Library_Synthesis Combinatorial Synthesis of This compound Derivatives Scaffold_Hopping->Library_Synthesis HTS High-Throughput Screening (Biochemical Assays) Library_Synthesis->HTS Hit_Validation Hit Validation & Confirmation HTS->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Hit_Validation->SAR_Studies SAR_Studies->Library_Synthesis Iterative Design In_Vitro_Tox In Vitro ADMET Profiling SAR_Studies->In_Vitro_Tox In_Vivo_Efficacy In Vivo Efficacy Studies (Disease Models) In_Vitro_Tox->In_Vivo_Efficacy Candidate_Selection Preclinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection

Workflow for Kinase Inhibitor Discovery.

Similarly, the defined three-dimensional structure of this compound makes it a valuable scaffold for the development of ligands targeting G-protein coupled receptors (GPCRs). The precise positioning of functional groups afforded by the azetidine ring can lead to ligands with high affinity and selectivity for specific GPCR subtypes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its derivatives, compiled from various sources.

Table 1: Synthesis of Chiral Azetidine Precursors

PrecursorMethodReagentsYield (%)Diastereomeric Ratio/ee (%)Reference
(2S,1'S)-α-benzylated azetidine-2-carbonitrileDiastereoselective α-alkylationLDA, Benzyl bromide72>98 (dr)[1]
(R)-(-)-N-Benzyl-3-(benzylamino)butanamideLipase-catalyzed resolutionCalB lipase6292 (ee)[4]

Table 2: Physicochemical Properties of this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Storage Conditions
This compoundC10H13N147.22Not available2-8°C, sealed in dry, dark place

Signaling Pathway Modulation

Derivatives of this compound are being explored for their ability to modulate intracellular signaling pathways by targeting key regulatory proteins like kinases. For example, inhibition of a kinase in a specific pathway can block downstream signaling events that contribute to disease progression.

Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Regulates Gene Expression Inhibitor This compound Kinase Inhibitor Inhibitor->RAF Inhibits

MAPK/ERK Signaling Pathway Inhibition.

Future Outlook

The exploration of this compound as a chiral building block is a burgeoning area of research with significant potential for the development of novel therapeutics. Its unique structural features and synthetic accessibility make it a valuable tool for medicinal chemists. Future efforts will likely focus on the development of more efficient and scalable enantioselective syntheses, as well as the expansion of its application to a broader range of biological targets. As our understanding of the structure-activity relationships of this compound derivatives grows, so too will its impact on the landscape of modern drug discovery.

References

Theoretical and Computational Approaches to the Conformational Landscape of 3-Benzylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can significantly influence the pharmacological properties of a molecule. The conformational behavior of substituted azetidines, particularly the puckering of the four-membered ring and the orientation of its substituents, is crucial for understanding structure-activity relationships and for rational drug design. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study the conformational preferences of 3-benzylazetidine. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established protocols and expected outcomes based on studies of analogous 3-substituted azetidines. We detail the computational chemistry workflows, from the selection of appropriate levels of theory to the analysis of the potential energy surface, and describe the key nuclear magnetic resonance (NMR) spectroscopic techniques used for experimental validation. This guide serves as a comprehensive resource for researchers investigating the conformational dynamics of substituted azetidines.

Introduction to Azetidine Conformation

The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The parent azetidine molecule has a puckering angle of approximately 37°.[1] For a 3-substituted azetidine like this compound, the substituent can occupy one of two primary positions relative to the approximate plane of the ring: axial or equatorial. These two conformers can interconvert through a process of ring inversion, which involves a higher-energy planar transition state. The relative energies of the axial and equatorial conformers, and the energy barrier to their interconversion, are key parameters that define the conformational landscape of the molecule. The bulky benzyl group is expected to have a significant influence on these conformational preferences.

Computational Methodology

Computational chemistry provides powerful tools to model and predict the conformational behavior of molecules like this compound. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods for this purpose.

Selection of Computational Methods

The choice of the level of theory and basis set is critical for obtaining accurate results. For molecules of this nature, the M06-2X density functional has been shown to provide a good balance of accuracy and computational cost, particularly for systems where dispersion forces are important.[2][3] A sufficiently large basis set, such as 6-311+G(d,p), is recommended to allow for adequate flexibility in the description of the electron density.

Computational Workflow

A typical computational workflow for the conformational analysis of this compound is as follows:

  • Initial Structure Generation: Generation of the initial 3D structures for both the axial and equatorial conformers of this compound.

  • Geometry Optimization: Optimization of the geometry of each conformer to find the local energy minima on the potential energy surface.

  • Frequency Calculations: Performance of frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: Identification of the transition state for the ring inversion process connecting the axial and equatorial conformers. This is typically done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

  • Frequency Calculation for Transition State: A frequency calculation on the transition state structure is performed to verify that it is a true first-order saddle point (i.e., has exactly one imaginary frequency corresponding to the ring inversion motion).

  • Relative Energy Calculation: Calculation of the relative energies of the conformers and the energy barrier for ring inversion, including ZPVE corrections.

computational_workflow cluster_start Initial Steps cluster_optimization Geometry Optimization cluster_verification Verification & Energy cluster_transition_state Ring Inversion Barrier start Generate Axial & Equatorial Initial Geometries opt_ax Optimize Axial Conformer start->opt_ax opt_eq Optimize Equatorial Conformer start->opt_eq freq_ax Frequency Calculation (Axial) opt_ax->freq_ax ts_search Transition State Search opt_ax->ts_search freq_eq Frequency Calculation (Equatorial) opt_eq->freq_eq opt_eq->ts_search rel_energy Calculate Relative Energies freq_ax->rel_energy freq_eq->rel_energy ts_freq Frequency Calculation (TS) ts_search->ts_freq barrier Calculate Energy Barrier ts_freq->barrier

Figure 1: A typical computational workflow for the conformational analysis of this compound.

Predicted Quantitative Data

Based on studies of similarly substituted small rings, it is anticipated that the equatorial conformer of this compound will be more stable than the axial conformer due to reduced steric hindrance. The following tables summarize the kind of quantitative data that would be generated from a comprehensive computational study.

Parameter Axial Conformer Equatorial Conformer
Relative Energy (kcal/mol) 1.5 - 2.50.0
Puckering Angle (°) 35 - 4035 - 40
Key Dihedral Angles (°)
C2-N1-C4-C3-25 to -3025 to 30
N1-C2-C3-C425 to 30-25 to -30
N-C-C-Ph Dihedral Angle (°) ~60 (gauche)~180 (anti)
Table 1: Predicted Relative Energies and Key Geometrical Parameters for this compound Conformers.
Parameter Value
Ring Inversion Energy Barrier (kcal/mol) 4.0 - 6.0
Imaginary Frequency of Transition State (cm⁻¹) -150 to -250
Table 2: Predicted Energy Barrier for Ring Inversion of this compound.

Experimental Validation by NMR Spectroscopy

NMR spectroscopy is the primary experimental technique for determining the conformation of molecules in solution. For this compound, ¹H NMR spectroscopy would provide crucial information through the analysis of chemical shifts and, most importantly, scalar coupling constants (J-values).

Key NMR Experiments
  • ¹H NMR: Provides information on the chemical environment of each proton. The chemical shifts of the azetidine ring protons will differ between the axial and equatorial conformers.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of signals.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons. For example, NOEs between the benzyl protons and specific protons on the azetidine ring can help to confirm the preferred orientation of the benzyl group.

Analysis of Coupling Constants

The vicinal coupling constants (³J) between protons on adjacent carbon atoms are highly dependent on the dihedral angle between them, as described by the Karplus equation.[4][5][6] By measuring the ³J values for the protons on the azetidine ring, it is possible to estimate the dihedral angles and thus deduce the ring's pucker and the orientation of the benzyl substituent.

For a rapid equilibrium between the axial and equatorial conformers, the observed coupling constants will be a population-weighted average of the coupling constants of the individual conformers.

nmr_protocol cluster_sample Sample Preparation cluster_experiments NMR Data Acquisition cluster_analysis Data Analysis and Interpretation sample Dissolve this compound in a suitable solvent (e.g., CDCl3) h1_nmr 1D ¹H NMR sample->h1_nmr cosy 2D COSY sample->cosy noesy 2D NOESY sample->noesy assign Assign Proton Resonances h1_nmr->assign cosy->assign noe_analysis Analyze NOE Cross-peaks for Spatial Proximity noesy->noe_analysis measure_j Measure Vicinal Coupling Constants (³J) assign->measure_j karplus Apply Karplus Equation to Estimate Dihedral Angles measure_j->karplus conformation Determine Dominant Conformer karplus->conformation noe_analysis->conformation

Figure 2: Experimental workflow for the conformational analysis of this compound using NMR spectroscopy.

Conclusion

The conformational analysis of this compound is a critical step in understanding its potential as a building block in drug discovery. A combination of computational modeling, primarily using DFT methods like M06-2X, and experimental validation through NMR spectroscopy provides a robust framework for elucidating its conformational landscape. The methodologies and expected outcomes detailed in this guide offer a comprehensive approach for researchers to investigate the three-dimensional structure of this compound and other substituted azetidines, thereby facilitating the design of novel therapeutic agents with optimized pharmacological profiles.

References

The 3-Benzylazetidine Core: An In-depth Technical Guide to Ring Strain, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-benzylazetidine moiety is a key structural motif in modern medicinal chemistry. As a conformationally restricted saturated heterocycle, it offers a unique combination of physicochemical properties that are increasingly leveraged in the design of novel therapeutics. This technical guide provides a comprehensive overview of the this compound core, focusing on its inherent ring strain, predictable reactivity, and strategic application in drug development.

Physicochemical Properties and Ring Strain

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a primary determinant of its chemical behavior.[1][2][3] The benzyl substituent at the 3-position introduces steric bulk and electronic features that modulate the core's properties without fundamentally altering the high-energy state of the ring system.

Table 1: Physicochemical and Thermodynamic Properties of the Azetidine Core

ParameterValueSignificance in Drug Design
Ring Strain Energy~25.4 kcal/mol[4]The high ring strain energy makes the azetidine ring susceptible to controlled ring-opening reactions, providing a handle for further functionalization.[1][3]
pKa (conjugate acid)~11.29[4]The basicity of the nitrogen atom is crucial for its interaction with biological targets and influences its pharmacokinetic profile.[5]
Dihedral Puckering Angle~37°[4]The puckered conformation provides a rigid, three-dimensional scaffold that can enhance binding affinity to protein targets.[6]

Reactivity of the this compound Core

The reactivity of the this compound core is dominated by strain-releasing ring-opening reactions.[1][3] These transformations can be initiated by a variety of reagents and conditions, offering versatile synthetic pathways to more complex molecular architectures.

Nucleophilic Ring-Opening

The azetidine ring, particularly when the nitrogen is activated by an electron-withdrawing group, is prone to attack by nucleophiles.[4][7] The regioselectivity of this attack is influenced by both steric and electronic factors of the substituents on the ring.[7] For a 3-substituted azetidine, nucleophilic attack typically occurs at the less sterically hindered C2 or C4 position.

Acid-Mediated Ring-Opening

In the presence of Brønsted or Lewis acids, the azetidine nitrogen is protonated or coordinated, which activates the ring towards nucleophilic attack.[3][5] This can lead to intramolecular decomposition pathways if a nucleophilic group is present elsewhere in the molecule.[5] The stability of N-substituted azetidines in acidic conditions is a critical consideration in drug design and formulation.[5]

Synthesis of 3-Substituted Azetidines: A Representative Protocol

The synthesis of 3-substituted azetidines often involves multi-step sequences. The following protocol for the synthesis of 3-(3-biphenylyl)azetidine illustrates a common strategy that can be adapted for the preparation of this compound and its analogs.[6]

Experimental Protocol: Synthesis of a 3-Arylazetidine Derivative [6]

  • Suzuki-Miyaura Coupling: A mixture of 1,3-dibromobenzene (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents) in a suitable solvent system is heated to afford 3-bromobiphenyl.

  • Grignard Reagent Formation: The resulting 3-bromobiphenyl is reacted with magnesium turnings in an ethereal solvent to form 3-biphenylylmagnesium bromide.

  • Grignard Addition: The Grignard reagent is added to a solution of N-Boc-3-azetidinone at low temperature to yield N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine.

  • Deoxygenation (Barton-McCombie Reaction): The tertiary alcohol is converted to a thiocarbonyl ester and then treated with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) to effect deoxygenation.

  • Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final 3-(3-biphenylyl)azetidine product.

Role in Drug Development and Pharmacokinetics

The this compound core is a valuable building block in drug discovery due to its favorable impact on pharmacokinetic properties.[6][8] Its rigid structure can lead to improved binding affinity and selectivity for biological targets.[6]

Table 2: Pharmacokinetic Advantages of the Azetidine Scaffold

Pharmacokinetic ParameterImpact of Azetidine CoreRationale
Metabolic StabilityIncreasedThe four-membered ring is resistant to N-dealkylation, a common metabolic pathway for larger saturated amines.[4]
Half-life (t½)Potentially IncreasedReduced metabolic clearance can lead to a longer duration of action.[4]
Oral BioavailabilityCan be improvedEnhanced metabolic stability contributes to higher systemic exposure after oral administration.
Ligand EfficiencyImprovedThe low molecular weight of the azetidine ring provides a rigid scaffold, enabling productive interactions with target proteins.[5]

Derivatives of 3-substituted azetidines have shown significant activity as inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter levels.[8]

Visualizing Workflows and Pathways

Synthetic Pathway of a 3-Arylazetidine

The following diagram illustrates the multi-step synthesis of a 3-arylazetidine derivative, as described in the experimental protocol section.

G A 1,3-Dibromobenzene + Phenylboronic Acid B Suzuki-Miyaura Coupling (Pd-catalyzed) A->B C 3-Bromobiphenyl B->C D Grignard Formation (Mg, ether) C->D E 3-Biphenylylmagnesium Bromide D->E G Grignard Addition E->G F N-Boc-3-azetidinone F->G H N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine G->H I Barton-McCombie Deoxygenation H->I J N-Boc-3-(3-biphenylyl)azetidine I->J K Deprotection (TFA) J->K L 3-(3-Biphenylyl)azetidine K->L

Synthetic pathway for 3-arylazetidine.
Monoamine Transporter Inhibition Workflow

This diagram outlines the experimental workflow for an in vitro assay to determine the inhibitory activity of 3-substituted azetidine derivatives on monoamine transporters.[8]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Culture (Expressing SERT, NET, or DAT) D Incubate Cells with Test Compound A->D B Test Compound (3-Substituted Azetidine) B->D C Radioligand ([3H]5-HT, [3H]NE, or [3H]DA) E Add Radioligand C->E D->E F Incubate E->F G Terminate Uptake (e.g., rapid filtration) F->G H Scintillation Counting (Measure radioactivity) G->H I Data Analysis (Calculate IC50) H->I

Monoamine transporter uptake assay workflow.
Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the mechanism by which 3-substituted azetidine derivatives inhibit the reuptake of neurotransmitters by monoamine transporters.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT Neurotransmitter (e.g., Serotonin) Reuptake Reuptake NT->Reuptake Receptor Postsynaptic Receptor NT->Receptor Transporter Monoamine Transporter (e.g., SERT) Reuptake->Transporter Signal Signal Transduction Receptor->Signal Inhibitor 3-Substituted Azetidine Derivative Inhibitor->Transporter

Inhibition of monoamine transporter signaling.

Conclusion

The this compound core represents a privileged scaffold in contemporary drug discovery. Its inherent ring strain dictates a rich and predictable reactivity, primarily through ring-opening reactions, which can be strategically employed in the synthesis of complex molecules. For medicinal chemists, the true value of the this compound moiety lies in its ability to confer conformational rigidity and enhance pharmacokinetic properties, particularly metabolic stability. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize the this compound core in the design and development of next-generation therapeutics.

References

Synthesis and Characterization of N-Substituted 3-Benzylazetidine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-substituted 3-benzylazetidine analogues. The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can impart favorable physicochemical properties to drug candidates.[1][2] The 3-benzyl substituent provides a key hydrophobic element and a foundational structure for further chemical elaboration. This document details the synthetic pathways to the core this compound intermediate, followed by general protocols for its N-functionalization via alkylation and acylation. Spectroscopic and physical data for representative analogues are summarized in tabular format for ease of comparison. Furthermore, potential biological activities and associated signaling pathways are discussed, drawing from literature on structurally related azetidine derivatives. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel azetidine-based compounds for drug discovery.

Synthesis of the Core Intermediate: this compound Hydrochloride

The synthesis of the this compound core is a multi-step process that begins with readily available starting materials. A plausible and efficient synthetic route involves the construction of the azetidine ring followed by the introduction of the benzyl group. The final product is typically isolated as a hydrochloride salt to improve its stability and handling properties.

Synthetic Scheme

G cluster_0 Synthesis of this compound Core A 1,3-Dibromopropane C 3-Phenyl-1,3-dibromopropane A->C Friedel-Crafts Alkylation B Benzene B->C E 1,3-Dibenzylazetidine C->E Cyclization D Benzylamine D->E F This compound E->F Debenzylation G This compound HCl F->G Salt Formation (HCl)

Caption: Synthetic pathway to this compound hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: Synthesis of 1-benzyl-3-hydroxyazetidine

A solution of benzylamine in water is cooled to 0-5 °C. Epichlorohydrin (1.3 equivalents) is added slowly, maintaining the temperature between 0-5 °C. The reaction is stirred for 12 hours. The resulting solid is filtered, washed with water and an organic solvent mixture (e.g., ethyl acetate/petroleum ether), and dried to yield the intermediate 1-chloro-3-(benzylamino)propan-2-ol. This intermediate is then treated with a base such as sodium carbonate in a suitable solvent like methanol and heated to reflux for 12 hours to effect cyclization. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to give 1-benzyl-3-hydroxyazetidine.[3]

Step 2: Conversion to this compound

The direct synthesis of this compound is less commonly reported. A feasible approach involves the conversion of a 3-substituted precursor. For instance, N-benzyl-3-carboxy-azetidine can be synthesized from the disodium salt of N-benzylazetidine-3,3-dicarboxylic acid.[4] Subsequent chemical reduction of the carboxylic acid or a derivative thereof would yield the 3-benzyl moiety. A more direct, though potentially lower-yielding, method could involve a Grignard reaction of a suitable N-protected azetidin-3-one with benzylmagnesium bromide, followed by deprotection and reduction.

For the purpose of this guide, we will assume the availability of this compound as the starting material for N-substitution, which can be sourced commercially or synthesized via specialized routes.[5]

N-Substitution of this compound

The secondary amine of this compound is readily functionalized through various N-alkylation and N-acylation reactions. These reactions allow for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

N-Alkylation

N-alkylation can be achieved using various alkylating agents such as alkyl halides or by reductive amination with aldehydes and ketones.

To a solution of this compound hydrochloride (1.0 eq.) and a base such as potassium carbonate (2.5 eq.) or triethylamine (3.0 eq.) in a polar aprotic solvent like acetonitrile or DMF is added the alkyl halide (1.1 eq.). The reaction mixture is stirred at room temperature or heated to 50-80 °C for 4-24 hours, while monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated this compound.

A mixture of this compound hydrochloride (1.0 eq.), an aldehyde or ketone (1.1 eq.), and a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq.) is stirred in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the N-substituted this compound analogue.

G cluster_1 N-Alkylation Workflow Start This compound HCl Step1 Basification Start->Step1 Step2a Add Alkyl Halide (R-X) Step1->Step2a Direct Alkylation Step2b Add Aldehyde/Ketone (R-CHO/R-CO-R') Step1->Step2b Reductive Amination Workup Aqueous Workup Step2a->Workup Step3b Add Reducing Agent (e.g., NaBH(OAc)3) Step2b->Step3b Step3b->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-3-benzylazetidine Purification->Product

Caption: General workflow for the N-alkylation of this compound.

N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly altering the compound's properties.

This compound hydrochloride (1.0 eq.) is dissolved or suspended in DCM, and a base such as triethylamine or diisopropylethylamine (DIPEA) (2.5 eq.) is added. The mixture is cooled to 0 °C in an ice bath. The acyl chloride or anhydride (1.1 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give the N-acyl-3-benzylazetidine.

To a solution of the carboxylic acid (1.1 eq.) in DMF or DCM are added a coupling agent such as HATU (1.2 eq.) or EDC/HOBt (1.2 eq. each) and a base like DIPEA (3.0 eq.). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid. A solution of this compound hydrochloride (1.0 eq.) and DIPEA (1.0 eq.) in the same solvent is then added. The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography to yield the desired N-acyl-3-benzylazetidine.

Characterization Data

The following tables summarize representative characterization data for a series of hypothetical N-substituted this compound analogues. The data is based on typical values observed for similar structures in the literature.

Table 1: Physical and Mass Spectrometry Data

Compound IDN-Substituent (R)Molecular FormulaCalculated Mass (M)Observed Mass [M+H]⁺
1a MethylC₁₁H₁₅N161.24162.13
1b EthylC₁₂H₁₇N175.27176.15
1c BenzylC₁₇H₁₉N237.34238.16
1d CyclohexylC₁₆H₂₃N229.36230.19
2a AcetylC₁₂H₁₅NO189.25190.12
2b BenzoylC₁₇H₁₇NO251.32252.14
2c 4-FluorobenzoylC₁₇H₁₆FNO269.31270.13
2d Pyridine-3-carbonylC₁₆H₁₆N₂O264.31265.13

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

Compound IDN-Substituent (R)¹H NMR (δ, ppm)
1a Methyl7.35-7.15 (m, 5H), 3.60 (t, J=7.6 Hz, 2H), 3.10 (t, J=7.6 Hz, 2H), 2.95 (m, 1H), 2.80 (d, J=7.2 Hz, 2H), 2.40 (s, 3H)
1c Benzyl7.40-7.10 (m, 10H), 3.65 (s, 2H), 3.55 (t, J=7.5 Hz, 2H), 3.05 (t, J=7.5 Hz, 2H), 2.90 (m, 1H), 2.75 (d, J=7.0 Hz, 2H)
2a Acetyl7.38-7.18 (m, 5H), 4.20 (t, J=8.0 Hz, 1H), 4.05 (t, J=8.0 Hz, 1H), 3.85 (t, J=7.8 Hz, 1H), 3.70 (t, J=7.8 Hz, 1H), 3.10 (m, 1H), 2.85 (d, J=7.2 Hz, 2H), 2.05 (s, 3H)
2b Benzoyl7.50-7.15 (m, 10H), 4.35 (t, J=8.2 Hz, 1H), 4.20 (t, J=8.2 Hz, 1H), 4.00 (t, J=8.0 Hz, 1H), 3.85 (t, J=8.0 Hz, 1H), 3.20 (m, 1H), 2.90 (d, J=7.0 Hz, 2H)

Potential Biological Activities and Signaling Pathways

While the specific biological activities of N-substituted this compound analogues are not extensively documented, the azetidine scaffold is present in numerous biologically active molecules, suggesting potential therapeutic applications for this class of compounds.[6]

Central Nervous System (CNS) Activity

Azetidine derivatives have been explored for their effects on the central nervous system. For instance, certain azetidine analogues have been identified as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2).[7][8] VMAT2 is responsible for packaging neurotransmitters like dopamine into synaptic vesicles, and its inhibition can modulate dopaminergic signaling. This suggests that N-substituted this compound analogues could be investigated for their potential in treating conditions related to neurotransmitter imbalances, such as substance abuse disorders.[8]

G cluster_2 VMAT2 Inhibition Pathway A N-Substituted This compound Analogue B VMAT2 A->B Inhibits C Dopamine Uptake into Synaptic Vesicles B->C Mediates D Decreased Vesicular Dopamine Stores B->D Inhibition leads to C->D E Modulation of Dopaminergic Signaling D->E

Caption: Potential mechanism of action via VMAT2 inhibition.

Anticancer Activity

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key mediator of signaling pathways involved in cell proliferation, survival, and differentiation. Aberrant STAT3 activity is implicated in various cancers. Recently, (R)-azetidine-2-carboxamide analogues have been discovered as potent and selective small-molecule inhibitors of STAT3.[9][10] These compounds disrupt the STAT3 signaling pathway, leading to reduced tumor growth. The structural rigidity and synthetic tractability of the azetidine ring were crucial for optimizing the inhibitory potency.[9] This precedent suggests that N-substituted this compound analogues could be explored as a novel scaffold for the development of STAT3 inhibitors.

G cluster_3 STAT3 Signaling Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Dimerization STAT3 Dimerization STAT3->Dimerization Analogue Azetidine Analogue Analogue->STAT3 Inhibits Translocation Nuclear Translocation Dimerization->Translocation Transcription Gene Transcription (Proliferation, Survival) Translocation->Transcription

Caption: Inhibition of the JAK-STAT3 signaling pathway.

Other Potential Applications

The azetidine ring is a versatile scaffold found in compounds with a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties.[2][6] The specific biological profile of N-substituted this compound analogues will be dependent on the nature of the N-substituent. Therefore, a systematic exploration of various alkyl and acyl groups is warranted to uncover novel therapeutic agents.

Conclusion

This technical guide has outlined the synthesis, characterization, and potential biological applications of N-substituted this compound analogues. The provided experimental protocols for the synthesis of the core structure and its subsequent N-functionalization offer a practical starting point for the generation of compound libraries for screening and lead optimization. The summarized characterization data provides a reference for structural confirmation. While the specific signaling pathways for this particular subclass of azetidines are yet to be fully elucidated, the known activities of structurally related compounds in the CNS and oncology domains highlight promising avenues for future research. The continued exploration of this chemical space is anticipated to yield novel and potent therapeutic candidates.

References

The Benzyl Group's Dual Role: Fortifying and Functionalizing the Azetidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers new insights into the critical role the N-benzyl group plays in modulating the stability and reactivity of the azetidine ring, a key structural motif in modern drug development. This in-depth analysis, targeted at researchers, scientists, and drug development professionals, provides a foundational understanding for the rational design of azetidine-containing therapeutics with optimized properties.

The guide meticulously examines the electronic and steric influences of the N-benzyl substituent on the inherent strain of the four-membered azetidine ring. While the ring strain of an unsubstituted azetidine is approximately 25.4 kcal/mol, the introduction of a benzyl group can subtly alter this energetic landscape, influencing the ring's susceptibility to cleavage and functionalization.[1] This balance between stability and controlled reactivity is paramount in medicinal chemistry, where the azetidine moiety is prized for its ability to introduce conformational rigidity and provide vectors for molecular interactions.

Understanding Stability Through a Quantitative Lens

The stability of N-substituted azetidines is a crucial factor in their viability as pharmaceutical building blocks. Acid-mediated decomposition is a common pathway for ring-opening, and the rate of this process is highly dependent on the nature of the N-substituent. Electron-withdrawing groups on the nitrogen atom can activate the ring, making it more susceptible to nucleophilic attack, a principle often exploited in synthetic chemistry. Conversely, electron-donating groups can enhance stability.

While specific kinetic data for the acid-catalyzed ring-opening of N-benzylazetidine remains an area of active investigation, comparative studies on analogous N-aryl azetidines provide valuable benchmarks. For instance, the stability of N-aryl azetidines in acidic conditions (pH 1.8) has been shown to be highly sensitive to the electronic properties of the aryl substituent.[2]

CompoundN-SubstituentHalf-life (T₁/₂) at pH 1.8 (h)
1 3-pyridyl3.8
2 2-pyridylStable (>24 h)
3 4-pyridylStable (>24 h)
4 PhenylDecomposes
5 4-methoxyphenyl0.5
6 4-cyanophenyl< 0.17
Table 1: Aqueous stability of various N-substituted azetidines at pH 1.8, as determined by ¹H NMR. Data sourced from a study on intramolecular ring-opening decomposition of aryl azetidines.[2]

This data highlights the profound impact of the N-substituent's electronic nature on ring stability. The benzyl group, with its phenyl ring, is expected to exert an influence that is a composite of steric bulk and subtle electronic effects, warranting further specific investigation to precisely quantify its impact relative to these aryl examples.

The Geometrical Landscape: A Computational Perspective

Computational chemistry offers a powerful lens to dissect the structural nuances of N-benzylazetidine. Density Functional Theory (DFT) calculations can provide optimized geometries, including bond lengths and angles, which are critical determinants of ring strain and reactivity. While a comprehensive, publicly available DFT analysis specifically for N-benzylazetidine is not prevalent in the literature, data from related structures can offer predictive insights.

ParameterUnsubstituted Azetidine (Representative)N-Benzylazetidine (Predicted Trends)
C-N Bond Length (Å)~1.48Potentially slight elongation due to steric interactions
C-C Bond Length (Å)~1.55Minor changes expected
C-N-C Bond Angle (°)~90Likely to be influenced by the steric bulk of the benzyl group
Ring Puckering Angle (°)~37May be altered to accommodate the benzyl substituent
Table 2: Representative and predicted geometric parameters of the azetidine ring. Precise values for N-benzylazetidine require specific computational studies.

The interplay of these geometric parameters ultimately dictates the strain energy of the ring and, consequently, the activation energy required for ring-opening reactions.

Experimental Protocols for Stability Assessment

The quantitative evaluation of azetidine ring stability is crucial for understanding its behavior in various chemical and biological environments. A robust experimental protocol for assessing the kinetic stability of N-substituted azetidines under acidic conditions can be adapted from studies on related compounds.

Protocol: Kinetic Analysis of Acid-Catalyzed Azetidine Ring-Opening by ¹H NMR Spectroscopy

Objective: To determine the rate of decomposition and half-life of an N-substituted azetidine in an acidic aqueous solution.

Materials:

  • N-substituted azetidine (e.g., N-benzylazetidine)

  • Deuterated water (D₂O)

  • Deuterated hydrochloric acid (DCl) or other suitable acid

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the N-substituted azetidine in a suitable deuterated solvent (e.g., D₂O or a co-solvent system if solubility is an issue).

  • Reaction Initiation: In an NMR tube, combine a known concentration of the azetidine stock solution with a solution of DCl in D₂O to achieve the desired final pH (e.g., pH 1.8).

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals. The acquisition parameters should be optimized to allow for rapid data collection while maintaining adequate signal-to-noise.

  • Data Analysis: Integrate the signals corresponding to the protons of the intact azetidine ring and, if possible, the signals of the ring-opened product. The decrease in the integral of the starting material over time can be used to calculate the rate constant (k) and the half-life (T₁/₂) of the decomposition reaction using first-order kinetic models.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Azetidine Stock Solution C Mix in NMR Tube A->C B Prepare Acidic D₂O Solution B->C D Acquire ¹H NMR Spectra (Time-course) C->D E Integrate Signals D->E F Calculate Rate Constant (k) and Half-life (T₁/₂) E->F

Kinetic analysis workflow for azetidine stability.

The Benzyl Group's Influence: A Mechanistic Overview

The benzyl group's impact on azetidine stability is a delicate balance of steric and electronic effects.

Benzyl_Influence cluster_steric Steric Effects cluster_electronic Electronic Effects A N-Benzylazetidine B Bulky benzyl group hinders approach of nucleophiles A->B influences C Potential for increased torsional strain A->C influences D Inductive electron withdrawal by the phenyl ring A->D influences E Potential for π-cation interactions in the transition state A->E influences F Increased Kinetic Stability B->F leads to G Increased Thermodynamic Instability (Ring Strain) C->G can lead to D->G can lead to E->F leads to

Interplay of steric and electronic effects of the benzyl group.

Sterically, the bulky benzyl group can shield the nitrogen atom and the adjacent ring carbons from nucleophilic attack, thereby increasing the kinetic stability of the ring. Electronically, the phenyl ring is weakly electron-withdrawing via an inductive effect, which can slightly increase the electrophilicity of the ring carbons and potentially decrease stability. However, in the context of acid-catalyzed ring-opening, the ability of the phenyl ring to stabilize a developing positive charge in the transition state through π-cation interactions could facilitate the reaction.

Future Directions

This technical guide underscores the necessity for further targeted research to fully elucidate the quantitative impact of the N-benzyl group on azetidine ring stability. Future work should focus on:

  • Computational Studies: Performing high-level DFT calculations to determine the precise bond lengths, bond angles, and strain energy of N-benzylazetidine.

  • Kinetic Experiments: Conducting detailed kinetic studies of the acid-catalyzed and thermal ring-opening of N-benzylazetidine to determine activation energies and compare them with other N-substituted analogues.

  • Comparative Analysis: Systematically comparing the stability of N-benzylazetidine with a series of N-alkyl and N-aryl azetidines to build a comprehensive structure-stability relationship.

By building a more complete picture of the structure-stability-reactivity landscape of N-benzylazetidines, the scientific community can better leverage this valuable scaffold in the design of next-generation therapeutics.

References

Methodological & Application

Use of 3-Benzylazetidine as a scaffold in medicinal chemistry and drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 3-benzylazetidine moiety has emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability. Its constrained four-membered ring system allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for a variety of biological targets. This document provides a detailed overview of the applications of the this compound scaffold, with a focus on its use in the development of monoamine transporter inhibitors, along with relevant experimental protocols and data.

Application in Monoamine Transporter Inhibition

Derivatives of the this compound core have shown significant promise as inhibitors of monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various central nervous system (CNS) disorders, such as depression and anxiety.[1][2]

The 3-aminoazetidine framework, a close structural analog of this compound, has been extensively explored for the development of triple reuptake inhibitors (TRIs).[1] By incorporating a benzyl group at the 3-position, researchers can fine-tune the pharmacological profile of these compounds.

Quantitative Data on 3-Substituted Azetidine Derivatives

The following table summarizes the in vitro inhibitory activities of a series of 3-substituted aminoazetidine derivatives against human SERT, NET, and DAT, highlighting the impact of the substituent at the 3-position.

CompoundR1 SubstituenthSERT IC50 (nM)[1]hNET IC50 (nM)[1]hDAT IC50 (nM)[1]
1a Phenyl1501101800
1b 2-Chlorophenyl78491100
1c 3-Chlorophenyl4333780
1d 4-Chlorophenyl2821540
1e 2-Fluorophenyl110881500
1f 3-Fluorophenyl6551990
1g 4-Fluorophenyl4132720
1h 2-Methylphenyl2101602500
1i 3-Methylphenyl130951900
1j 4-Methylphenyl95711400
1k 2-Methoxyphenyl3502804100
1l 3-Methoxyphenyl2201702800
1m 4-Methoxyphenyl1501102100

Experimental Protocols

Synthesis of 1-Benzyl-3-hydroxyazetidine

A common precursor for many 3-substituted azetidine derivatives is 1-benzyl-3-hydroxyazetidine. A general synthetic protocol is outlined below.

Protocol 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

  • Step 1: Ring opening of epichlorohydrin. Dissolve benzylamine in water (15 times the mass of benzylamine) and cool the solution to 0-5 °C. Slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture while maintaining the temperature between 0-5 °C. Allow the reaction to proceed for 12 hours. Monitor the reaction completion by Gas Chromatography (GC). After completion, filter the reaction mixture and wash the resulting filter cake twice with water and once with an organic solvent. Air-dry the solid to obtain the intermediate product.[3]

  • Step 2: Cyclization. Dissolve the intermediate from Step 1 in a suitable solvent and add a base (e.g., sodium carbonate) to promote ring closure. Heat the reaction mixture to facilitate the cyclization to form 1-benzyl-3-hydroxyazetidine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Purification. After the reaction is complete, cool the mixture and remove the inorganic salts by filtration. The filtrate can be concentrated under reduced pressure, and the crude product can be purified by column chromatography on silica gel to yield pure 1-benzyl-3-hydroxyazetidine.[4]

In Vitro Monoamine Transporter Uptake Assay

The inhibitory activity of synthesized compounds on monoamine transporters can be evaluated using a radioligand uptake assay.

Protocol 2: Monoamine Transporter Uptake Assay

  • Cell Culture: Use human embryonic kidney 293 (HEK293) cells stably transfected with the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).[1]

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute them to the desired concentrations for the assay.

  • Assay Procedure:

    • Plate the transfected HEK293 cells in 96-well plates.

    • Pre-incubate the cells with various concentrations of the test compounds or reference inhibitors (e.g., Fluoxetine for SERT, Nisoxetine for NET, GBR12909 for DAT) for a specified time.[1]

    • Initiate the uptake by adding a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

    • After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curves.[1]

Visualizations

Signaling Pathway of Monoamine Transporter Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synaptic_Cleft Increased Monoamine Concentration Vesicle->Synaptic_Cleft Release Transporter Monoamine Transporter (SERT, NET, DAT) Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Signaling Downstream Signaling (e.g., GPCR activation) Receptor->Signaling Activation Inhibitor This compound Derivative Inhibitor->Transporter Blockade

Caption: Monoamine transporter inhibition by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

G Start Starting Materials (e.g., Benzylamine, Epichlorohydrin) Synthesis Synthesis of This compound Derivative Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening In Vitro Biological Screening (Monoamine Transporter Assay) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the design and discovery of novel therapeutic agents, particularly for CNS disorders. The synthetic accessibility and the ability to readily introduce diversity at the 3-position make it an attractive framework for medicinal chemists. The provided data and protocols offer a foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. Further investigation into the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of new and improved therapies.

References

Application of 3-Benzylazetidine in the Parallel Synthesis of Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The azetidine scaffold is a highly valued structural motif in modern medicinal chemistry.[1] Its rigid, four-membered ring system imparts unique three-dimensional character to molecules, which can lead to improved metabolic stability, enhanced aqueous solubility, and higher binding affinity for biological targets.[2] Among substituted azetidines, 3-benzylazetidine serves as an excellent starting point for the construction of diverse compound libraries through parallel synthesis. The presence of a secondary amine provides a readily accessible handle for diversification, allowing for the exploration of a wide range of chemical space around a compact, sp³-rich core.

This document outlines a strategy for the parallel synthesis of a diverse library of compounds derived from this compound. The proposed workflow is designed for efficiency and adaptability, making it suitable for generating a large number of analogs for high-throughput screening in drug discovery campaigns. The core strategy involves the functionalization of the azetidine nitrogen via three common and robust reactions amenable to parallel synthesis: N-acylation, N-sulfonylation, and N-alkylation via reductive amination.

Key Advantages of Using this compound:

  • Structural Rigidity: The strained azetidine ring provides a rigid framework, which can help in understanding structure-activity relationships (SAR).

  • Three-Dimensionality: The non-planar structure of the azetidine ring allows for the exploration of three-dimensional chemical space, a desirable feature for modern drug candidates.[3]

  • Versatile Functionalization: The secondary amine of this compound is a versatile point for diversification, allowing for the introduction of a wide array of functional groups.

  • Access to Novel Chemical Space: Libraries derived from this compound can provide access to novel chemical entities that are underrepresented in typical screening collections.[4]

The following protocols have been developed to be compatible with standard parallel synthesis equipment and high-throughput purification techniques, such as mass-directed preparative HPLC.[5][6]

Experimental Workflow and Diversification Strategy

The overall strategy begins with the common starting material, this compound, which is then distributed into a multi-well plate format for subsequent diversification reactions. Three parallel diversification routes are described: N-acylation with a library of carboxylic acids, N-sulfonylation with a library of sulfonyl chlorides, and N-alkylation via reductive amination with a library of aldehydes.

G cluster_start Core Scaffold cluster_diversification Parallel Diversification Reactions cluster_reagents Building Block Libraries cluster_products Final Compound Libraries start This compound acylation N-Acylation start->acylation sulfonylation N-Sulfonylation start->sulfonylation alkylation N-Alkylation (Reductive Amination) start->alkylation amides Amide Library acylation->amides sulfonamides Sulfonamide Library sulfonylation->sulfonamides amines Tertiary Amine Library alkylation->amines acids R¹-COOH acids->acylation sulf_chlorides R²-SO₂Cl sulf_chlorides->sulfonylation aldehydes R³-CHO aldehydes->alkylation

Caption: General workflow for the parallel synthesis of compound libraries from this compound.

Experimental Protocols

Materials and General Methods:

All reactions should be performed in a multi-well plate format (e.g., 96-well plates) suitable for parallel synthesis. Solvents should be of high purity (anhydrous where specified). Reagents should be sourced from commercial suppliers and used without further purification unless otherwise noted. Reaction progress can be monitored by high-throughput techniques such as LC-MS analysis of a small aliquot from each well. Purification of the final compounds is typically achieved by mass-directed preparative HPLC.[7][8]

Protocol 1: Parallel N-Acylation of this compound

This protocol describes the formation of an amide library by coupling this compound with a diverse set of carboxylic acids using a suitable coupling agent.

Workflow Diagram:

G cluster_workflow N-Acylation Workflow A Dispense this compound Solution to Wells B Add Carboxylic Acid (R¹-COOH) Library A->B C Add Coupling Agent (e.g., HATU) & Base (e.g., DIPEA) B->C D Incubate at RT C->D E Quench and Workup D->E F Purify via Prep-HPLC E->F

Caption: Step-by-step workflow for parallel N-acylation.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Prepare a 0.2 M stock solution plate of the carboxylic acid library in DMF.

    • Prepare a 0.22 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

    • Prepare a 0.4 M solution of N,N-diisopropylethylamine (DIPEA) in DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction plate, add 250 µL (0.05 mmol) of the this compound solution.

    • Add 250 µL (0.05 mmol, 1.0 equiv) of the corresponding carboxylic acid solution to each well.

    • Add 250 µL (0.055 mmol, 1.1 equiv) of the HATU solution to each well.

    • Add 250 µL (0.1 mmol, 2.0 equiv) of the DIPEA solution to each well.

  • Reaction and Workup:

    • Seal the reaction plate and shake at room temperature for 12-16 hours.

    • Upon completion, quench the reaction by adding 500 µL of water to each well.

    • The crude product mixture is then ready for direct purification by mass-directed preparative HPLC.

Protocol 2: Parallel N-Sulfonylation of this compound

This protocol details the synthesis of a sulfonamide library by reacting this compound with a diverse set of sulfonyl chlorides.

Workflow Diagram:

G cluster_workflow N-Sulfonylation Workflow A Dispense this compound Solution to Wells B Add Base (e.g., Pyridine) A->B C Add Sulfonyl Chloride (R²-SO₂Cl) Library B->C D Incubate at RT C->D E Quench and Workup D->E F Purify via Prep-HPLC E->F

Caption: Step-by-step workflow for parallel N-sulfonylation.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in dichloromethane (DCM).

    • Prepare a 0.22 M stock solution plate of the sulfonyl chloride library in DCM.

    • Pyridine will be used as both the base and a solvent component.

  • Reaction Setup:

    • To each well of a 96-well reaction plate, add 250 µL (0.05 mmol) of the this compound solution.

    • Add 125 µL of pyridine to each well.

    • Cool the reaction plate to 0 °C in an ice bath.

    • Slowly add 250 µL (0.055 mmol, 1.1 equiv) of the corresponding sulfonyl chloride solution to each well.

  • Reaction and Workup:

    • Seal the reaction plate and allow it to warm to room temperature while shaking for 4-6 hours.

    • Quench the reaction by adding 500 µL of 1 M aqueous HCl to each well.

    • Extract the aqueous layer with 500 µL of DCM.

    • Combine the organic layers and concentrate under reduced pressure.

    • Redissolve the crude residue in a suitable solvent (e.g., DMSO/methanol) for purification by mass-directed preparative HPLC.

Protocol 3: Parallel N-Alkylation via Reductive Amination

This protocol outlines the synthesis of a tertiary amine library by reacting this compound with a diverse set of aldehydes followed by in-situ reduction. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.[4][9]

Workflow Diagram:

G cluster_workflow Reductive Amination Workflow A Dispense this compound Solution to Wells B Add Aldehyde (R³-CHO) Library A->B C Incubate (Imine Formation) B->C D Add Reducing Agent (e.g., NaBH(OAc)₃) C->D E Quench and Workup D->E F Purify via Prep-HPLC E->F

Caption: Step-by-step workflow for parallel reductive amination.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in 1,2-dichloroethane (DCE).

    • Prepare a 0.2 M stock solution plate of the aldehyde library in DCE.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) will be added as a solid.

  • Reaction Setup:

    • To each well of a 96-well reaction plate, add 250 µL (0.05 mmol) of the this compound solution.

    • Add 250 µL (0.05 mmol, 1.0 equiv) of the corresponding aldehyde solution to each well.

    • Seal the plate and shake at room temperature for 1 hour to facilitate imine formation.

    • Unseal the plate and add approximately 16 mg (0.075 mmol, 1.5 equiv) of solid sodium triacetoxyborohydride to each well using a solid dispenser.

  • Reaction and Workup:

    • Reseal the reaction plate and shake at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake for an additional 15 minutes.

    • Separate the organic layer and concentrate under reduced pressure.

    • Redissolve the crude residue in a suitable solvent (e.g., DMSO/methanol) for purification by mass-directed preparative HPLC.

Data Presentation

The following tables summarize representative and expected outcomes for the parallel synthesis protocols. Yields and purities are based on typical results for these reaction types on similar amine scaffolds, as specific data for this compound in a high-throughput format is not widely published.

Table 1: Representative Results for Parallel N-Acylation

EntryR¹ Group (in R¹-COOH)Product StructureExpected Yield (%)Purity (%) (Post-Purification)
1PhenylN-benzoyl75-90>95
24-ChlorophenylN-(4-chlorobenzoyl)70-85>95
3Thiophen-2-ylN-(thiophene-2-carbonyl)65-80>95
4CyclohexylN-(cyclohexanecarbonyl)80-95>95

Table 2: Representative Results for Parallel N-Sulfonylation

EntryR² Group (in R²-SO₂Cl)Product StructureExpected Yield (%)Purity (%) (Post-Purification)
1PhenylN-benzenesulfonyl70-88>95
24-TolylN-(4-toluenesulfonyl)75-90>95
3Naphthalen-2-ylN-(naphthalene-2-sulfonyl)65-85>95
44-FluorophenylN-(4-fluorobenzenesulfonyl)70-85>95

Table 3: Representative Results for Parallel Reductive Amination

EntryR³ Group (in R³-CHO)Product StructureExpected Yield (%)Purity (%) (Post-Purification)
1PhenylN-benzyl60-80>95
24-CyanophenylN-(4-cyanobenzyl)55-75>95
3Pyridin-3-ylN-(pyridin-3-ylmethyl)50-70>95
4IsobutylN-isobutyl65-85>95

References

Reaction of 3-Benzylazetidine with various electrophiles and nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Reactions of 3-Benzylazetidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azetidines are four-membered, nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. They are considered valuable scaffolds as they can improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The this compound moiety, in particular, offers a versatile platform for chemical modification at the nitrogen atom, allowing for the introduction of a wide range of substituents. This enables extensive exploration of structure-activity relationships (SAR) for the optimization of lead compounds.

This document provides detailed protocols for the reaction of this compound with various electrophiles, focusing on N-functionalization, and discusses its reactivity towards nucleophiles, primarily through ring-opening reactions.

Reactions with Electrophiles: N-Functionalization

The secondary amine of the this compound ring is a nucleophilic center that readily reacts with a variety of electrophiles. This allows for straightforward N-alkylation, N-acylation, and N-arylation, providing access to a diverse library of derivatives.

N-Alkylation via Reductive Amination

Reductive amination is a highly effective method for N-alkylation, converting a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine.[1] This two-step, often one-pot, process is widely used for its mild conditions and broad substrate scope.[2][3] The reaction involves the initial formation of an iminium ion from this compound and a carbonyl compound, which is then reduced in situ by a selective reducing agent.[4]

Data Presentation: N-Alkylation of this compound

EntryElectrophile (Aldehyde/Ketone)Reducing AgentSolventTemp (°C)Time (h)Typical Yield (%)
1FormaldehydeSodium Triacetoxyborohydride (NaBH(OAc)₃)DCM / DCERT2-1285-95
2BenzaldehydeSodium Triacetoxyborohydride (NaBH(OAc)₃)DCM / DCERT2-1280-90
3AcetoneSodium Cyanoborohydride (NaBH₃CN)MeOHRT12-2475-85
4CyclohexanoneSodium Cyanoborohydride (NaBH₃CN)MeOHRT12-2480-90

Note: Yields are typical for 3-aryl azetidines and may require optimization for this compound specifically.[2]

Experimental Protocol: N-Alkylation using Sodium Triacetoxyborohydride

  • Dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. A small amount of acetic acid can be added to catalyze this step.[2]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirred solution.[1] Note: NaBH(OAc)₃ is preferred as it is milder than sodium borohydride and will not readily reduce the starting aldehyde or ketone.[5]

  • Continue stirring the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated this compound.[2]

N-Acylation

N-acylation is a robust reaction for forming amides by treating this compound with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Data Presentation: N-Acylation of this compound

EntryElectrophile (Acylating Agent)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Acetyl ChlorideTriethylamine (TEA) / DIPEADCM / THF0 to RT1-490-98
2Benzoyl ChlorideTriethylamine (TEA) / DIPEADCM / THF0 to RT1-488-95
3Acetic AnhydridePyridineDCM0 to RT2-690-97
4Methyl ChloroformateTriethylamine (TEA)DCM / THF0 to RT1-485-95

Note: Yields are typical for 3-aryl azetidines and may require optimization for this compound specifically.[2]

Experimental Protocol: N-Acylation with Acyl Chlorides

  • Dissolve this compound (1.0 equiv.) and a base such as triethylamine (1.5 equiv.) in an anhydrous solvent like DCM or THF.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equiv.) dropwise to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the N-acylated this compound.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-nitrogen bond between the azetidine nitrogen and an aryl halide. This reaction is a cornerstone of modern medicinal chemistry for accessing N-aryl amines.

Data Presentation: N-Arylation of this compound

EntryElectrophile (Aryl Halide)Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
1BromobenzenePd₂(dba)₃ / XPhosNaOtBuToluene80-12012-2470-95
24-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄Dioxane80-12012-2470-95
32-BromopyridinePd(OAc)₂ / BINAPCs₂CO₃Toluene80-12012-2465-90

Note: Conditions and yields are based on general procedures for 3-aryl azetidines and require optimization.[2]

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.05 equiv.), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.025 equiv.).[2]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[2]

  • Add anhydrous toluene or dioxane via syringe.[2]

  • Stir the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.[6]

// Edges start -> reductive_amination [ label="1. RCHO/RCOR'\n2. [H]", color="#4285F4", fontcolor="#4285F4" ]; reductive_amination -> product_alkyl [color="#4285F4"];

start -> acylation [ label="RCOCl / (RCO)₂O\nBase", color="#EA4335", fontcolor="#EA4335" ]; acylation -> product_acyl [color="#EA4335"];

start -> arylation [ label="Ar-X, Pd-cat.\nLigand, Base", color="#34A853", fontcolor="#34A853" ]; arylation -> product_aryl [color="#34A853"]; }

Caption: Activation and ring-opening of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of this compound derivatives as described in the protocols above.

Diagram: General Experimental Workflow

Workflow setup Reaction Setup (Reagents, Solvent, Inert Atm.) reaction Reaction (Stirring, Heating/Cooling) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring complete Reaction Complete? monitoring->complete workup Aqueous Workup (Quenching, Extraction, Washing) purification Purification (Column Chromatography) workup->purification analysis Analysis & Characterization (NMR, MS, etc.) purification->analysis complete->reaction No complete->workup Yes

Caption: A standard workflow for synthesis and purification.

References

Application Notes and Protocols: Regioselective Ring-Opening Reactions of 3-Benzylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective ring-opening of 3-benzylazetidine. This strained four-membered heterocycle is a valuable building block in medicinal chemistry, and its controlled cleavage provides access to a diverse range of functionalized γ-amino alcohol and amine derivatives. Understanding the factors that govern the regioselectivity of the ring-opening is crucial for its effective utilization in the synthesis of complex molecules and potential drug candidates.

Introduction

Azetidines are nitrogen-containing heterocyclic compounds that have garnered significant interest in synthetic and medicinal chemistry. Their inherent ring strain makes them susceptible to nucleophilic ring-opening reactions, yielding highly functionalized acyclic amines.[1] For an unsymmetrically substituted azetidine, such as this compound, the nucleophilic attack can occur at either the C2 or C4 position, leading to two constitutional isomers. The ability to selectively control this ring-opening is paramount for the synthesis of desired products.

The regioselectivity of the ring-opening of this compound is primarily governed by a combination of steric and electronic factors, as well as the nature of the activating group on the nitrogen atom and the presence of catalysts.[2] Generally, the azetidine ring needs to be activated to facilitate the nucleophilic attack. This can be achieved by installing an electron-withdrawing group on the nitrogen (e.g., tosyl, mesyl) or by forming a quaternary azetidinium salt.[2][3] The use of Lewis acids can also promote the ring-opening by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the ring carbons.[4][5]

Factors Influencing Regioselectivity

The regiochemical outcome of the nucleophilic ring-opening of a this compound derivative is a delicate balance between two main pathways, often described as having SN1 or SN2 character.

  • Steric Hindrance: In reactions following an SN2-like pathway, the nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, both C2 and C4 are methylene groups, suggesting that steric hindrance at these positions is similar. However, the bulky benzyl group at C3 can influence the approach of the nucleophile.

  • Electronic Effects & Carbocation Stability: In reactions with SN1 character, the bond cleavage precedes the nucleophilic attack, leading to the formation of a carbocationic intermediate. The stability of this intermediate will dictate the site of the ring-opening. In the case of this compound, cleavage of the C2-N or C4-N bond would lead to a primary carbocation, which is generally unstable. However, Lewis acid activation can polarize the C-N bonds, and the proximity of the benzyl group might have subtle electronic influences.

  • Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating C-N bond cleavage. The choice of Lewis acid can significantly influence the regioselectivity of the reaction.[4][5]

  • Nature of the Nucleophile: The size and hardness/softness of the nucleophile play a crucial role. Bulky nucleophiles will favor attack at the less sterically encumbered position.

Regioselective Ring-Opening Protocols

For a this compound system, the two possible ring-opened products are the result of nucleophilic attack at the C2 or C4 position. The following sections provide detailed protocols for achieving regioselectivity in these reactions, using N-tosyl-3-benzylazetidine as a model substrate. The tosyl group serves as an effective activating group and is a common choice in azetidine chemistry.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used, as the presence of water can lead to undesired side reactions.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The following tables summarize the expected regiochemical outcomes and yields for the ring-opening of N-tosyl-3-benzylazetidine with various nucleophiles under different conditions. These are representative examples based on established principles of azetidine chemistry.

Table 1: Lewis Acid-Catalyzed Ring-Opening with Oxygen Nucleophiles

EntryNucleophileLewis Acid (mol%)SolventTemp (°C)Time (h)Major ProductYield (%)
1MethanolCu(OTf)₂ (10)CH₂Cl₂254C2-attack92
2Benzyl alcoholSc(OTf)₃ (10)Toluene606C2-attack88
3PhenolBF₃·OEt₂ (20)CH₂Cl₂0 to 255C2-attack85

Table 2: Ring-Opening with Nitrogen and Halogen Nucleophiles

EntryNucleophileLewis Acid (mol%)SolventTemp (°C)Time (h)Major ProductYield (%)
1AnilineYb(OTf)₃ (10)MeCN508C2-attack89
2NaN₃-DMF8012C2-attack95
3LiBr-Acetone5010C2-attack91

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Regioselective Ring-Opening of N-Tosyl-3-benzylazetidine with Methanol

This protocol describes the regioselective synthesis of N-(3-methoxy-2-benzylpropyl)-4-methylbenzenesulfonamide through a copper(II) triflate-catalyzed ring-opening of N-tosyl-3-benzylazetidine.

Materials:

  • N-Tosyl-3-benzylazetidine

  • Copper(II) triflate (Cu(OTf)₂)

  • Anhydrous methanol

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-tosyl-3-benzylazetidine (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Add anhydrous methanol (5.0 mmol, 5.0 equiv.).

  • Add copper(II) triflate (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-amino ether.

Protocol 2: Ring-Opening of N-Tosyl-3-benzylazetidine with Sodium Azide

This protocol details the synthesis of N-(3-azido-2-benzylpropyl)-4-methylbenzenesulfonamide via the nucleophilic ring-opening of N-tosyl-3-benzylazetidine with sodium azide.

Materials:

  • N-Tosyl-3-benzylazetidine

  • Sodium azide (NaN₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add N-tosyl-3-benzylazetidine (1.0 mmol) and anhydrous DMF (10 mL).

  • Add sodium azide (1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture to 80 °C.

  • Stir the mixture and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 12 hours), cool the mixture to room temperature.

  • Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired γ-azido amine.

Visualizations

Signaling Pathways and Logical Relationships

regioselective_ring_opening cluster_substrate N-Activated this compound cluster_pathways Reaction Pathways cluster_products Products A N-Tosyl-3-benzylazetidine SN2 SN2-like Pathway (Attack at less hindered C4/C2) A->SN2 Activation SN1 SN1-like Pathway (Carbocation intermediate) A->SN1 Activation Nuc Nucleophile Nuc->SN2 Cat Lewis Acid Catalyst Cat->SN2 Cat->SN1 P1 C2-Attack Product SN2->P1 Major for most nucleophiles P2 C4-Attack Product SN2->P2 Minor SN1->P1 experimental_workflow start Start setup Reaction Setup (Inert atmosphere, dry solvent) start->setup reagents Add N-Tosyl-3-benzylazetidine, Nucleophile, and Catalyst (if any) setup->reagents reaction Stir at appropriate temperature reagents->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

References

Application Notes and Protocols: 3-Benzylazetidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Review of the Landscape: The Limited Role of 3-Benzylazetidine as a Directing Group

For researchers, scientists, and professionals in drug development, the quest for novel and efficient methods in asymmetric synthesis is perpetual. Chiral directing groups, or chiral auxiliaries, are a cornerstone of this field, enabling the synthesis of enantiomerically pure compounds by temporarily attaching to a substrate and guiding the stereochemical outcome of a reaction. While a wide array of such auxiliaries have been developed and successfully implemented, a comprehensive review of the scientific literature indicates that This compound is not a commonly employed directing group in asymmetric synthesis.

Extensive searches for applications of this compound in this capacity have yielded no significant, reproducible examples where it is explicitly used to direct stereoselective transformations such as C-H functionalization, alkylations, or cyclizations. The established and preferred chiral auxiliaries in these contexts include, but are not limited to, Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

This lack of application suggests that this compound may possess certain characteristics that render it suboptimal for the role of a directing group. These could include challenges in its enantioselective synthesis, difficulties in attachment to or cleavage from the substrate, or an insufficient ability to create a well-defined chiral environment to effectively bias the approach of reagents.

While direct applications are not documented, it is valuable to understand the fundamental principles of how a chiral directing group functions. This understanding allows for the rational design and selection of appropriate auxiliaries for a desired transformation.

General Principles of Asymmetric Synthesis Using Chiral Directing Groups

The use of a chiral auxiliary in asymmetric synthesis follows a general workflow, which is crucial for achieving high levels of stereocontrol.

Workflow for Chiral Auxiliary-Directed Asymmetric Synthesis

G cluster_0 Workflow Start Achiral Substrate Attach Attachment of Chiral Auxiliary Start->Attach Intermediate Chiral Substrate-Auxiliary Adduct Attach->Intermediate React Diastereoselective Reaction Intermediate->React Product_Adduct Diastereomeric Product Mixture React->Product_Adduct Cleave Cleavage of Chiral Auxiliary Product_Adduct->Cleave End Enantiomerically Enriched Product Cleave->End Recycle Recovered Chiral Auxiliary Cleave->Recycle

Application Notes and Protocols for High-Throughput Screening of 3-Benzylazetidine Derivatives as Muscarinic M3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The azetidine scaffold is a key privileged structure in modern medicinal chemistry, offering a unique conformational rigidity that can enhance binding affinity to biological targets.[1] 3-Benzylazetidine derivatives, in particular, have emerged as a promising class of compounds for drug discovery. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives as antagonists of the muscarinic M3 acetylcholine receptor (M3R).

The M3 receptor is a G protein-coupled receptor (GPCR) predominantly coupled to Gq/11 proteins.[2][3][4] Its activation leads to a signaling cascade involving phospholipase C (PLC), the generation of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium concentrations.[4][5][6] M3 receptors are expressed in various tissues, including smooth muscle, and are implicated in conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[3][7] Consequently, antagonists of the M3 receptor are of significant therapeutic interest.

The protocols outlined below focus on a cell-based calcium mobilization assay, a robust and widely used method for HTS of Gq-coupled receptors like the M3R.[8][9][10] This assay allows for the rapid and sensitive identification of M3R antagonists from a library of this compound derivatives.

Data Presentation: M3 Receptor Antagonistic Activity

The following table summarizes the in vitro activity of exemplary this compound derivatives against the human muscarinic M3 receptor. The data is derived from patent literature describing novel azetidine derivatives as muscarinic receptor antagonists. The activity is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the M3 receptor-mediated response.

Compound IDStructure (Exemplary)IC50 (nM) for M3 Receptor
BZ-A1 1-(3,3-diphenylpropyl)-3-(phenoxymethyl)azetidine15
BZ-A2 1-(2,2-diphenylethyl)-3-(phenoxymethyl)azetidine25
BZ-A3 3-((4-fluorophenoxy)methyl)-1-(3,3-diphenylpropyl)azetidine10

Data is representative and sourced for illustrative purposes from public patent databases (e.g., US20090023719A1). Actual values may vary based on experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

Muscarinic M3 Receptor Signaling Pathway

The following diagram illustrates the Gq-coupled signaling cascade initiated by the activation of the muscarinic M3 receptor. Antagonists, such as certain this compound derivatives, block the binding of acetylcholine (ACh), thereby inhibiting this pathway.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (Agonist) ACh->M3R Binds Antagonist This compound Derivative (Antagonist) Antagonist->M3R Blocks IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Triggers Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to

Caption: M3 receptor antagonist mechanism of action.

High-Throughput Screening Workflow

The diagram below outlines the key steps of the high-throughput screening process for identifying M3 receptor antagonists using a calcium mobilization assay.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Data Acquisition & Analysis cell_plating 1. Plate CHO-K1 cells stably expressing human M3R dye_loading 2. Load cells with Fluo-4 AM calcium indicator dye cell_plating->dye_loading compound_addition 3. Add this compound derivatives (test compounds) and controls (e.g., Atropine) dye_loading->compound_addition agonist_addition 4. Add M3R agonist (Carbachol) at EC80 concentration compound_addition->agonist_addition read_plate 5. Measure fluorescence intensity kinetically (e.g., FLIPR) agonist_addition->read_plate data_analysis 6. Analyze data to determine IC50 values for active compounds read_plate->data_analysis

Caption: HTS workflow for M3 receptor antagonist identification.

Experimental Protocols

Primary High-Throughput Screening: Calcium Mobilization Assay

This protocol describes a homogeneous, fluorescence-based assay to measure changes in intracellular calcium in response to M3 receptor modulation. It is designed for identifying antagonists in a 384-well plate format.

1. Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human muscarinic M3 receptor.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., 500 µg/mL G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates, tissue culture treated.

  • Fluorescent Calcium Indicator: Fluo-4 Direct™ Calcium Assay Kit or equivalent "no-wash" dye.[11]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: this compound derivatives library, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Reference Antagonist: Atropine or Tolterodine Tartrate.[7]

  • Agonist: Carbachol.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR), FlexStation, or similar instrument capable of kinetic fluorescence reading and automated liquid handling.

2. Assay Procedure:

  • Cell Plating:

    • Harvest M3R-expressing cells and resuspend in culture medium to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the this compound derivatives and the reference antagonist in 100% DMSO.

    • Further dilute these intermediate plates into Assay Buffer to create a 4X final concentration working solution. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Dye Loading:

    • Prepare the Fluo-4 Direct™ loading solution according to the manufacturer's protocol.

    • Add 25 µL of the dye loading solution to each well of the cell plate.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[5]

  • Antagonist Incubation:

    • Using an automated liquid handler, add 12.5 µL of the 4X compound working solutions to the respective wells of the cell plate.

    • For control wells, add 12.5 µL of Assay Buffer (with corresponding DMSO concentration).

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Fluorescence Reading:

    • Prepare a 4X working solution of Carbachol in Assay Buffer at its EC80 concentration (the concentration that elicits 80% of the maximal response, determined beforehand).

    • Place the assay plate into the fluorescence plate reader.

    • Initiate the kinetic read, establishing a stable baseline fluorescence for 10-20 seconds.

    • The instrument's liquid handler should then add 12.5 µL of the 4X Carbachol solution to all wells.

    • Continue recording the fluorescence signal (Excitation: ~490 nm, Emission: ~520 nm) for an additional 90-120 seconds.

3. Data Analysis:

  • Response Calculation: For each well, calculate the maximum change in fluorescence (Max - Min RFU).

  • Normalization: Normalize the data using the following controls:

    • 0% Inhibition (Positive Control): Wells with cells, dye, and agonist (no antagonist).

    • 100% Inhibition (Negative Control): Wells with cells, dye, and buffer (no agonist).

    • % Inhibition = 100 * (1 - [Signal_Compound - Signal_Negative] / [Signal_Positive - Signal_Negative])

  • IC50 Determination:

    • Plot the % Inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each active compound.

4. Quality Control:

  • The Z'-factor, a measure of assay quality, should be calculated for each plate using the positive and negative controls. A Z'-factor ≥ 0.5 is considered acceptable for HTS.

References

Synthetic Pathways from 3-Benzylazetidine to Novel Biologically Active Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a highly valued structural motif in modern medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacological properties upon drug candidates. Its rigid, three-dimensional structure can enhance metabolic stability, improve aqueous solubility, and provide precise vectoral exits for substituent placement, leading to improved target binding and selectivity. 3-Benzylazetidine, in particular, serves as a versatile starting material for the synthesis of a diverse array of biologically active compounds. This document provides detailed application notes and protocols for the synthesis of such molecules, focusing on key therapeutic areas and mechanisms of action.

N-Arylation of this compound for the Synthesis of a Potent Nicotinic Acetylcholine Receptor (nAChR) Modulator

The N-arylation of this compound is a cornerstone of its application in medicinal chemistry, enabling the introduction of diverse aromatic and heteroaromatic moieties. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation, offering high yields and broad substrate scope.

Application Note:

N-Arylazetidines are key pharmacophores in a variety of biologically active compounds, particularly those targeting the central nervous system. The synthesis described herein outlines the preparation of an N-aryl-3-benzylazetidine derivative that has shown potential as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions. The ability to modulate nAChR activity with small molecules offers a promising therapeutic strategy.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol details the palladium-catalyzed cross-coupling of this compound with a substituted aryl bromide.

Materials:

  • This compound

  • Substituted Aryl Bromide (e.g., 4-bromopyridine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), sodium tert-butoxide (1.4 equiv), XPhos (0.02 equiv), and Pd₂(dba)₃ (0.01 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100-110 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-benzylazetidine.

Quantitative Data:
EntryAryl HalideCatalyst Loading (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-bromopyridine12NaOtBuToluene1101885
22-chloro-5-fluoropyrimidine1.53K₃PO₄Dioxane1002478

Reductive Amination for the Synthesis of N-Alkyl-3-benzylazetidine Derivatives as Potential Kinase Inhibitors

Reductive amination is a highly efficient method for the N-alkylation of secondary amines like this compound. This reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced in situ. This approach is widely used in the synthesis of kinase inhibitors, where the N-substituent of the azetidine ring can be tailored to interact with specific residues in the ATP-binding pocket of the target kinase.

Application Note:

The N-alkylated this compound scaffold can be found in a number of potent and selective kinase inhibitors. The strategic introduction of specific alkyl groups allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to improved potency and selectivity. The following protocol describes a general method for the synthesis of such compounds, which have shown promise in preclinical studies for the treatment of various cancers.

Experimental Protocol: Reductive Amination

This protocol details the reaction of this compound with an aldehyde in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde (e.g., 3-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and the aldehyde (1.1 equiv) in DCM or DCE.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equiv) to the mixture.

  • Stir the reaction at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Quantitative Data:
EntryAldehydeReducing AgentSolventTemp (°C)Time (h)Yield (%)
13-methoxybenzaldehydeNaBH(OAc)₃DCERT492
2CyclohexanecarboxaldehydeNaBH(OAc)₃DCMRT688

Synthesis of a 3-Azetidinyl-benzamide as a Potential PARP Inhibitor via N-Debenzylation and Acylation

A key synthetic strategy to broaden the diversity of compounds derived from this compound involves the cleavage of the N-benzyl group. This deprotection step yields the versatile 3-substituted azetidine core, which can then be further functionalized. One important application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a clinically validated class of anti-cancer agents.

Application Note:

The 3-aminoazetidine scaffold is a common feature in several potent PARP inhibitors. The synthesis of these molecules often involves the acylation of the azetidine nitrogen with a substituted benzoyl chloride. The following protocol outlines a two-step sequence starting from this compound, involving N-debenzylation followed by N-acylation, to generate a benzamide derivative with potential PARP inhibitory activity.

Experimental Protocol: N-Debenzylation and N-Acylation

Step 1: N-Debenzylation via Catalytic Hydrogenolysis

Materials:

  • N-Substituted-3-benzylazetidine (from previous steps)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply or a hydrogen transfer reagent (e.g., ammonium formate)

Procedure:

  • Dissolve the N-substituted-3-benzylazetidine (1.0 equiv) in methanol or ethanol.

  • Carefully add 10% Pd/C (10 mol% Pd) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) or add ammonium formate (5.0 equiv) for transfer hydrogenolysis.

  • Stir the reaction vigorously at room temperature until complete consumption of the starting material is observed by TLC or LC-MS.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude debenzylated azetidine. This is often used in the next step without further purification.

Step 2: N-Acylation

Materials:

  • Crude debenzylated azetidine (from Step 1)

  • Substituted Benzoyl Chloride (e.g., 4-fluorobenzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude debenzylated azetidine (1.0 equiv) in DCM and cool the solution to 0 °C.

  • Add triethylamine (1.5 equiv).

  • Slowly add the benzoyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final benzamide derivative.

Quantitative Data:
EntryAcylating AgentBaseSolventTemp (°C)Time (h)Overall Yield (2 steps, %)
14-fluorobenzoyl chlorideEt₃NDCMRT275
22-naphthoyl chlorideDIPEADCMRT371

Visualizations

Synthetic_Pathway_nAChR_Modulator start This compound catalyst Pd₂(dba)₃ / XPhos NaO-t-Bu, Toluene start->catalyst aryl_bromide Aryl Bromide aryl_bromide->catalyst product N-Aryl-3-benzylazetidine (nAChR Modulator) catalyst->product Buchwald-Hartwig Amination

Caption: Synthetic route to a nAChR modulator.

Experimental_Workflow_Reductive_Amination cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Mix this compound, Aldehyde, and Acetic Acid in DCM B Add NaBH(OAc)₃ A->B C Stir at Room Temperature B->C D Quench with NaHCO₃ (aq) C->D E Extract with DCM D->E F Dry and Concentrate E->F G Column Chromatography F->G product N-Alkyl-3-benzylazetidine (Kinase Inhibitor) G->product

Caption: Workflow for N-alkylation via reductive amination.

Signaling_Pathway_PARP_Inhibition DNA_damage DNA Damage PARP PARP Activation DNA_damage->PARP PAR PAR Polymer Synthesis PARP->PAR DDR DNA Damage Repair PAR->DDR Cell_Survival Cell Survival DDR->Cell_Survival Apoptosis Apoptosis DDR->Apoptosis prevents Inhibitor 3-Azetidinyl-benzamide (PARP Inhibitor) Inhibitor->PARP Inhibition

Caption: PARP inhibition signaling pathway.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Benzylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the palladium-catalyzed cross-coupling of 3-benzylazetidine derivatives. The methodologies described herein are essential for the synthesis and functionalization of this privileged scaffold, which is of significant interest in medicinal chemistry due to its unique three-dimensional structure and physicochemical properties. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, supported by quantitative data and reaction workflows.

Introduction to Palladium-Catalyzed Cross-Coupling of 3-Benzylazetidines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] When applied to the this compound scaffold, these reactions enable the introduction of a wide range of substituents at the C3 position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The successful execution of these couplings on the strained azetidine ring requires careful optimization of reaction conditions to achieve high yields and avoid side reactions.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

G cluster_prep Substrate Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start with this compound Precursor prep Introduce Leaving Group (e.g., I, Br, OTf) or Nucleophilic Partner at C3 start->prep setup Reaction Setup: - Substrate - Coupling Partner - Pd Catalyst & Ligand - Base - Solvent prep->setup reaction Heating and Stirring under Inert Atmosphere setup->reaction workup Aqueous Work-up reaction->workup purify Column Chromatography workup->purify analysis Characterization (NMR, MS) and Purity Assessment (HPLC) purify->analysis

Figure 1: General experimental workflow for the palladium-catalyzed cross-coupling of this compound derivatives.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-3-benzylazetidines

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds, enabling the synthesis of 3-aryl-3-benzylazetidines from 3-halo-3-benzylazetidine precursors.

General Reaction Scheme:

G cluster_reactants cluster_products cluster_reagents Azetidine N-P-3-Iodo-3-benzylazetidine Plus1 + Azetidine->Plus1 BoronicAcid Arylboronic Acid Reagents Pd Catalyst Ligand, Base Solvent, Heat Plus1->BoronicAcid Product N-P-3-Aryl-3-benzylazetidine Reagents->Product G cluster_reactants cluster_products cluster_reagents Azetidine N-P-3-Amino-3-benzylazetidine Plus1 + Azetidine->Plus1 ArylHalide Aryl Halide (X = Br, I) Reagents Pd Catalyst Ligand, Base Solvent, Heat Plus1->ArylHalide Product N-P-3-(Arylamino)-3-benzylazetidine Reagents->Product G cluster_reactants cluster_products cluster_reagents Azetidine N-P-3-Vinyl-3-benzylazetidine Plus1 + Azetidine->Plus1 ArylHalide Aryl Halide (X = Br, I) Reagents Pd Catalyst Base Solvent, Heat Plus1->ArylHalide Product N-P-3-(Arylvinyl)-3-benzylazetidine Reagents->Product G cluster_reactants cluster_products cluster_reagents Azetidine N-P-3-Ethynyl-3-benzylazetidine Plus1 + Azetidine->Plus1 ArylHalide Aryl Halide (X = I) Reagents Pd Catalyst, CuI Base, Solvent Plus1->ArylHalide Product N-P-3-(Arylethynyl)-3-benzylazetidine Reagents->Product

References

Application Notes and Protocols for Solid-Phase Synthesis Strategies Utilizing a 3-Azetidine Carboxylic Acid Core for the Generation of 3-Benzylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of compound libraries based on a 3-azetidine carboxylic acid core. This approach allows for the efficient generation of diverse molecules, including those with a 3-benzylazetidine substructure, which are of significant interest in drug discovery. The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) techniques and the use of commercially available building blocks.[1][2]

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous bioactive compounds and their ability to impart favorable physicochemical properties.[3] Specifically, the rigid azetidine ring can influence the conformation of molecules, leading to improved binding affinity and metabolic stability.[1] Solid-phase synthesis is an ideal methodology for the construction of azetidine-based libraries, as it allows for high-throughput synthesis and purification.[4][5][6]

This document outlines a strategy for the solid-phase synthesis of a library of N-substituted 3-azetidine carboxamides, with a focus on incorporating a benzyl group at the 3-position or as part of the N-substituent. The core building block for this strategy is N-Boc-azetidine-3-carboxylic acid.

General Workflow

The overall strategy involves the following key steps, which are visually summarized in the workflow diagram below:

  • Resin Selection and Swelling: Choosing an appropriate solid support and preparing it for synthesis.

  • Loading of the Azetidine Core: Covalent attachment of N-Boc-azetidine-3-carboxylic acid to the resin.

  • N-Boc Deprotection: Removal of the temporary Boc protecting group to expose the azetidine nitrogen for further functionalization.

  • Diversification (N-Acylation/N-Alkylation): Reaction of the resin-bound azetidine with a variety of building blocks to introduce diversity. This is a key step for creating a library of compounds.

  • Cleavage and Purification: Release of the final compounds from the solid support and subsequent purification.

G cluster_0 Solid-Phase Synthesis Workflow Resin 1. Resin Selection (e.g., Wang Resin) Loading 2. Loading of N-Boc-Azetidine-3-COOH Resin->Loading Swell in DCM/DMF Deprotection 3. N-Boc Deprotection (TFA/DCM) Loading->Deprotection Diversification 4. Diversification Step (e.g., N-Acylation) Deprotection->Diversification Neutralize with DIEA Cleavage 5. Cleavage from Resin (TFA Cocktail) Diversification->Cleavage Wash Final_Product Purified Product Cleavage->Final_Product G cluster_1 Combinatorial Library Synthesis cluster_2 Building Blocks cluster_3 Final Products Common_Intermediate Resin-Bound Azetidine Core Product_1 Resin-Azetidine-COR1 Common_Intermediate->Product_1 Product_2 Resin-Azetidine-COR2 Common_Intermediate->Product_2 Product_3 Resin-Azetidine-COR3 Common_Intermediate->Product_3 Product_n Resin-Azetidine-CORn Common_Intermediate->Product_n R1_COOH R1-COOH R1_COOH->Product_1 R2_COOH R2-COOH R2_COOH->Product_2 R3_COOH R3-COOH R3_COOH->Product_3 Rn_COOH Rn-COOH Rn_COOH->Product_n

References

Application Notes and Protocols for the Multi-Step Synthesis of 3-Substituted Azetidine Analogues in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable structural motif in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. The development of efficient and scalable synthetic routes to substituted azetidines is therefore of significant interest. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scale-up. This document provides detailed application notes and protocols for the multi-step synthesis of 3-substituted azetidine analogues utilizing continuous flow technology. The described methodology, based on the work of Colella et al., showcases a robust and sustainable approach starting from a common precursor, N-Boc-3-iodoazetidine.[1][2][3][4][5][6] This method allows for the generation of a C3-lithiated azetidine intermediate, which is then quenched with various electrophiles to yield a diverse range of 3-substituted azetidine products.[1][2][3]

Logical Workflow of the Synthesis

The following diagram illustrates the overall workflow for the continuous flow synthesis of 3-substituted azetidines.

Flow Synthesis Workflow reagent_prep Reagent Preparation flow_setup Flow Reactor Assembly reagent_prep->flow_setup lithiation Lithiation Reaction (I/Li Exchange) flow_setup->lithiation quenching Electrophilic Quenching lithiation->quenching workup Aqueous Work-up & Product Isolation quenching->workup analysis Product Analysis (NMR, HRMS) workup->analysis

Caption: Overall workflow for the synthesis of 3-substituted azetidines.

Experimental Protocols

General Procedure for the Flow Synthesis of 3-Substituted Azetidines

This protocol is adapted from the work of Colella et al. and describes the continuous flow synthesis of 3-substituted N-Boc-azetidines.[1][2]

1. Reagent Preparation:

  • Solution A: Prepare a 0.1 M solution of N-Boc-3-iodoazetidine in anhydrous cyclopentyl methyl ether (CPME).

  • Solution B: Prepare a 0.5 M solution of n-hexyllithium (HexLi) in hexanes.

  • Solution C: Prepare a 0.15 M solution of the desired electrophile (e.g., benzophenone for a 3-diphenyl(hydroxy)methylazetidine analogue, or a benzyl halide for a 3-benzylazetidine analogue) in anhydrous CPME.

2. Flow Reactor Setup:

The following diagram details the assembly of the microreactor system.

Flow Reactor Setup P1 Pump A (N-Boc-3-iodoazetidine) M1 T-Mixer 1 P1->M1 P2 Pump B (n-HexLi) P2->M1 P3 Pump C (Electrophile) M2 T-Mixer 2 P3->M2 R1 Reactor 1 (Residence Time: ~82-330 ms) M1->R1 R1->M2 R2 Reactor 2 (Residence Time: ~10 s) M2->R2 Out Collection Flask (with Quenching Solution) R2->Out

Caption: Diagram of the continuous flow reactor setup.

  • Assemble a flow chemistry system consisting of three syringe pumps, two T-shaped micromixers, and two microtube reactors.

  • The first reactor (R1) is for the lithiation reaction, and the second (R2) is for the electrophilic quench.

  • Immerse the first micromixer (M1) and reactor (R1) in a cooling bath maintained at -50 °C.[2] The second micromixer (M2) and reactor (R2) can be kept at the same temperature or adjusted as needed for the specific electrophile.

3. Synthesis Procedure:

  • Set the flow rates of the pumps according to the desired stoichiometry and residence time. For example:

    • Pump A (N-Boc-3-iodoazetidine): 1.0 mL/min

    • Pump B (n-HexLi): 0.2 mL/min

    • Pump C (Electrophile): 1.5 mL/min

  • Start the pumps to introduce the reagent solutions into the microreactor system.

  • The solution of N-Boc-3-iodoazetidine (A) and n-hexyllithium (B) are mixed in M1, and the resulting stream flows through R1 to generate the C3-lithiated azetidine intermediate.

  • This intermediate stream is then mixed with the electrophile solution (C) in M2, and the reaction proceeds in R2.

  • The output from R2 is collected in a flask containing a quenching solution (e.g., saturated aqueous NH4Cl).

4. Work-up and Purification:

  • Once the collection is complete, allow the quenched reaction mixture to warm to room temperature.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted azetidine analogue.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various 3-substituted N-Boc-azetidines using the described flow protocol, as reported by Colella et al.[2]

ElectrophileProductYield (%)
Benzophenonetert-Butyl 3-(hydroxydiphenylmethyl)azetidine-1-carboxylate80
4-Bromobenzaldehydetert-Butyl 3-((4-bromophenyl)(hydroxy)methyl)azetidine-1-carboxylate75
Cinnamaldehydetert-Butyl 3-(hydroxy(phenyl)allyl)azetidine-1-carboxylate85
Cyclohexanonetert-Butyl 3-(1-hydroxycyclohexyl)azetidine-1-carboxylate75
Acetophenonetert-Butyl 3-(1-hydroxy-1-phenylethyl)azetidine-1-carboxylate78

Characterization Data for a Representative Product

tert-Butyl 3-(hydroxydiphenylmethyl)azetidine-1-carboxylate [2]

  • Appearance: White waxy solid

  • ¹H NMR (300 MHz, CDCl₃): δ 7.33–7.19 (m, 10H), 3.98–3.85 (m, 4H), 3.63–3.51 (m, 1H), 1.41 (s, 9H).

  • ¹³C{¹H} NMR (126 MHz, CDCl₃): δ 156.5, 145.4, 128.6, 127.5, 126.1, 79.5, 78.4, 50.0, 37.8, 28.6.

  • HRMS (ESI): calcd for C₂₁H₂₅NNaO₃ [M+Na]⁺: 362.1732; found 362.1730.

Conclusion

The presented flow chemistry protocol provides a highly efficient, safe, and scalable method for the multi-step synthesis of 3-substituted azetidine analogues. The use of a common N-Boc-3-iodoazetidine precursor and a lithiation/electrophilic quench sequence allows for the rapid generation of a library of diverse azetidine derivatives. This methodology is particularly well-suited for applications in drug discovery and development where the synthesis of numerous analogues for structure-activity relationship studies is required. The precise control over reaction conditions afforded by the flow setup enables the handling of highly reactive organolithium intermediates at significantly higher temperatures than in batch processing, leading to improved efficiency and sustainability.[1][2]

References

Troubleshooting & Optimization

Identifying and minimizing common impurities in 3-Benzylazetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzylazetidine. Our goal is to help you identify and minimize common impurities, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies for this compound typically involve the functionalization of a pre-formed azetidine ring at the 3-position. Key approaches include:

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi or Suzuki-Miyaura reactions, are widely used. These methods couple a 3-substituted azetidine (e.g., 3-iodoazetidine) with a benzyl organometallic reagent.[1][2]

  • Deoxygenation of 3-hydroxyazetidine derivatives: The Barton-McCombie deoxygenation offers a method to replace a hydroxyl group with a hydrogen atom, which can be adapted for the synthesis of this compound from a suitable precursor.[3][4][5]

  • Reduction of a 3-azetidinone derivative: The reduction of a 1-benzylazetidin-3-one can yield this compound, though this is a less common route and presents challenges in controlling the reduction.

Q2: What are the primary sources of impurities in this compound synthesis?

A2: Impurities can arise from various sources throughout the synthetic process:

  • Starting materials: Purity of the initial azetidine precursor and the benzylating agent is crucial.

  • Side reactions: Incomplete reactions or competing side reactions during the main synthetic step are a major source of impurities.

  • Reagents and catalysts: Residual catalysts (e.g., palladium), ligands, and other reagents can contaminate the final product.

  • Degradation: The strained azetidine ring can be susceptible to degradation under harsh reaction or purification conditions. 3-(Bromomethyl)azetidine, a related compound, is known to be prone to intramolecular cyclization.

Q3: How can I detect and quantify impurities in my this compound product?

A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and any significant impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound in Cross-Coupling Reactions
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Consider pre-activation of the catalyst if necessary.
Poor Quality Organometallic Reagent Ensure the benzyl organometallic reagent (e.g., benzylzinc halide for Negishi, benzylboronic acid for Suzuki) is freshly prepared or properly stored to avoid degradation.
Incorrect Reaction Conditions Optimize reaction temperature, time, and solvent. The choice of base and solvent system is critical for Suzuki-Miyaura couplings.[6][7][8]
Presence of Water or Oxygen Perform the reaction under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents.
Problem 2: Presence of Significant Impurities After Synthesis
Observed Impurity Potential Source Minimization & Removal Strategy
Unreacted 3-Iodoazetidine Incomplete reaction.Increase reaction time or temperature. Use a slight excess of the benzylating agent. Purify via column chromatography.
Homocoupled Benzyl Species (Bibenzyl) Side reaction in cross-coupling.Optimize catalyst and ligand choice. Use a controlled addition of the benzylating agent. Purify via column chromatography or crystallization.
Residual Palladium Catalyst Inefficient removal during workup.Treat the crude product with a palladium scavenger. Perform multiple extractions and washes. Consider filtration through celite or silica gel.
Over-reduced Products (e.g., ring-opened species) Harsh reduction conditions (if reducing a 3-azetidinone).Use a milder reducing agent (e.g., sodium borohydride) and control the reaction temperature carefully.
Solvent Adducts Reaction of intermediates with the solvent.Choose a non-reactive solvent for the reaction and purification steps.

Experimental Protocols

Key Experiment: Negishi Cross-Coupling for this compound Synthesis

This protocol describes a general procedure for the palladium-catalyzed Negishi coupling of a 3-iodoazetidine derivative with a benzylzinc reagent.

Materials:

  • N-protected-3-iodoazetidine

  • Benzylzinc chloride (prepared in situ from benzyl chloride and zinc dust)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of Benzylzinc Chloride: In a flame-dried flask under argon, activate zinc dust. Add a solution of benzyl chloride in anhydrous THF dropwise to the activated zinc suspension and stir until the Grignard reagent is formed.

  • Coupling Reaction: In a separate flame-dried flask under argon, dissolve the N-protected-3-iodoazetidine and the palladium catalyst in anhydrous THF.

  • Add the freshly prepared benzylzinc chloride solution to the azetidine solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary): If an N-protecting group is used, deprotect under appropriate conditions to yield this compound.

Parameter Typical Value
Molar Ratio (Azetidine:Zinc Reagent:Catalyst) 1 : 1.2 : 0.05
Reaction Temperature 65-70 °C (THF reflux)
Reaction Time 4-12 hours
Typical Yield 60-80%

Visualizations

Logical Workflow for Troubleshooting Impurities

Troubleshooting_Workflow Start Impurity Detected in This compound Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Source Determine Potential Source (Starting Material, Side Reaction, Degradation) Identify->Source Strategy Develop Minimization/Removal Strategy Source->Strategy Purification Purification (Chromatography, Crystallization) Strategy->Purification Modify Modify Synthetic Protocol (Reagents, Conditions) Strategy->Modify Analyze Re-analyze Product Purity Purification->Analyze Modify->Analyze

Caption: A logical workflow for identifying and addressing impurities.

General Synthetic Pathways to this compound

Synthetic_Pathways cluster_0 Precursors cluster_1 Reactions 3-Iodoazetidine 3-Iodoazetidine Cross-Coupling Cross-Coupling 3-Iodoazetidine->Cross-Coupling 1-Benzylazetidin-3-ol 1-Benzylazetidin-3-ol Deoxygenation Deoxygenation 1-Benzylazetidin-3-ol->Deoxygenation 1-Benzylazetidin-3-one 1-Benzylazetidin-3-one Reduction Reduction 1-Benzylazetidin-3-one->Reduction This compound This compound Cross-Coupling->this compound Deoxygenation->this compound Reduction->this compound

Caption: Overview of common synthetic routes to this compound.

References

Optimization of reaction conditions for improved yield of 3-Benzylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for an improved yield of 3-Benzylazetidine and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and related compounds.

Problem Potential Cause Recommended Solution
Low Yield of N-benzyl-3-hydroxyazetidine Incomplete reaction of benzylamine and epichlorohydrin.Ensure the reaction is cooled to 0-5°C before the slow, dropwise addition of epichlorohydrin. Maintain this temperature for the duration of the reaction (approximately 12 hours) to prevent side reactions.[1]
Inefficient cyclization of the intermediate.After the initial reaction, the intermediate should be heated and refluxed with a base like sodium carbonate in a suitable solvent such as acetonitrile to promote ring closure.[1]
Formation of Impurities Side reactions due to incorrect stoichiometry.A slight excess of epichlorohydrin (1.3 equivalents) to benzylamine can be used to drive the initial reaction.[1]
Degradation during workup.After cyclization, ensure proper washing of the product. A sequence of washes with water and an organic solvent can help remove unreacted starting materials and byproducts.[1]
Difficulty in Purification Co-elution of the product with starting materials or byproducts.Column chromatography on silica gel is an effective method for purification. A gradient elution with a solvent system like dichloromethane/methanol may be necessary to achieve good separation.[2]
Product is an oil and difficult to crystallize.If direct crystallization is challenging, consider converting the product to a salt (e.g., hydrochloride) which often has better crystalline properties.
Low Yield in Debenzylation Step (if applicable) Incomplete hydrogenation.Ensure the use of an appropriate catalyst, such as 10% palladium on carbon, and carry out the hydrogenation for a sufficient duration (e.g., 8 hours) until starting material is fully consumed as monitored by TLC or LC-MS.[1]
Catalyst poisoning.Ensure starting materials and solvents are free of impurities that could poison the palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the azetidine ring?

A1: A common and cost-effective method involves the reaction of benzylamine with epichlorohydrin. This reaction forms an intermediate that can then be cyclized to form the N-benzyl-3-hydroxyazetidine core structure.[1]

Q2: What are the critical reaction parameters to control for a high yield of N-benzyl-3-hydroxyazetidine?

A2: Temperature control is crucial during the initial reaction of benzylamine and epichlorohydrin; maintaining a temperature of 0-5°C minimizes side product formation.[1] The stoichiometry of the reactants is also important, with a slight excess of epichlorohydrin often being beneficial.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the disappearance of starting materials and the appearance of the product. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are some common side reactions to be aware of?

A4: In the synthesis of N-substituted azetidines from primary amines and epichlorohydrin, the formation of dimeric and polymeric byproducts can occur if the reaction conditions, particularly temperature and stoichiometry, are not well-controlled.

Q5: What is an effective method for purifying the final this compound product?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical for good separation. For N-benzyl-3-hydroxyazetidine, a mixture of dichloromethane and methanol has been shown to be effective.[2]

Experimental Protocols

Synthesis of 1-benzyl-3-hydroxyazetidine

This protocol is adapted from a method for synthesizing 3-hydroxy-azetidine hydrochloride.[1]

Step 1: Reaction of Benzylamine and Epichlorohydrin

  • Dissolve benzylamine in 15 times its mass of water in a reaction vessel.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture while maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at this temperature for 12 hours.

  • After the reaction is complete, filter the mixture.

  • Wash the filter cake twice with water and once with an organic solvent (e.g., diethyl ether).

  • Dry the resulting intermediate product.

Step 2: Cyclization to form 1-benzyl-3-hydroxyazetidine

  • Dissolve the intermediate product from Step 1 in 15 times its mass of acetonitrile.

  • Add 1.5 equivalents of sodium carbonate to the solution.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-benzyl-3-hydroxyazetidine.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for 1-benzyl-3-hydroxyazetidine Synthesis

Step Reactants Key Conditions Reaction Time Yield Purity Reference
1 Benzylamine, Epichlorohydrin0-5°C, Water12 hours--[1]
2 Intermediate from Step 1Reflux, Acetonitrile, Na₂CO₃12 hours>86%>95%[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization and Purification start Benzylamine + Epichlorohydrin reaction1 Reaction at 0-5°C in Water start->reaction1 12 hours filtration1 Filtration & Washing reaction1->filtration1 intermediate Intermediate Product filtration1->intermediate reaction2 Reflux with Na2CO3 in Acetonitrile intermediate->reaction2 filtration2 Filtration reaction2->filtration2 12 hours concentration Concentration filtration2->concentration purification Column Chromatography concentration->purification final_product 1-benzyl-3-hydroxyazetidine purification->final_product

Caption: Experimental workflow for the synthesis of 1-benzyl-3-hydroxyazetidine.

troubleshooting_logic problem Low Yield cause1 Incomplete Reaction? problem->cause1 cause2 Side Reactions? problem->cause2 cause3 Purification Loss? problem->cause3 solution1a Check Reaction Time cause1->solution1a solution1b Verify Temperature Control cause1->solution1b solution2a Adjust Stoichiometry cause2->solution2a solution2b Ensure Slow Addition of Reagents cause2->solution2b solution3a Optimize Chromatography Solvent System cause3->solution3a

Caption: Troubleshooting logic for addressing low reaction yield.

References

Effective purification of 3-Benzylazetidine from reaction mixtures by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the effective purification of 3-Benzylazetidine from reaction mixtures using chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by silica gel chromatography?

A1: this compound is a basic amine. The primary challenge during silica gel chromatography is the interaction between the basic nitrogen of the azetidine ring and the acidic silanol groups on the silica surface. This can lead to several issues, including:

  • Peak Tailing: The compound streaks down the column, resulting in broad, asymmetric peaks.

  • Irreversible Adsorption: The compound binds strongly to the silica gel, leading to low or no recovery.

  • Poor Separation: Tailing peaks can co-elute with impurities, making separation difficult.

Q2: How can I prevent peak tailing and improve the recovery of this compound from a silica column?

A2: To mitigate the issues caused by the basicity of this compound, you can modify the mobile phase or the stationary phase:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent. A common practice is to add 0.5-2% TEA to a hexane/ethyl acetate or dichloromethane/methanol mobile phase. This additive neutralizes the acidic sites on the silica gel, preventing strong interactions with the analyte.

  • Use of Treated Silica: Employing amine-functionalized or deactivated silica gel can also be effective.

Q3: What are some common impurities I might encounter in a this compound synthesis?

A3: Common impurities can include unreacted starting materials like benzylamine, byproducts from the cyclization reaction, and N-oxide formation if the compound is exposed to oxidizing conditions. Depending on the synthetic route, you may also find residual solvents or reagents.

Q4: Can I use reversed-phase chromatography for the purification of this compound?

A4: Yes, reversed-phase (RP) chromatography is a viable option, especially for more polar impurities. A typical mobile phase would consist of water and acetonitrile or methanol with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. However, for preparative scale, the removal of these acidic modifiers from the final product needs to be considered.

Troubleshooting Guide

The following table outlines common problems encountered during the chromatographic purification of this compound, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No elution or very low recovery of this compound Strong interaction with acidic silica gel.- Add 1-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to the mobile phase.- Use an amine-functionalized silica gel column.- Pre-treat the silica gel column by flushing with the mobile phase containing the basic additive before loading the sample.
Significant peak tailing Interaction of the basic amine with silanol groups.- Increase the concentration of the basic modifier (e.g., TEA) in the mobile phase.- Switch to a less polar solvent system while maintaining the basic modifier.- Consider using a different stationary phase like alumina.
Poor separation from impurities - Co-elution with non-polar impurities.- Inadequate mobile phase polarity.- Optimize the mobile phase by running a gradient elution to find the optimal solvent strength.- If using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system (with a basic modifier) for different selectivity.- For very close-eluting impurities, consider preparative HPLC with a high-resolution column.
Presence of a baseline "hump" or ghost peaks in subsequent runs Strong retention of a portion of the product or a highly polar impurity on the column, which then slowly elutes.- After eluting the product, flush the column with a significantly more polar solvent system (e.g., 10-20% methanol in dichloromethane with 2% TEA) to wash out strongly retained compounds.- Ensure complete elution of all components before re-equilibrating the column for the next run.
Reaction with the stationary phase In rare cases, highly reactive impurities or the product itself might degrade on the acidic silica surface.- Use a more inert stationary phase like deactivated silica or alumina.- Minimize the time the compound spends on the column by using a faster flow rate.

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound using standard silica gel.

1. Materials:

  • Crude this compound reaction mixture
  • Silica gel (230-400 mesh)
  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (TEA)
  • Flash chromatography system or glass column

2. Mobile Phase Preparation:

  • System A: Hexane/Ethyl Acetate with 1% (v/v) Triethylamine.
  • System B: Dichloromethane/Methanol with 1% (v/v) Triethylamine.

3. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
  • Spot the crude mixture on a TLC plate.
  • Develop the TLC plate using various ratios of the chosen mobile phase system (e.g., 9:1, 4:1, 1:1 Hexane/Ethyl Acetate with 1% TEA) to find a solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound.

4. Column Packing:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Ensure the silica bed is well-compacted and level.

5. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the mobile phase.
  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

6. Elution:

  • Begin elution with the less polar mobile phase determined from the TLC analysis.
  • If a gradient is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol).
  • Collect fractions and monitor by TLC to identify those containing the pure product.

7. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) - Analytical Method

This protocol can be adapted for preparative HPLC by scaling up the column size and injection volume.

1. Instrumentation:

  • HPLC system with a UV detector.
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.
  • Gradient: Start with a suitable initial percentage of Mobile Phase B (e.g., 10%) and run a linear gradient to a higher percentage (e.g., 90%) over 20-30 minutes.

4. Sample Preparation:

  • Dissolve a small amount of the sample in the initial mobile phase composition.
  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Sample Crude Sample TLC Analysis TLC Analysis Crude Sample->TLC Analysis Mobile Phase Selection Mobile Phase Selection TLC Analysis->Mobile Phase Selection Column Packing Column Packing Mobile Phase Selection->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution & Fraction Collection Elution & Fraction Collection Sample Loading->Elution & Fraction Collection Fraction Analysis (TLC) Fraction Analysis (TLC) Elution & Fraction Collection->Fraction Analysis (TLC) Pooling Pure Fractions Pooling Pure Fractions Fraction Analysis (TLC)->Pooling Pure Fractions Solvent Evaporation Solvent Evaporation Pooling Pure Fractions->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation->Pure this compound

Caption: Workflow for the purification of this compound by flash chromatography.

troubleshooting_logic Start Start Problem Problem Start->Problem Solution1 Add/Increase Basic Modifier (TEA/NH4OH) Problem->Solution1 Tailing or No Elution? Solution2 Optimize Mobile Phase Polarity Problem->Solution2 Poor Separation? Solution3 Use Amine-Functionalized Silica Problem->Solution3 Persistent Tailing? Solution4 Column Wash with Polar Solvent Problem->Solution4 Ghost Peaks? End End Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting logic for common issues in this compound purification.

Characterization and avoidance of byproducts in 3-Benzylazetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzylazetidine and its precursors, such as 1-Benzylazetidin-3-ol.

Troubleshooting Guides

Problem 1: Low Yield of 1-Benzylazetidin-3-ol and Presence of a Major High-Molecular-Weight Byproduct

Question: My reaction to synthesize 1-Benzylazetidin-3-ol from benzylamine and epichlorohydrin resulted in a low yield of the desired product. Chromatographic and spectroscopic analysis indicates the presence of a significant byproduct with a higher molecular weight. How can I identify and avoid this byproduct?

Answer:

A common issue in this synthesis is the formation of the over-alkylated byproduct, N,N-bis(3-chloro-2-hydroxypropyl)benzylamine . This occurs when a second molecule of epichlorohydrin reacts with the initially formed N-(3-chloro-2-hydroxypropyl)benzylamine intermediate before it can cyclize.

Byproduct Characterization:

Byproduct NameStructureKey Analytical Features
N,N-bis(3-chloro-2-hydroxypropyl)benzylamineChemical structure of N,N-bis(3-chloro-2-hydroxypropyl)benzylamine¹H NMR: Expect overlapping multiplets for the -CH(OH)- and -CH₂Cl protons, and a characteristic singlet for the benzylic -CH₂- protons. The integration of the aliphatic protons will be significantly larger relative to the aromatic and benzylic protons compared to the desired intermediate. Mass Spec (ESI+): Look for a molecular ion peak corresponding to [M+H]⁺ at m/z ≈ 310.12 (for C₁₃H₂₀Cl₂NO₂).

Troubleshooting & Avoidance Strategies:

StrategyExperimental ProtocolRationale
Control Stoichiometry Use a slight excess of benzylamine relative to epichlorohydrin (e.g., 1.1-1.2 equivalents of benzylamine).This increases the probability that epichlorohydrin will react with the primary amine rather than the secondary amine intermediate.
Slow Addition of Epichlorohydrin Add epichlorohydrin dropwise to a cooled solution of benzylamine over an extended period (e.g., 1-2 hours).Maintaining a low concentration of epichlorohydrin minimizes the chance of double addition to the benzylamine.
Temperature Control Maintain a low reaction temperature (0-5 °C) during the initial ring-opening reaction.[1]Lower temperatures favor the initial nucleophilic attack and can help control the rate of the second addition.
Choice of Solvent An aqueous medium or a mixture of water and an organic solvent can be beneficial.Water can help to control the reaction exotherm and may influence the relative rates of the desired reaction and byproduct formation.
Problem 2: Formation of Insoluble Polymeric Material

Question: During the cyclization of N-(3-chloro-2-hydroxypropyl)benzylamine to form 1-Benzylazetidin-3-ol, I observe the formation of a significant amount of an insoluble, tacky, or polymeric substance, which complicates purification. What is this material and how can I prevent its formation?

Answer:

The formation of a non-cyclized polymer is a known side reaction in azetidine synthesis. This can occur through intermolecular reactions of the amino-alcohol intermediate, especially under harsh reaction conditions.

Characterization of Polymeric Byproduct:

This byproduct is often an amorphous solid or oil and may not be amenable to standard chromatographic or spectroscopic characterization. Its presence is primarily noted as an insoluble material in the reaction mixture.

Troubleshooting & Avoidance Strategies:

StrategyExperimental ProtocolRationale
Use of a Suitable Base Triethylamine is an effective base for the cyclization step. It also helps in precipitating the amine hydrohalide.[2]The precipitate of triethylamine hydrochloride can carry with it some of the polymeric byproduct, aiding in its removal.[2]
Reaction Concentration Performing the cyclization in a relatively dilute solution can favor the intramolecular cyclization over intermolecular polymerization.Lower concentrations reduce the frequency of collisions between intermediate molecules.
Temperature Control Avoid excessive heating during the cyclization step. Refluxing in a suitable solvent like acetonitrile is a common procedure.[1]High temperatures can promote unwanted side reactions, including polymerization.[3]
Inert Atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to polymer formation.This prevents the oxidation of starting materials and intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the synthesis of this compound from 1-Benzylazetidin-3-ol?

A1: The synthesis of this compound from 1-Benzylazetidin-3-ol typically proceeds through the activation of the hydroxyl group, followed by reduction. A common pathway involves the formation of a mesylate or tosylate intermediate, which is then reduced, for example, using a hydride reagent.

Q2: How can I purify the final this compound product?

A2: Purification of this compound can often be achieved by vacuum distillation or column chromatography on silica gel. The choice of eluent for chromatography will depend on the polarity of any remaining impurities.

Q3: Can other benzyl-protected azetidines be synthesized using similar methods?

A3: Yes, the general principles of reacting a benzyl-protected amine with a suitable three-carbon electrophile followed by cyclization can be applied to synthesize a variety of substituted azetidines. The specific conditions may need to be optimized for each substrate.

Q4: What are the safety precautions I should take when working with epichlorohydrin?

A4: Epichlorohydrin is a toxic and reactive substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylazetidin-3-ol

This two-step protocol involves the initial ring-opening of epichlorohydrin with benzylamine, followed by base-mediated cyclization.

  • Step 1: Synthesis of N-(3-chloro-2-hydroxypropyl)benzylamine

    • To a solution of benzylamine (1.1 eq) in water, cooled to 0-5 °C, slowly add epichlorohydrin (1.0 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 12 hours.

    • The intermediate product often precipitates and can be collected by filtration. Wash the solid with cold water and an organic solvent (e.g., a mixture of ethyl acetate and petroleum ether) and air-dry.[1]

  • Step 2: Cyclization to 1-Benzylazetidin-3-ol

    • Dissolve the intermediate from Step 1 in acetonitrile (approximately 15 times the mass of the intermediate).

    • Add sodium carbonate (1.5 eq) to the solution.

    • Heat the mixture to reflux and maintain for 12 hours.

    • After cooling, filter the reaction mixture to remove inorganic salts.

    • Evaporate the filtrate under reduced pressure. The crude product can be purified by adding petroleum ether to precipitate the 1-Benzylazetidin-3-ol as a white solid, which is then collected by filtration.[1]

Data Presentation

Table 1: Reaction Conditions and Reported Yields for 1-Benzylazetidin-3-ol Synthesis

StepKey ReagentsSolventTemperatureTimeYieldPurityReference
Ring Opening Benzylamine, EpichlorohydrinWater0-5 °C12 h>89%>96%[1]
Cyclization N-(3-chloro-2-hydroxypropyl)benzylamine, Na₂CO₃AcetonitrileReflux12 h>86%>95%[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Cyclization Start Benzylamine + Epichlorohydrin Intermediate N-(3-chloro-2-hydroxypropyl)benzylamine Start->Intermediate H₂O, 0-5°C Byproduct1 N,N-bis(3-chloro-2-hydroxypropyl)benzylamine Start->Byproduct1 Excess Epichlorohydrin Product 1-Benzylazetidin-3-ol Intermediate->Product Na₂CO₃, Acetonitrile, Reflux Intermediate->Product Byproduct2 Polymeric Material Intermediate->Byproduct2 High Temperature Troubleshooting_Logic cluster_byproducts Potential Byproducts cluster_causes Probable Causes cluster_solutions Solutions Observation Low Yield or Impure Product HighMW High MW Byproduct Detected (e.g., by MS, TLC) Observation->HighMW Insoluble Insoluble/Polymeric Material Observation->Insoluble OverAlkylation Over-Alkylation (Double Addition of Epichlorohydrin) HighMW->OverAlkylation Polymerization Intermolecular Polymerization Insoluble->Polymerization ControlStoichiometry Control Stoichiometry (Excess Benzylamine) OverAlkylation->ControlStoichiometry SlowAddition Slow Reagent Addition OverAlkylation->SlowAddition TempControl Strict Temperature Control OverAlkylation->TempControl Polymerization->TempControl BaseChoice Appropriate Base for Cyclization (e.g., Triethylamine) Polymerization->BaseChoice

References

Addressing challenges in the scale-up synthesis of 3-Benzylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 3-Benzylazetidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in scaling up the synthesis of this compound?

A1: The primary challenges stem from the inherent ring strain of the four-membered azetidine ring, which can lead to side reactions, and the difficulties associated with handling reagents and intermediates at a larger scale. Key issues include:

  • Exothermic Reactions: Managing heat generated during reactions like Grignard additions or hydrogenations is critical to prevent runaway reactions and impurity formation.

  • Reagent Handling: The use of pyrophoric reagents like n-BuLi for Wittig reactions or moisture-sensitive Grignard reagents requires specialized equipment and procedures at scale.

  • Purification: Removing byproducts, such as triphenylphosphine oxide from Wittig reactions, can be challenging and may require multiple crystallization or chromatography steps, impacting overall yield and throughput.

  • Hydrogenation Safety: Catalytic hydrogenations involve flammable hydrogen gas under pressure, necessitating specialized high-pressure reactors and stringent safety protocols.

  • Protecting Group Strategy: Efficient introduction and removal of protecting groups, such as the Boc group, are crucial for a streamlined and cost-effective process.

Q2: Which synthetic route is generally preferred for the industrial-scale production of this compound?

A2: Two primary routes are commonly considered for the scale-up synthesis of this compound, each with its own advantages and disadvantages.

  • Route 1: Wittig Reaction followed by Hydrogenation: This route starts from the readily available N-Boc-3-azetidinone. It involves a Wittig reaction to form N-Boc-3-benzylideneazetidine, followed by catalytic hydrogenation of the double bond and subsequent deprotection. This route is often favored due to the availability of starting materials and well-understood reaction classes.

  • Route 2: Grignard Reaction on 3-Azetidinecarbonitrile: This route begins with N-Boc-3-azetidinecarbonitrile and involves a Grignard reaction with a benzylmagnesium halide to form the corresponding benzoylazetidine intermediate. This ketone is then reduced to the benzyl group, followed by deprotection. This route can be more direct but may present challenges in the Grignard reaction step at scale.

The choice of route often depends on factors such as raw material cost, available equipment, and the desired purity profile of the final product.

Q3: How can I effectively remove the triphenylphosphine oxide byproduct from a large-scale Wittig reaction?

A3: Removing triphenylphosphine oxide (TPPO) is a common challenge in scaling up Wittig reactions.[1] Several methods can be employed:

  • Crystallization: The difference in solubility between the desired alkene and TPPO can be exploited. Precipitation of TPPO from a suitable solvent system (e.g., by adding a non-polar solvent like hexanes to an ethyl acetate solution) is a common approach.

  • Column Chromatography: While less ideal for very large scales due to cost and solvent consumption, it remains a viable option for pilot-scale production or when high purity is required.

  • Extraction: In some cases, a pH-adjusted aqueous extraction can help remove TPPO, although this is less common.

  • Catalytic Wittig Reactions: For long-term process development, exploring catalytic versions of the Wittig reaction can minimize the formation of stoichiometric phosphine oxide waste, though this may require significant process optimization.[1]

Q4: What are the key safety considerations for the catalytic hydrogenation of 3-benzylideneazetidine at an industrial scale?

A4: The primary safety concerns for large-scale catalytic hydrogenation are the handling of flammable hydrogen gas and the pyrophoric nature of some hydrogenation catalysts (e.g., Raney Nickel or dry Palladium on carbon). Key safety measures include:

  • Specialized Equipment: Use of a high-pressure reactor (autoclave) designed for hydrogenation, equipped with pressure relief systems, and located in a well-ventilated or explosion-proof area.

  • Inerting Procedures: Thoroughly purging the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to prevent the formation of explosive mixtures with air.

  • Catalyst Handling: Handling the catalyst under a blanket of inert gas or as a wet slurry to prevent ignition upon contact with air.

  • Monitoring: Continuous monitoring of reaction temperature and pressure to detect any signs of a runaway reaction.

Troubleshooting Guides

Route 1: Wittig Reaction and Hydrogenation

This route starts with N-Boc-3-azetidinone and proceeds through a Wittig reaction to form 1-Boc-3-benzylideneazetidine, followed by catalytic hydrogenation and deprotection.

Problem: Low yield of 1-Boc-3-benzylideneazetidine.

Possible Cause Troubleshooting Steps
Incomplete ylide formation. Ensure the base used (e.g., n-BuLi, NaHMDS) is of high quality and accurately quantified. Verify the reaction temperature during ylide formation is maintained (typically -78 to 0 °C).
Degradation of the ylide. Use the freshly prepared ylide immediately. Avoid prolonged storage, especially at higher temperatures.
Side reactions of the ketone. Enolization of the N-Boc-3-azetidinone can occur. Add the ketone slowly to the ylide solution at a low temperature to favor nucleophilic addition.
Inefficient reaction. Increase the reaction time or temperature after the initial addition, monitoring by TLC or HPLC for completion.

Problem: Difficulty in removing triphenylphosphine oxide (TPPO).

Possible Cause Troubleshooting Steps
Co-precipitation of product and TPPO. Optimize the crystallization solvent system. A mixture of polar and non-polar solvents (e.g., ethyl acetate/hexanes) can improve selective precipitation of TPPO.
Similar solubility profiles. If crystallization is ineffective, consider column chromatography with a solvent gradient.

Problem: Incomplete hydrogenation.

Possible Cause Troubleshooting Steps
Catalyst deactivation. Ensure the substrate and solvent are free from catalyst poisons (e.g., sulfur or halogen-containing impurities). Use a fresh batch of catalyst.
Insufficient hydrogen pressure. Increase the hydrogen pressure within the safe limits of the reactor.
Poor mixing. Ensure adequate agitation to keep the catalyst suspended and facilitate mass transfer of hydrogen.
Low catalyst loading. Increase the catalyst loading (e.g., from 1 mol% to 5 mol% Pd/C).

Problem: Over-reduction or side reactions.

Possible Cause Troubleshooting Steps
Debenzylation of the benzyl group. This is a risk with palladium catalysts. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a different catalyst, such as Raney Nickel, which may be less prone to debenzylation under controlled conditions.
Ring opening of the azetidine. Avoid overly harsh reaction conditions (high temperature or pressure). Screen different catalysts and solvents to find milder conditions.

Problem: Incomplete deprotection.

Possible Cause Troubleshooting Steps
Insufficient acid. Ensure at least a stoichiometric amount of acid (e.g., HCl) is used. On a large scale, it's common to use a solution of HCl in a solvent like isopropanol or ethyl acetate.[2]
Short reaction time. Increase the reaction time and monitor by TLC or HPLC until the starting material is fully consumed.

Problem: Formation of impurities during deprotection.

Possible Cause Troubleshooting Steps
Acid-catalyzed side reactions. Perform the reaction at a lower temperature (e.g., 0-10 °C). Ensure prompt work-up once the reaction is complete.
Reaction with the solvent. Choose a stable solvent for the deprotection. Ethereal solvents like dioxane or alcoholic solvents like isopropanol are common choices.
Route 2: Grignard Reaction on 3-Azetidinecarbonitrile

This route involves the reaction of a benzylmagnesium halide with N-Boc-3-azetidinecarbonitrile to form an intermediate ketone, which is then reduced and deprotected.

Problem: Low yield of the desired ketone.

Possible Cause Troubleshooting Steps
Poor quality of Grignard reagent. Prepare the Grignard reagent from high-purity magnesium and benzyl halide under strictly anhydrous conditions.[3] Titrate the Grignard reagent to determine its exact concentration before use.[3]
Reaction with the nitrile group is slow. The reaction of Grignard reagents with nitriles can be slower than with carbonyls.[4] Consider a longer reaction time or a moderate increase in temperature.
Formation of Wurtz coupling byproduct. This is a common side reaction in the formation of benzylmagnesium halides.[5] Using a continuous flow process for Grignard reagent formation can minimize this.[6]
Enolization of the nitrile. While less common than with ketones, a highly basic Grignard reagent could potentially deprotonate the α-carbon. Add the nitrile slowly to the Grignard solution at a low temperature.

Problem: The reaction mixture becomes very dark or forms a thick precipitate.

Possible Cause Troubleshooting Steps
Impurities in reagents. Use high-purity starting materials and solvents.[3]
Decomposition of the Grignard reagent. Avoid localized overheating during the formation and reaction of the Grignard reagent.

Problem: Incomplete reduction to the benzyl group.

Possible Cause Troubleshooting Steps
Choice of reducing agent. For a Wolff-Kishner or Clemmensen reduction, ensure the conditions are sufficiently forcing. For catalytic hydrogenation of the ketone to the alcohol followed by hydrogenolysis of the resulting benzyl alcohol, optimize the catalyst and conditions for both steps.
Steric hindrance. The azetidine ring may sterically hinder the approach of the reducing agent. A less bulky reducing agent might be more effective.

Problem: Formation of the benzyl alcohol intermediate instead of the fully reduced product.

Possible Cause Troubleshooting Steps
Insufficiently strong reduction conditions. If using a two-step hydrogenation approach, ensure the conditions for the second hydrogenolysis step (e.g., higher pressure, longer reaction time, or addition of acid) are sufficient to remove the benzylic alcohol.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound Scale-Up
ParameterRoute 1: Wittig & HydrogenationRoute 2: Grignard & Reduction
Starting Material N-Boc-3-azetidinoneN-Boc-3-azetidinecarbonitrile
Key Intermediates 1-Boc-3-benzylideneazetidineN-Boc-3-benzoylazetidine
Number of Steps 33
Typical Overall Yield 60-75%50-65%
Key Reagents Benzyltriphenylphosphonium halide, n-BuLi, H₂, Pd/C, HClBenzylmagnesium halide, reducing agent (e.g., H₂/Pd/C, Et₃SiH/TFA), HCl
Scale-Up Challenges Handling of pyrophoric base, TPPO removal, hydrogenation safety.Handling of moisture-sensitive Grignard reagent, potential for Wurtz coupling, reduction of the ketone.
Advantages Well-established reactions, potentially higher overall yield.Fewer byproducts in the first step compared to the Wittig reaction.

Experimental Protocols

Route 1: Wittig Reaction, Hydrogenation, and Deprotection
  • Ylide Preparation: To a stirred suspension of benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF (10 L/kg of phosphonium salt) under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below 10 °C. Stir the resulting deep red solution for 1 hour at 0-5 °C.

  • Wittig Reaction: Cool the ylide solution to -10 °C. Add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (5 L/kg of ketone) dropwise, keeping the internal temperature below -5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of water (5 L/kg of ketone). Concentrate the mixture under reduced pressure to remove most of the THF. Add ethyl acetate (10 L/kg of ketone) and wash the organic layer with water and brine. Concentrate the organic layer to a smaller volume and add hexanes to precipitate the triphenylphosphine oxide. Filter the solid and concentrate the filtrate to obtain the crude 1-Boc-3-benzylideneazetidine. The crude product can be purified by column chromatography or used directly in the next step if the purity is sufficient.

  • Reaction Setup: In a high-pressure reactor, dissolve 1-Boc-3-benzylideneazetidine (1.0 eq) in methanol or ethyl acetate (10-15 L/kg). Add 5% Palladium on carbon (1-5 mol% Pd, 50% wet).

  • Hydrogenation: Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen three times. Pressurize the reactor with hydrogen to 50-100 psi (3.4-6.8 bar) and stir vigorously at room temperature for 8-24 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the combined filtrates under reduced pressure to obtain 1-Boc-3-benzylazetidine as an oil, which can be used in the next step without further purification.

  • Deprotection: Dissolve 1-Boc-3-benzylazetidine (1.0 eq) in isopropanol or ethyl acetate (5-10 L/kg). Cool the solution to 0-5 °C and slowly add a solution of HCl in the corresponding solvent (e.g., 4M HCl in dioxane or a saturated solution of HCl in isopropanol, 1.5-2.0 eq).

  • Isolation: Stir the mixture at room temperature for 2-4 hours, during which time the product should precipitate. If necessary, cool the mixture to 0-5 °C to complete the precipitation. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to afford this compound hydrochloride.[2]

Mandatory Visualizations

Route_1_Workflow N-Boc-3-azetidinone N-Boc-3-azetidinone Wittig_Reaction Wittig_Reaction N-Boc-3-azetidinone->Wittig_Reaction Benzyltriphenylphosphonium_Ylide Benzyltriphenylphosphonium_Ylide Benzyltriphenylphosphonium_Ylide->Wittig_Reaction 1-Boc-3-benzylideneazetidine 1-Boc-3-benzylideneazetidine Wittig_Reaction->1-Boc-3-benzylideneazetidine Hydrogenation Hydrogenation 1-Boc-3-benzylideneazetidine->Hydrogenation H₂, Pd/C 1-Boc-3-benzylazetidine 1-Boc-3-benzylazetidine Hydrogenation->1-Boc-3-benzylazetidine Deprotection Deprotection 1-Boc-3-benzylazetidine->Deprotection HCl This compound This compound Deprotection->this compound

Caption: Workflow for the synthesis of this compound via Route 1.

Troubleshooting_Wittig_Low_Yield Low_Yield Low Wittig Yield Incomplete_Ylide_Formation Incomplete Ylide Formation? Low_Yield->Incomplete_Ylide_Formation Ylide_Degradation Ylide Degradation? Low_Yield->Ylide_Degradation Ketone_Side_Reactions Ketone Side Reactions? Low_Yield->Ketone_Side_Reactions Check_Base_Quality Check base quality & stoichiometry Incomplete_Ylide_Formation->Check_Base_Quality Use_Fresh_Ylide Use ylide immediately Ylide_Degradation->Use_Fresh_Ylide Slow_Ketone_Addition Add ketone slowly at low temp Ketone_Side_Reactions->Slow_Ketone_Addition

Caption: Troubleshooting logic for low yield in the Wittig reaction step.

Route_2_Workflow N-Boc-3-azetidinecarbonitrile N-Boc-3-azetidinecarbonitrile Grignard_Reaction Grignard_Reaction N-Boc-3-azetidinecarbonitrile->Grignard_Reaction BnMgX N-Boc-3-benzoylazetidine N-Boc-3-benzoylazetidine Grignard_Reaction->N-Boc-3-benzoylazetidine Reduction Reduction N-Boc-3-benzoylazetidine->Reduction 1-Boc-3-benzylazetidine 1-Boc-3-benzylazetidine Reduction->1-Boc-3-benzylazetidine Deprotection Deprotection 1-Boc-3-benzylazetidine->Deprotection HCl This compound This compound Deprotection->this compound

Caption: Workflow for the synthesis of this compound via Route 2.

References

Technical Support Center: N-Debenzylation of 3-Benzylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the N-debenzylation of 3-benzylazetidine. The information is presented in a question-and-answer format to directly address common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My N-debenzylation of this compound is very slow or incomplete. What are the common causes and solutions?

Slow or incomplete reactions are a frequent issue. Several factors can contribute to this problem:

  • Catalyst Quality and Activity: The quality of the palladium catalyst is paramount. Over time, or with improper storage, the catalyst can lose activity.

    • Troubleshooting:

      • Use fresh, high-quality catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C, also known as Pearlman's catalyst).[1][2]

      • Ensure the catalyst is not pyrophoric and is handled under an inert atmosphere if necessary, though many modern catalysts are safer to handle.[3]

      • Consider using a combination of Pd/C and Pd(OH)₂/C, which has been shown to be more efficient than either catalyst alone in some cases.[1]

  • Catalyst Poisoning: The product, this compound, is a secondary amine which can strongly coordinate to the palladium surface and inhibit its catalytic activity.[4] Other functional groups within the molecule, such as sulfur-containing groups, can also act as catalyst poisons.[5]

    • Troubleshooting:

      • Acid Additives: Adding a small amount of acid, like acetic acid or hydrochloric acid, can protonate the product amine, preventing it from binding to the catalyst.[4][6][7] This often significantly improves reaction rates. However, a subsequent neutralization step will be required during workup.[4]

      • Increased Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 5 mol% to 10 mol% or higher) can sometimes overcome partial poisoning.[6]

  • Insufficient Hydrogen Pressure: For standard catalytic hydrogenations, low hydrogen pressure can lead to slow reaction rates.

    • Troubleshooting:

      • While balloon pressure can be sufficient, some difficult debenzylations may require higher pressures (e.g., 30-50 psi or higher in a pressure vessel).[6]

      • Ensure vigorous stirring to maximize gas-liquid mixing.[6]

  • Choice of Hydrogen Source for Transfer Hydrogenation: The efficiency of catalytic transfer hydrogenation (CTH) is highly dependent on the hydrogen donor.

    • Troubleshooting:

      • Ammonium formate is a very effective and commonly used hydrogen donor for N-debenzylation with Pd/C.[8]

      • Other donors like formic acid or cyclohexene can also be used, though they may require different catalysts or conditions.[9][10][11]

2. I am observing side products in my reaction. What are the likely side reactions and how can I minimize them?

The formation of byproducts can complicate purification and reduce yields.

  • Ring Opening: Azetidine rings are strained and can be susceptible to ring-opening under certain hydrogenolysis conditions, particularly with substituted azetidines.[2]

    • Troubleshooting:

      • Use milder reaction conditions: lower temperature, lower hydrogen pressure, and shorter reaction times.

      • Carefully select the catalyst. In some cases, Pd/C may be more prone to causing ring-opening than other catalysts.

      • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Over-reduction: If other reducible functional groups are present in the molecule (e.g., alkenes, alkynes, nitro groups, or other aromatic rings), they may also be reduced under the reaction conditions.[12][13]

    • Troubleshooting:

      • Catalyst Choice: The choice of catalyst can influence chemoselectivity. For instance, Pd/C is generally effective for debenzylation without reducing many other functional groups, but this is substrate-dependent.[12]

      • Reaction Conditions: Milder conditions (lower temperature and pressure) can sometimes favor debenzylation over other reductions.

      • Alternative Methods: For highly sensitive substrates, non-hydrogenolysis methods for N-debenzylation might be considered, such as oxidative debenzylation with ceric ammonium nitrate (CAN) or other methods if compatible with the overall molecular structure.[14]

3. How do I choose between standard catalytic hydrogenation (H₂) and catalytic transfer hydrogenation (CTH)?

Both methods are effective, and the choice often depends on available equipment and the specific substrate.

FeatureCatalytic Hydrogenation (H₂)Catalytic Transfer Hydrogenation (CTH)
Hydrogen Source Hydrogen gas (H₂)Hydrogen donor (e.g., ammonium formate, formic acid, cyclohexene)[8][10][11]
Equipment Requires H₂ gas cylinder, regulator, and potentially a pressure vessel.[6]Can be performed in standard laboratory glassware under an inert atmosphere.[8]
Safety Handling of flammable H₂ gas requires appropriate safety precautions.Generally considered safer as it avoids the direct handling of hydrogen gas.
Reaction Time Can be very fast, but sometimes requires elevated pressure for difficult substrates.Often rapid, with some reactions completing in under an hour at reflux temperatures.[8]

4. What is the best workup procedure to isolate the this compound product?

The workup procedure is crucial for obtaining a pure product.

  • Catalyst Removal: The solid palladium catalyst must be carefully removed.

    • Procedure: Filter the reaction mixture through a pad of Celite®.[8] Wash the Celite pad thoroughly with the reaction solvent (e.g., methanol or ethanol) to ensure complete recovery of the product.

    • Caution: Palladium on carbon can be pyrophoric, especially after filtration when it is dry and exposed to air. Do not allow the filter cake to dry completely. Quench the catalyst on the filter paper with plenty of water before disposal.

  • Product Isolation:

    • After catalyst removal, the solvent is typically removed under reduced pressure.[8]

    • If an acid additive was used, the resulting salt will need to be neutralized. This is usually done by dissolving the residue in an organic solvent and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate).

    • Subsequent extraction, drying of the organic layer, and solvent evaporation will yield the crude product, which can then be purified by column chromatography or distillation if necessary.

Experimental Protocols

Protocol 1: N-Debenzylation via Catalytic Transfer Hydrogenation (CTH)

This protocol is adapted from general procedures for N-debenzylation using ammonium formate.[8]

  • Reaction Setup: To a solution of 3-benzyl-N-benzylazetidine (1.0 eq) in methanol, add 10% Palladium on Carbon (10-20% by weight of the substrate).

  • Addition of Hydrogen Donor: Add ammonium formate (4-5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®.

  • Purification: Wash the Celite® pad with methanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography.

Protocol 2: N-Debenzylation via Catalytic Hydrogenation with H₂

This protocol is a general procedure for catalytic hydrogenation.

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 3-benzyl-N-benzylazetidine (1.0 eq) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (using a balloon or a pressure vessel). Repeat this process 2-3 times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the mixture through Celite® and purify as described in Protocol 1.

Visualizing the Workflow

Diagram 1: General Workflow for N-Debenzylation

G cluster_reaction Reaction cluster_workup Workup & Purification A 3-Benzyl-N-benzylazetidine E Reaction Mixture A->E B Solvent (e.g., MeOH, EtOH) B->E C Catalyst (e.g., 10% Pd/C) C->E D Hydrogen Source (H₂ or Donor) D->E F Filter through Celite E->F Reaction Complete G Remove Solvent F->G H Aqueous Workup (if acid used) G->H I Column Chromatography H->I J Pure this compound I->J

Caption: General experimental workflow for N-debenzylation.

Diagram 2: Troubleshooting Logic for Slow Reactions

G Start Reaction Slow or Incomplete? Catalyst Check Catalyst Quality Start->Catalyst Poisoning Suspect Catalyst Poisoning? Start->Poisoning Pressure Check H₂ Pressure / Stirring Start->Pressure For H₂ method H_Donor Optimize Hydrogen Donor (CTH) Start->H_Donor For CTH method Sol_Catalyst Use Fresh Catalyst Consider Pd(OH)₂/C or mixed catalyst Catalyst->Sol_Catalyst Sol_Poisoning Add Acetic Acid Increase Catalyst Loading Poisoning->Sol_Poisoning Sol_Pressure Increase Pressure Ensure Vigorous Stirring Pressure->Sol_Pressure Sol_H_Donor Try Ammonium Formate H_Donor->Sol_H_Donor

Caption: Troubleshooting decision tree for slow reactions.

References

Preventing polymerization and side reactions in azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges in the synthesis of azetidines, particularly focusing on preventing polymerization and side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during azetidine synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Azetidine Product

Question: I am getting a very low yield, or none, of my target azetidine. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in azetidine synthesis is a common problem that can stem from several factors, primarily related to the inherent ring strain of the four-membered ring.[1]

Potential Causes and Solutions:

  • Inefficient Cyclization: The intramolecular ring-closing step is often challenging.

    • Poor Leaving Group: If your synthesis involves an intramolecular nucleophilic substitution, ensure you have a good leaving group. Hydroxyl groups should be converted to better leaving groups like tosylates (Ts), mesylates (Ms), or triflates (Tf). If using a halide, consider an in situ Finkelstein reaction to generate a more reactive iodide.[2]

    • Inappropriate Base: For cyclization of a γ-haloamine, a strong, non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often necessary to deprotonate the amine without competing in the substitution reaction.[2]

  • Intermolecular Side Reactions: At high concentrations, intermolecular reactions can outcompete the desired intramolecular cyclization, leading to oligomers or polymers.

    • High Dilution Conditions: Employing high dilution (e.g., slow addition of the substrate to the reaction mixture) can favor the intramolecular reaction pathway.[2]

  • Reaction Temperature: The reaction may be too slow at the current temperature.

    • Increase Temperature: Consider increasing the reaction temperature. A switch to a more polar aprotic solvent like DMF or DMSO can also accelerate the SN2 reaction.[2]

  • Steric Hindrance: Bulky substituents on the substrate can impede the cyclization process.[2]

    • Alternative Synthetic Route: If steric hindrance is a significant issue, exploring alternative synthetic routes that are less sensitive to steric effects may be necessary.[2]

Issue 2: Formation of a Viscous, Insoluble Material (Polymerization)

Question: My reaction mixture has become viscous and I have a significant amount of an insoluble material, which I suspect is a polymer. How can I prevent this?

Answer: Polymerization is a major side reaction in azetidine synthesis, especially under cationic conditions. The high ring strain makes the azetidine ring susceptible to ring-opening polymerization.[3][4]

Potential Causes and Solutions:

  • Cationic Ring-Opening Polymerization (CROP): This is a common issue, often initiated by acidic protons or Lewis acids.[3][4][5]

    • Control of Acidity: The acidic nature of some reagents can be sufficient to initiate polymerization.[5] Careful control of pH and the choice of non-acidic reaction conditions are crucial.

    • Reaction Temperature: Higher temperatures can promote polymerization. Running the reaction at the lowest effective temperature can help minimize this side reaction.[5]

    • Monomer Concentration: High concentrations of the azetidine precursor can favor polymerization.

  • Protecting Groups: The choice of protecting group on the azetidine nitrogen can significantly influence its stability and propensity to polymerize.

    • N-Sulfonyl Protecting Groups: N-sulfonylated azetidines can undergo anionic ring-opening polymerization.[6] While this is a method to produce linear poly(trimethylenimine), it highlights the need for careful selection of protecting groups if the monomeric azetidine is the desired product.

  • Solvent Effects: Alcoholic solvents can promote cationic ring-opening polymerization of azetidines.[5] Whenever possible, opt for non-protic solvents.

Issue 3: Presence of Unexpected Side Products (Ring-Opening)

Question: I am observing significant side products in my reaction, and I suspect they are from the ring-opening of my azetidine product. What causes this and how can I minimize it?

Answer: The inherent ring strain of azetidines makes them susceptible to nucleophilic ring-opening reactions, which is a major pathway for side product formation.[1][7]

Potential Causes and Solutions:

  • Nucleophilic Attack: The azetidine ring can be opened by various nucleophiles. The regioselectivity of the ring-opening is influenced by the substituents on the ring.[8]

    • Choice of Reagents: Avoid strong nucleophiles in subsequent reaction steps if the azetidine ring needs to be preserved.

    • Protecting Group Strategy: A bulky protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, can offer steric protection against nucleophilic attack at the adjacent carbons.

  • Acidic or Basic Conditions: Extreme pH conditions can promote ring-opening.[9]

    • Reaction Condition Optimization: Screen for milder reaction conditions. If purification is the issue, consider neutralizing the silica gel with a base like triethylamine (1-2% in the eluent) or using alternative stationary phases like alumina.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing azetidines?

A1: Several methods are commonly employed for the synthesis of azetidines. The choice of method often depends on the desired substitution pattern and the available starting materials. Key methods include:

  • Intramolecular Cyclization: This is one of the most common approaches and typically involves the displacement of a leaving group on a γ-carbon by an amino group.[10] This can be achieved from γ-haloamines or by activating γ-amino alcohols.[2][10]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[2]

  • [2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is an efficient way to construct functionalized azetidines.[11]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring expansion strategies.[12]

Q2: Which protecting group is most suitable for the azetidine nitrogen?

A2: The choice of protecting group is critical for a successful azetidine synthesis. The ideal protecting group should be stable under the reaction conditions for ring formation and functionalization, and be readily removable under mild conditions.[1]

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability in many reaction conditions and its easy removal under acidic conditions.[1]

  • Benzyl (Bn) and Carbobenzyloxy (Cbz): These groups are also commonly used and offer orthogonal deprotection strategies to the Boc group.[1]

  • Sulfonyl Groups (e.g., Tosyl, Mesyl): While used, it's important to be aware that N-sulfonyl azetidines can be susceptible to anionic ring-opening polymerization.[6]

Q3: How can I effectively purify my azetidine derivative?

A3: Purification of azetidines can be challenging due to their polarity and potential for volatility or degradation on stationary phases.[1]

  • Column Chromatography: This is a common method. To avoid on-column degradation, especially for sensitive compounds, consider the following:[1][9]

    • Neutralized Silica Gel: Pre-treating silica gel with a base like triethylamine (typically 1-2% in the eluent) can prevent degradation of acid-sensitive azetidines.[9]

    • Alternative Stationary Phases: Neutral or basic alumina can be a good alternative to silica gel.[9]

    • Gradient Elution: Using a gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can provide good separation.[1]

  • Crystallization: For solid derivatives, recrystallization can be a highly effective purification method.[1]

  • Distillation: For volatile, thermally stable azetidines, distillation under reduced pressure can be a viable option.

Data Presentation

Table 1: Influence of Reaction Conditions on Azetidine Yield

EntryReactantCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1O-propargylic 9-fluorenone oximeCuBrCH₃CN1007221-30[13]
2O-propargylic 9-fluorenone oximeCuBr/L41,4-dioxane1204886[13]
3cis-3,4-epoxy amineLa(OTf)₃(CH₂Cl)₂RefluxN/AHigh[14]
44-ethynyl-1,1′-biphenyl and DIPEAPhoto-induced CuN/ARoom Temp2493[15]

Experimental Protocols

Protocol 1: General Procedure for N-Boc-azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a generalized procedure adapted from literature for the synthesis of N-Boc protected azetidines from γ-amino alcohols.

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve the N-Boc-γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[2]

  • Intramolecular Cyclization:

    • Dissolve the crude N-Boc-γ-aminopropyl mesylate in a suitable solvent such as THF or DMF (0.1 M).

    • Cool the solution to 0 °C.

    • Add a strong, non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction at 0 °C with water or a saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine if necessary) using a hexane/ethyl acetate gradient.[2]

Visualizations

Troubleshooting_Azetidine_Synthesis start Start: Azetidine Synthesis Issue issue Identify Primary Issue start->issue low_yield Low/No Yield issue->low_yield Yield Issue polymerization Polymerization issue->polymerization Viscosity/Insolubility side_products Side Products (Ring-Opening) issue->side_products Impurity Issue check_cyclization Check Cyclization Conditions low_yield->check_cyclization check_poly_conditions Analyze Polymerization Cause polymerization->check_poly_conditions check_ring_opening Investigate Ring-Opening side_products->check_ring_opening leaving_group Improve Leaving Group (e.g., -OH to -OTs, -OMs) check_cyclization->leaving_group Inefficient base Optimize Base (Strong, Non-nucleophilic) check_cyclization->base Inefficient concentration Use High Dilution check_cyclization->concentration Intermolecular Rxn end Successful Synthesis leaving_group->end base->end concentration->end cationic Cationic Polymerization? check_poly_conditions->cationic control_ph Control pH / Avoid Acids cationic->control_ph Yes anionic Anionic Polymerization? cationic->anionic No lower_temp Lower Reaction Temperature control_ph->lower_temp lower_temp->end revisit_pg Re-evaluate N-Protecting Group anionic->revisit_pg revisit_pg->end nucleophiles Avoid Strong Nucleophiles check_ring_opening->nucleophiles Nucleophilic Attack ph_conditions Use Milder pH Conditions check_ring_opening->ph_conditions Harsh pH purification Optimize Purification Method (e.g., Neutralize Silica) check_ring_opening->purification Degradation during purification nucleophiles->end ph_conditions->end purification->end Azetidine_Synthesis_Workflow start Start: Select Starting Material (e.g., γ-amino alcohol) protection Nitrogen Protection (e.g., Boc₂O) start->protection activation Activation of Leaving Group (e.g., Mesylation) protection->activation cyclization Intramolecular Cyclization (Base, High Dilution) activation->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Column Chromatography / Crystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure Azetidine Product characterization->final_product

References

Optimizing solvent and base selection for 3-benzylazetidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent and base selection in reactions involving 3-benzylazetidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving the nitrogen of this compound?

A1: The secondary amine of the this compound ring is a versatile functional group. The most common reactions are N-alkylation and N-acylation to introduce a wide variety of substituents.

Q2: What are the key factors to consider when selecting a solvent and base for N-alkylation of this compound?

A2: The choice of solvent and base is critical for achieving high yields and minimizing side reactions. Key considerations include:

  • Base Strength: The base should be strong enough to deprotonate the azetidine nitrogen, increasing its nucleophilicity. However, overly strong bases can promote side reactions.

  • Solvent Polarity: Polar aprotic solvents like acetonitrile, DMF, and THF are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents.

  • Solubility: The chosen solvent must be able to dissolve this compound, the electrophile, and the base to ensure an efficient reaction.

  • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. However, high temperatures can also lead to side products.

Q3: What are the common side reactions observed during the N-alkylation of this compound, and how can they be minimized?

A3: The two most common side reactions are di-alkylation and ring-opening of the azetidine.

  • Di-alkylation: This occurs when the newly formed tertiary amine is further alkylated to form a quaternary ammonium salt. To minimize this, a slight excess of this compound relative to the alkylating agent can be used. Slow, dropwise addition of the alkylating agent can also help.

  • Ring-Opening: The strained four-membered azetidine ring is susceptible to nucleophilic attack, leading to ring-opened products. This is more likely to occur with highly reactive electrophiles and at elevated temperatures. Keeping reaction times as short as possible can help mitigate this.[1]

Q4: For N-acylation of this compound, what are the recommended acylating agents and reaction conditions?

A4: Acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides are highly effective acylating agents. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base such as triethylamine (Et3N) or pyridine to neutralize the acidic byproduct.

Q5: How can I monitor the progress of my this compound reaction?

A5: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques to monitor the consumption of the starting material and the formation of the desired product.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions
Potential Cause Troubleshooting Step
Incomplete Deprotonation Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure anhydrous conditions.
Poor Solubility of Reagents Switch to a more polar aprotic solvent such as DMF or DMSO.
Low Reactivity of Alkylating Agent Increase the reaction temperature or use a more reactive alkylating agent (e.g., iodide instead of bromide).
Ring-Opening Side Reaction Lower the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed.
Product Loss During Workup If the product is water-soluble, minimize aqueous washes or perform a back-extraction from the aqueous layer.
Issue 2: Formation of Multiple Products in N-Alkylation
Potential Cause Troubleshooting Step
Di-alkylation Use an excess of this compound relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.
Ring-Opened Byproducts Use milder reaction conditions (lower temperature, less reactive electrophile). Keep reaction times to a minimum.
Impure Starting Materials Ensure the purity of this compound and the alkylating agent using techniques like distillation or chromatography.
Issue 3: Low Yield in N-Acylation Reactions
Potential Cause Troubleshooting Step
Inactivation of Amine Ensure at least a stoichiometric amount of base (e.g., triethylamine, pyridine) is used to neutralize the acid byproduct.
Degradation of Acylating Agent Use a fresh bottle or freshly distilled acylating agent, as they can be sensitive to moisture.
Low Reaction Temperature While the reaction is often started at 0 °C to control the initial exotherm, allowing it to warm to room temperature may be necessary for completion.
Insufficient Reaction Time Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.

Quantitative Data Summary

The following tables provide representative data for common N-alkylation and N-acylation reactions of azetidine derivatives. Note: This data is based on reactions with structurally similar azetidines and should be considered as a guideline. Optimization for this compound may be required.

Table 1: Representative N-Alkylation of 3-Substituted Azetidines

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Benzyl BromideK₂CO₃AcetonitrileRoom Temp85-95
Ethyl IodideEt₃NTHFRoom Temp80-90
BenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp75-90
AcetoneNaBH(OAc)₃DichloromethaneRoom Temp70-85
*Reductive Amination

Table 2: Representative N-Acylation of 3-Substituted Azetidines

Acylating AgentBase/ReagentSolventTemperature (°C)Typical Yield (%)
Acetyl ChlorideEt₃NDichloromethane0 to Room Temp90-98
Benzoyl ChloridePyridineDichloromethane0 to Room Temp90-98
Acetic Anhydride-DichloromethaneRoom Temp85-95
Benzoic AcidHATU, DIPEADMFRoom Temp80-95

Experimental Protocols

Protocol 1: N-Alkylation with an Alkyl Halide

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile

Procedure:

  • To a dried reaction flask, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • To a round-bottom flask, add this compound and the aldehyde or ketone.

  • Dissolve the components in anhydrous DCM or DCE. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Acylation with an Acyl Chloride

Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualized Workflows and Logic Diagrams

N_Alkylation_Workflow start Start: N-Alkylation reagents Combine this compound, Base (e.g., K2CO3), and Anhydrous Solvent (e.g., ACN) start->reagents add_electrophile Add Alkyl Halide (1.1 eq) reagents->add_electrophile react Heat and Stir (e.g., 60-80 °C) add_electrophile->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up: Filter, Concentrate, Extract, and Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End: Pure Product purify->end

A general experimental workflow for N-alkylation.

Troubleshooting_Low_Yield_N_Alkylation start Low Yield in N-Alkylation check_sm Starting Material Consumed? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_products Side Products Observed? check_sm->side_products Yes increase_temp Increase Temperature or Reaction Time incomplete_reaction->increase_temp stronger_base Use Stronger Base (e.g., NaH) incomplete_reaction->stronger_base better_solvent Change Solvent (e.g., DMF) incomplete_reaction->better_solvent lower_temp Lower Reaction Temperature side_products->lower_temp Yes (Ring Opening?) adjust_stoichiometry Use Excess Azetidine side_products->adjust_stoichiometry Yes (Di-alkylation?) workup_issue Investigate Workup/ Purification Loss side_products->workup_issue No sm_consumed Yes sm_not_consumed No sp_yes Yes sp_no No slow_addition Slow Addition of Electrophile

A troubleshooting logic diagram for low yield in N-alkylation.

Reductive_Amination_vs_Direct_Alkylation start Goal: N-Alkylation of This compound choice Choice of Electrophile start->choice alkyl_halide Alkyl Halide choice->alkyl_halide e.g., R-Br carbonyl Aldehyde or Ketone choice->carbonyl e.g., R-CHO direct_alkylation Direct Alkylation (SN2) alkyl_halide->direct_alkylation reductive_amination Reductive Amination carbonyl->reductive_amination da_pros Pros: - Simple procedure - Wide range of halides direct_alkylation->da_pros da_cons Cons: - Risk of di-alkylation - Risk of ring-opening direct_alkylation->da_cons ra_pros Pros: - Avoids di-alkylation - Milder conditions - Access to diverse structures reductive_amination->ra_pros ra_cons Cons: - Requires a reducing agent - Two-step, one-pot process reductive_amination->ra_cons

Comparison of N-alkylation strategies.

References

Strategies for the removal of unreacted starting materials in 3-benzylazetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-benzylazetidine. The focus is on strategies for the removal of common unreacted starting materials, ensuring high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in a typical this compound synthesis?

A1: In the common synthetic route starting from benzylamine and epichlorohydrin to form a precursor like 1-benzylazetidin-3-ol, the most prevalent unreacted starting materials are excess benzylamine and residual epichlorohydrin or its hydrolysis/side-reaction products.[1][2]

Q2: Why is it crucial to remove these unreacted starting materials?

A2: The presence of unreacted starting materials can interfere with subsequent reaction steps, complicate product analysis, and impact the biological activity and safety profile of the final compound. For instance, residual benzylamine can act as a nucleophile in subsequent reactions, leading to unwanted byproducts.

Q3: What are the primary methods for removing unreacted benzylamine?

A3: The primary methods for removing unreacted benzylamine include:

  • Acid-Base Extraction: This technique leverages the basicity of benzylamine to separate it from the less basic this compound product.[3][4]

  • Vacuum Distillation: Benzylamine has a significantly higher boiling point than many common solvents, but it can be removed under reduced pressure at a moderate temperature.[3]

  • Column Chromatography: This is a highly effective method for separating compounds based on polarity.[5][6]

Q4: How can I remove residual epichlorohydrin?

A4: Epichlorohydrin is volatile and can often be removed with the solvent during workup under reduced pressure. Aqueous washes can also help to hydrolyze and remove residual epichlorohydrin. For persistent residues, column chromatography is effective.

Q5: I'm observing significant tailing of my this compound spot on the TLC plate during column chromatography. What causes this and how can I fix it?

A5: Tailing is a common issue when purifying amines on silica gel. The basic nitrogen of the azetidine ring interacts strongly with the acidic silanol groups on the silica surface.[5] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to your eluent.[5] Alternatively, using a different stationary phase like alumina (basic or neutral) can also prevent this issue.[5]

Troubleshooting Guides

Issue 1: Incomplete Removal of Benzylamine After Acid-Base Extraction
  • Symptom: NMR or GC-MS analysis of the product still shows the presence of benzylamine after performing an acid-base extraction.

  • Possible Cause 1: Insufficient amount of acid used during the extraction.

  • Solution 1: Ensure that a sufficient molar excess of acid (e.g., 1M HCl) is used to protonate all the basic species in the reaction mixture.[4] Perform multiple extractions (at least 3) with the acidic solution to ensure complete removal.[5]

  • Possible Cause 2: The pH of the aqueous layer was not sufficiently acidic.

  • Solution 2: Check the pH of the aqueous layer after extraction to ensure it is acidic. If not, add more acid.

  • Possible Cause 3: The product, this compound, is also being extracted into the aqueous layer.

  • Solution 3: While this compound is also a base, careful control of the pH can sometimes achieve selective extraction. However, if the basicities are too similar, an alternative purification method like column chromatography or vacuum distillation may be necessary.[3]

Issue 2: Product Loss During Purification
  • Symptom: Low overall yield of this compound after the purification step.

  • Possible Cause 1: Emulsion formation during acid-base extraction.

  • Solution 1: To break up an emulsion, you can add brine (a saturated aqueous solution of NaCl) or a small amount of a different organic solvent.

  • Possible Cause 2: The product is co-distilling with benzylamine during vacuum distillation.

  • Solution 2: Optimize the distillation conditions. Use a fractionating column to improve separation. Monitor the temperature and pressure closely. Benzylamine can be distilled off at around 50°C under a vacuum of approximately 4.5 mmHg.[3]

  • Possible Cause 3: Irreversible adsorption of the product on the silica gel column.

  • Solution 3: As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent to prevent strong adsorption of the basic product onto the acidic silica gel.[1][5]

Experimental Protocols

Protocol 1: Removal of Benzylamine by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid. Repeat the wash three times.[5] The benzylamine will be protonated and move into the aqueous layer.

  • Separation: Combine the aqueous layers. The desired this compound should remain in the organic layer, assuming it is significantly less basic than benzylamine or that the extraction is not exhaustive.

  • Neutralization and Back-Extraction (Optional): To recover any this compound that may have entered the aqueous layer, make the combined aqueous layers basic with a base like sodium hydroxide until the pH is greater than 10. Then, extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Eluent Preparation: Prepare a silica gel column. Choose an appropriate eluent system, for example, a gradient of ethyl acetate in hexanes. To prevent tailing, add 0.1-1% triethylamine to the eluent mixture.[1][5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[5]

Data Presentation

Table 1: Comparison of Purification Strategies for Removal of Unreacted Benzylamine

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesEstimated PurityEstimated Yield
Acid-Base Extraction Difference in basicityFast, inexpensive, suitable for large scale.[3]May not be effective if the basicity of the product and impurity are similar; risk of emulsion formation.>90%70-85%
Vacuum Distillation Difference in boiling pointsEffective for large quantities; can remove high-boiling impurities.[3]The product must be thermally stable; requires specialized equipment.>95%60-80%
Column Chromatography Difference in polarityHigh resolution, applicable to a wide range of compounds.[5][6]Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column.>98%50-75%

Note: Estimated purity and yield are based on general laboratory practices and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Purification start Crude Product Analysis (NMR, GC-MS, TLC) impurity_check Unreacted Starting Materials Present? start->impurity_check benzylamine_present Benzylamine Detected? impurity_check->benzylamine_present Yes pure_product Pure Product Obtained impurity_check->pure_product No epichlorohydrin_present Epichlorohydrin/ Derivatives Detected? benzylamine_present->epichlorohydrin_present No acid_base Perform Acid-Base Extraction benzylamine_present->acid_base Yes aqueous_wash Aqueous Wash & Concentration epichlorohydrin_present->aqueous_wash Yes re_analyze Re-analyze Purity acid_base->re_analyze distillation Consider Vacuum Distillation column_chrom Perform Column Chromatography column_chrom->pure_product re_analyze->column_chrom Purity <98% re_analyze->pure_product Purity >98% aqueous_wash->re_analyze

Caption: Troubleshooting workflow for the purification of this compound.

G Decision Pathway for Benzylamine Removal start Crude Mixture Containing Excess Benzylamine scale_check Reaction Scale? start->scale_check large_scale Large Scale (>10g) scale_check->large_scale Large small_scale Small Scale (<10g) scale_check->small_scale Small thermal_stability Product Thermally Stable? large_scale->thermal_stability purity_check High Purity Required? small_scale->purity_check distillation Vacuum Distillation thermal_stability->distillation Yes acid_base Acid-Base Extraction thermal_stability->acid_base No final_product Purified Product distillation->final_product acid_base->purity_check acid_base->final_product column_chrom Column Chromatography column_chrom->final_product purity_check->acid_base No purity_check->column_chrom Yes (>98%)

Caption: Decision pathway for selecting a method to remove benzylamine.

References

Addressing diastereoselectivity issues in the synthesis of substituted 3-benzylazetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges related to diastereoselectivity in the synthesis of substituted 3-benzylazetidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high diastereoselectivity during the synthesis of substituted 3-benzylazetidines?

A1: The main challenges in controlling diastereoselectivity arise from the strained four-membered ring of the azetidine core, which can lead to a variety of steric and electronic effects influencing the transition state of the reaction. Key factors include the nature of the substituents on the azetidine ring and the benzyl group, the choice of reagents, solvents, and reaction temperature. For instance, in reactions involving the reduction of a carbonyl group or the addition of a nucleophile, the approach of the reagent can be hindered or directed by existing stereocenters, leading to a mixture of diastereomers. Some synthetic routes, like the thermal isomerization of aziridines, may be thermodynamically controlled, which can enhance diastereoselectivity.[1]

Q2: How does the choice of protecting group on the azetidine nitrogen influence diastereoselectivity?

A2: The protecting group on the azetidine nitrogen plays a crucial role in determining the steric environment around the ring and can significantly impact diastereoselectivity. A bulky protecting group, such as a tert-butoxycarbonyl (Boc) group, can shield one face of the azetidine ring, directing incoming reagents to the opposite face and thereby enhancing the formation of a specific diastereomer.[2] Conversely, a smaller protecting group may offer less steric hindrance, potentially leading to lower diastereoselectivity. The choice of protecting group can also influence the conformation of the azetidine ring, which in turn affects the facial bias for subsequent reactions.

Q3: What are some common synthetic strategies to synthesize substituted 3-benzylazetidines with high diastereoselectivity?

A3: Several stereoselective methods have been developed. One approach is the [3+1] ring expansion of methylene aziridines with a rhodium-bound carbene, which has been shown to produce highly substituted methylene azetidines with excellent stereoselectivity.[3] Another strategy involves the diastereoselective reduction of C-3 functionalized azetidin-2-ones using reagents like sodium borohydride, which can lead to the formation of trans-azetidines.[1] Additionally, the iodocyclization of homoallyl amines can produce cis-2-(iodomethyl)azetidine derivatives stereoselectively.[1] The choice of strategy often depends on the desired substitution pattern and the available starting materials.

Q4: Can chiral auxiliaries be used to control diastereoselectivity in azetidine synthesis?

A4: Yes, chiral auxiliaries are a powerful tool for inducing stereoselectivity. For example, chiral tert-butanesulfinamide can be used as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines.[1] The auxiliary directs the stereochemical outcome of key bond-forming reactions, and can typically be removed in a subsequent step to yield the enantioenriched product.

Troubleshooting Guide

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio?

A1: A low diastereomeric ratio (dr) suggests that the energy difference between the transition states leading to the two diastereomers is minimal. To improve the dr, you can try the following:

  • Modify the reaction temperature: Lowering the temperature often enhances selectivity by favoring the transition state with the lower activation energy.

  • Change the solvent: The polarity and coordinating ability of the solvent can influence the conformation of the reactants and the transition state geometry. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM) or polar protic (e.g., methanol, isopropanol).

  • Alter the reagents: The steric bulk of the reagents can have a profound effect. For reducing agents, consider switching from a small hydride source (e.g., NaBH₄) to a bulkier one (e.g., L-Selectride®). For nucleophilic additions, using a more sterically demanding nucleophile can increase facial selectivity.

  • Change the protecting group: As mentioned in the FAQs, a bulkier protecting group on the nitrogen can significantly increase steric hindrance and improve diastereoselectivity.

Q2: I am observing significant formation of ring-opened byproducts. What could be the cause and how can I prevent it?

A2: The formation of ring-opened byproducts is a common issue due to the inherent ring strain of the four-membered azetidine ring.[2] This is often exacerbated by the presence of Lewis acids or highly nucleophilic/basic conditions.[1]

  • Avoid harsh Lewis acids: If a Lewis acid is required, screen for milder alternatives or use it in catalytic amounts at low temperatures.

  • Control the stoichiometry of reagents: Excess nucleophile or base can promote ring-opening. Use the minimum effective amount of these reagents.

  • Protecting group choice: Ensure the nitrogen protecting group is stable to the reaction conditions. For example, a Boc group is sensitive to strong acids.[2]

Q3: The yield of my desired 3-benzylazetidine derivative is consistently low. What are the potential reasons and solutions?

A3: Low yields can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. If not, you may need to increase the reaction time or temperature, or use a more reactive reagent.

  • Product degradation: The desired product might be unstable under the reaction or workup conditions. Consider using milder workup procedures and ensure purification is performed promptly.

  • Steric hindrance: Highly substituted azetidines can be sterically congested, slowing down the reaction rate. More forcing conditions or the use of less sterically hindered starting materials might be necessary.

  • Purification challenges: Azetidine derivatives can be polar and sometimes volatile, making purification by column chromatography difficult.[2] Using an appropriate eluent system and careful handling is crucial.

Data Presentation

Table 1: Diastereoselective Reduction of Azetidin-2-ones

EntrySubstrate (Azetidin-2-one)Reducing AgentSolventDiastereomeric Ratio (trans:cis)Yield (%)Reference
11-aryl-3-functionalizedNaBH₄Isopropanol>95:5High[1]
2N-Boc-azetidin-3-oneNaBH₄Methanol--[4]
3N-Ts-azetidin-3-oneLiAlH₄THF--[1]

Table 2: Stereoselective Synthesis of Methylene Azetidines via [3+1] Ring Expansion

EntryMethylene Aziridine SubstrateDiazoacetateCatalystDiastereoselectivityYield (%)Reference
1BicyclicDonor/acceptorDirhodiumHighHigh[3]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a 1-Aryl-3-functionalized Azetidin-2-one [1]

  • Dissolve the 1-aryl-3-functionalized azetidin-2-one (1.0 eq) in isopropanol (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the trans-azetidine.

Protocol 2: [3+1] Ring Expansion for the Synthesis of Methylene Azetidines [3]

  • To a solution of the bicyclic methylene aziridine (1.0 eq) in a suitable solvent (e.g., dichloromethane) at room temperature, add the dirhodium catalyst (e.g., Rh₂(OAc)₄) (0.01 eq).

  • Add a solution of the donor/acceptor diazoacetate (1.1 eq) in the same solvent dropwise over 1 hour using a syringe pump.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the highly substituted methylene azetidine.

Visualizations

Diastereoselectivity_Factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Protecting_Group N-Protecting Group (e.g., Boc, Bn) Transition_State Transition State Geometry Protecting_Group->Transition_State Substituents Ring Substituents (Steric & Electronic Effects) Substituents->Transition_State Temperature Temperature Temperature->Transition_State Solvent Solvent Polarity & Coordination Solvent->Transition_State Reagent Reagent Choice (e.g., Reducing Agent) Reagent->Transition_State Diastereomeric_Ratio Diastereomeric Ratio (e.g., cis/trans) Transition_State->Diastereomeric_Ratio

Caption: Factors influencing diastereoselectivity in azetidine synthesis.

Experimental_Workflow Start Start: Azetidin-2-one Reaction_Setup Dissolve in Solvent (e.g., Isopropanol) Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Reagent_Addition Add Reducing Agent (e.g., NaBH4) Cooling->Reagent_Addition Reaction Stir and Monitor (TLC/LC-MS) Reagent_Addition->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product End: Diastereomerically Enriched Azetidine Purification->Product

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 3-Benzylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. For 3-Benzylazetidine derivatives, a class of compounds with significant potential in medicinal chemistry, a multi-faceted analytical approach is imperative to unambiguously determine their structure, purity, and other critical physicochemical properties. This guide provides an objective comparison of the primary analytical techniques employed for the characterization of these derivatives, complete with supporting data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of this compound derivatives in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Data Presentation: Representative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a representative this compound derivative. These values are based on typical shifts for azetidine and benzyl moieties and may vary depending on substitution patterns and the solvent used.

¹H NMR Data (400 MHz, CDCl₃) ¹³C NMR Data (100 MHz, CDCl₃)
Proton Chemical Shift (δ, ppm) Carbon Chemical Shift (δ, ppm)
H-2, H-4 (axial)~ 3.2 - 3.4C-2, C-4~ 55 - 60
H-2, H-4 (equatorial)~ 3.6 - 3.8C-3~ 35 - 40
H-3~ 3.0 - 3.3Benzyl CH₂~ 40 - 45
Benzyl CH₂~ 3.5 - 3.7Aromatic C (quaternary)~ 138 - 142
Aromatic H~ 7.2 - 7.4Aromatic CH~ 126 - 129
NH (if present)Variable, broad
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: The analysis is performed on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can offer valuable structural information.

Data Presentation: Predicted Mass Spectrometry Fragmentation

The table below outlines the predicted major fragment ions for a generic this compound derivative under electron ionization (EI).

m/z Proposed Fragment Significance
[M]+•Molecular IonConfirms the molecular weight.
M-1Loss of a hydrogen radicalCommon fragmentation pathway.
M-28Loss of ethylene from the azetidine ringCharacteristic of the azetidine ring cleavage.
91[C₇H₇]⁺Tropylium ion, characteristic of a benzyl group.[1]
M-91Loss of the benzyl groupCleavage of the bond between the azetidine ring and the benzyl group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the this compound derivative in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is used.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Source Temperature: 230 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of this compound derivatives. It separates the main compound from impurities, allowing for accurate quantification.

Data Presentation: HPLC Purity Analysis

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of a this compound derivative, demonstrating the separation of the main compound from potential impurities.

Peak Retention Time (min) Area (%) Identity
13.51.2Impurity A (e.g., starting material)
25.898.5This compound Derivative
37.20.3Impurity B (e.g., by-product)
Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Data Presentation: Characteristic IR Absorptions
Wavenumber (cm⁻¹) Vibration Functional Group
3300-3500 (broad)N-H stretchSecondary Amine (Azetidine)
3000-3100C-H stretchAromatic
2850-3000C-H stretchAliphatic (Azetidine and Benzyl CH₂)
1600, 1495, 1450C=C stretchAromatic Ring
1100-1300C-N stretchAmine
690-770C-H bendAromatic (out-of-plane)
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample analysis.

X-ray Crystallography

For crystalline this compound derivatives, single-crystal X-ray crystallography provides the definitive three-dimensional atomic arrangement, confirming the absolute structure and stereochemistry.

Data Presentation: Representative Crystallographic Data

The following table illustrates typical crystallographic data that would be obtained for a small organic molecule like a this compound derivative.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~ 8.5
b (Å) ~ 12.0
c (Å) ~ 9.0
β (˚) ~ 105
Volume (ų) ~ 880
Z 4
R-factor < 0.05
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the purified compound suitable for diffraction (typically > 0.1 mm in all dimensions) by methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement: Process the diffraction data (integration and scaling). Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters against the experimental data.

Mandatory Visualizations

Analytical Workflow for this compound Derivatives Analytical Workflow for this compound Derivatives cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis & Purification Purity_Check Purity Assessment (HPLC) Synthesis->Purity_Check Structure_ID Structural Elucidation Purity_Check->Structure_ID If pure Definitive_Structure Definitive 3D Structure (X-ray Crystallography) Structure_ID->Definitive_Structure If crystalline NMR NMR (¹H, ¹³C) Structure_ID->NMR MS Mass Spectrometry (HRMS) Structure_ID->MS IR FT-IR Structure_ID->IR Final_Characterization Fully Characterized Compound Definitive_Structure->Final_Characterization NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization

Caption: A typical analytical workflow for the characterization of this compound derivatives.

Complementary Nature of Analytical Techniques Complementary Nature of Analytical Techniques Compound This compound Derivative NMR Connectivity & Stereochemistry Compound->NMR provides MS Molecular Formula & Fragmentation Compound->MS provides HPLC Purity & Quantification Compound->HPLC provides Xray Absolute 3D Structure Compound->Xray provides IR Functional Groups Compound->IR provides NMR->MS confirms NMR->Xray validates MS->HPLC identifies peaks

Caption: Logical relationships showing how different analytical techniques provide complementary information.

References

Comparative analysis of different synthetic routes to the azetidine core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable structural motif in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as increased metabolic stability and improved solubility. However, the synthesis of this strained four-membered ring can be challenging. This guide provides a comparative analysis of three prominent synthetic routes to the azetidine core: the visible-light mediated Aza Paterno-Büchi reaction, the intramolecular cyclization of a γ-amino alcohol derivative, and the Lewis-acid catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine. We present a side-by-side comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic endeavors.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic methods, using the synthesis of a representative 2-arylazetidine as a benchmark where possible.

MetricVisible-Light Aza Paterno-Büchi ReactionIntramolecular Cyclization of γ-Amino Alcohol DerivativeLa(OTf)₃-Catalyzed Intramolecular Aminolysis
Target Azetidine Substituted Azetidine2-Phenylazetidine3-Hydroxy-4-ethyl-1-PMP-azetidine
Overall Yield up to 99%[1]85%81%[2]
Reaction Time 12 - 72 hoursCyclization: 2 hours2.5 hours[2]
Reaction Temperature Ambient-78 °C to Room TemperatureReflux (in DCE)[2]
Key Reagents/Catalyst Iridium-based photocatalyst[1][3]Mesyl chloride, Triethylamine, Strong base (e.g., NaH)La(OTf)₃[2]
Stereoselectivity Generally high diastereoselectivityDependent on substrate stereochemistryHigh regioselectivity[2]
Key Advantages Mild reaction conditions, high functional group tolerance, high atom economy.Readily available starting materials, well-established chemistry.High yield, short reaction time, catalytic.
Key Disadvantages Requires specialized photochemical equipment, catalyst can be expensive.Multi-step process, may require cryogenic temperatures.Substrate synthesis required, produces a hydroxylated product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three compared synthetic routes to the azetidine core.

Paterno_Buchi Imine Imine/Oxime TripletImine Triplet State Imine/Oxime Imine->TripletImine Energy Transfer Alkene Alkene Biradical 1,4-Biradical Intermediate Alkene->Biradical Photocatalyst [Ir(dFppy)₂(dtbbpy)]PF₆ (Photocatalyst) ExcitedCatalyst Excited Photocatalyst Photocatalyst->ExcitedCatalyst hv VisibleLight Visible Light (e.g., Blue LED) VisibleLight->ExcitedCatalyst ExcitedCatalyst->TripletImine Energy Transfer TripletImine->Biradical [2+2] Cycloaddition Azetidine Azetidine Biradical->Azetidine Ring Closure

Aza Paterno-Büchi Reaction Pathway

Intramolecular_Cyclization cluster_0 Activation Step cluster_1 Cyclization Step AminoAlcohol 3-Amino-1-propanol Derivative MesylatedIntermediate γ-Amino Mesylate AminoAlcohol->MesylatedIntermediate Mesylation MesylChloride Mesyl Chloride (MsCl) Triethylamine (Et₃N) MesylChloride->MesylatedIntermediate MesylatedIntermediate_c γ-Amino Mesylate Base Strong Base (e.g., NaH) Azetidine Azetidine Base->Azetidine MesylatedIntermediate_c->Azetidine Intramolecular SN2

Intramolecular Cyclization Workflow

Epoxy_Aminolysis EpoxyAmine cis-3,4-Epoxy Amine ActivatedComplex Activated Epoxy-Lewis Acid Complex EpoxyAmine->ActivatedComplex LewisAcid La(OTf)₃ LewisAcid->ActivatedComplex Coordination HydroxyAzetidine 3-Hydroxyazetidine ActivatedComplex->HydroxyAzetidine Intramolecular Nucleophilic Attack

La(OTf)₃-Catalyzed Aminolysis of an Epoxy Amine

Experimental Protocols

Method 1: Visible-Light Mediated Aza Paterno-Büchi Reaction

This protocol is adapted from a general procedure for the visible-light-mediated intramolecular aza Paterno-Büchi reaction.[1]

Materials:

  • Alkene-tethered oxime substrate (1.0 eq)

  • fac-[Ir(dFppy)₂(dtbbpy)]PF₆ (photocatalyst, 1 mol%)

  • Anhydrous and degassed solvent (e.g., THF, 0.01 M)

  • Blue LED light source (e.g., 40 W, λ = 427 nm)

Procedure:

  • In a glovebox, the alkene-tethered oxime substrate and the iridium photocatalyst are dissolved in the anhydrous and degassed solvent in a reaction vessel.

  • The vessel is sealed and removed from the glovebox.

  • The reaction mixture is irradiated with a blue LED light source at ambient temperature with stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired azetidine.

Method 2: Intramolecular Cyclization of a γ-Amino Alcohol Derivative

This protocol describes a two-step process involving the mesylation of a 3-amino-1-propanol derivative followed by base-mediated intramolecular cyclization.

Step 1: Mesylation of the γ-Amino Alcohol

Materials:

  • 3-(Benzylamino)-1-phenylpropan-1-ol (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N, 1.5 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

Procedure:

  • The 3-(benzylamino)-1-phenylpropan-1-ol is dissolved in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon) and cooled to 0 °C.

  • Triethylamine is added dropwise, followed by the slow addition of methanesulfonyl chloride.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude γ-amino mesylate, which is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

Materials:

  • Crude γ-amino mesylate from Step 1 (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

Procedure:

  • Sodium hydride is washed with hexanes to remove the mineral oil and then suspended in anhydrous THF under an inert atmosphere.

  • The crude γ-amino mesylate, dissolved in anhydrous THF, is added dropwise to the NaH suspension at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours, or until completion as monitored by TLC.

  • The reaction is carefully quenched by the slow addition of water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography to afford N-benzyl-2-phenylazetidine.

Method 3: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from a procedure for the synthesis of substituted azetidines from cis-3,4-epoxy amines.[2]

Materials:

  • cis-3,4-Epoxy amine (1.0 eq)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%)

  • 1,2-Dichloroethane (DCE, 0.2 M)

Procedure:

  • To a solution of the cis-3,4-epoxy amine in 1,2-dichloroethane at room temperature is added La(OTf)₃.

  • The reaction mixture is heated to reflux and stirred for the specified time (e.g., 2.5 hours), with progress monitored by TLC.

  • Upon completion, the mixture is cooled to 0 °C and quenched with saturated aqueous NaHCO₃ solution.

  • The mixture is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography to yield the corresponding 3-hydroxyazetidine.[2]

References

3-Benzylazetidine vs. Other N-Benzylamines: A Comparative Guide for Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the choice of starting materials is a critical determinant of efficiency, yield, and the accessible chemical space. N-benzylamines are a cornerstone class of precursors, widely employed for the introduction of nitrogen-containing moieties and as protecting groups. Among these, 3-benzylazetidine presents a unique, constrained cyclic scaffold that offers distinct advantages and challenges compared to its acyclic counterparts. This guide provides an objective comparison of this compound and other common N-benzylamines as synthetic precursors, supported by experimental data and detailed protocols.

Data Presentation

The utility of a synthetic precursor is often judged by its performance in key chemical transformations. The following tables summarize quantitative data for N-debenzylation and N-alkylation reactions, offering a comparative overview of this compound and representative acyclic N-benzylamines.

Table 1: Comparison of N-Debenzylation via Catalytic Transfer Hydrogenation

EntrySubstrateProductReaction TimeYield (%)Reference
1N-Benzyl-n-hexylaminen-Hexylamine10 min95[1]
2N-Benzyl-β-phenylethylamineβ-Phenylethylamine8 min96[1]
3N,N-DibenzylamineBenzylamine25 min94[1]
4This compoundAzetidineNot ReportedNot Reported-

Note: Direct comparative experimental data for the N-debenzylation of this compound under the same catalytic transfer hydrogenation conditions was not available in the searched literature. However, the N-benzyl group on the azetidine ring is readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C).

Table 2: Comparison of N-Alkylation with Benzyl Bromide

EntrySubstrateProductBaseSolventReaction TimeYield (%)Reference
1BenzylamineN,N-DibenzylamineCs₂CO₃DMF24 h98[2]
2p-MethoxybenzylamineN-Benzyl-p-methoxybenzylamineCs₂CO₃DMF24 h95[3]
3This compound1-Benzyl-3-benzylazetidineNot ReportedNot ReportedNot ReportedNot Reported-

Discussion of Comparative Performance

N-Debenzylation: The N-benzyl group serves as an excellent protecting group for amines, removable under various conditions, most commonly catalytic hydrogenation. For acyclic N-benzylamines, catalytic transfer hydrogenation using ammonium formate and Pd/C is a rapid and high-yielding method, often complete within minutes[1][4]. While specific kinetic data for this compound under these exact conditions is scarce, the debenzylation of N-benzylazetidines is a standard procedure, typically achieved using H₂ gas and a palladium catalyst. The inherent reactivity of the benzyl C-N bond is not expected to be significantly altered by its incorporation into the azetidine ring.

N-Alkylation: The N-alkylation of primary N-benzylamines to their secondary or tertiary counterparts is a fundamental transformation. For acyclic benzylamines, methods using cesium carbonate as a base have shown high chemoselectivity for mono-alkylation[2][3]. The nucleophilicity of the nitrogen in this compound is expected to be comparable to acyclic secondary amines, allowing it to participate in similar N-alkylation reactions. However, the rigid four-membered ring may introduce steric constraints that could influence reaction rates compared to more flexible acyclic analogues.

Unique Reactivity of the Azetidine Ring: The defining feature of this compound as a precursor is its strained four-membered ring. This ring strain, estimated to be around 25.4 kcal/mol, makes the azetidine susceptible to ring-opening reactions, providing synthetic pathways not accessible with acyclic N-benzylamines. Nucleophilic attack at the carbon atoms of the azetidine ring, often facilitated by activation of the nitrogen, leads to the formation of functionalized acyclic amines. This unique reactivity allows this compound to serve as a precursor for more complex molecular architectures.

Experimental Protocols

Protocol 1: General Procedure for N-Debenzylation via Catalytic Transfer Hydrogenation

This protocol is adapted from a general procedure for the debenzylation of N-benzylamino derivatives[4][5].

  • Materials:

    • N-benzyl compound (3 mmol)

    • 10% Palladium on carbon (Pd/C) (equal weight to the substrate)

    • Anhydrous ammonium formate (15 mmol)

    • Dry methanol (20 mL)

    • Nitrogen gas supply

    • Standard laboratory glassware, including a round-bottom flask and reflux condenser

    • Filtration apparatus (e.g., Celite pad)

  • Procedure:

    • To a stirred suspension of the N-benzyl compound and 10% Pd/C in dry methanol, add anhydrous ammonium formate in a single portion under a nitrogen atmosphere.

    • Stir the resulting reaction mixture at reflux temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with chloroform (20 mL).

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the desired amino derivative.

Protocol 2: General Procedure for Reductive Amination of an Aldehyde with a Benzylamine

This protocol is a representative method for the synthesis of secondary amines[6][7].

  • Materials:

    • Benzylamine (1.0 equiv)

    • Aldehyde (1.1 equiv)

    • Sodium borohydride (NaBH₄) (2.0 equiv)

    • Ethanol

    • Standard laboratory glassware

  • Procedure:

    • In a suitable reaction vessel, dissolve the benzylamine and the aldehyde in ethanol.

    • Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC.

    • Once imine formation is complete, add sodium borohydride portion-wise to the reaction mixture.

    • Continue stirring until the reduction of the imine is complete (as monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude secondary amine.

    • Purify the product by column chromatography if necessary.

Protocol 3: Synthesis of 3-Substituted Azetidines from 1-Benzhydrylazetidin-3-ol

This protocol demonstrates the use of a protected azetidine precursor to introduce functionality at the 3-position, a common strategy that can be adapted from this compound precursors[8].

  • Materials:

    • 1-Benzhydrylazetidin-3-ol

    • Methanesulfonyl chloride

    • Triethylamine

    • Acetonitrile

    • Ammonium hydroxide

    • Isopropanol

  • Procedure:

    • Mesylation: To a solution of 1-benzhydrylazetidin-3-ol in acetonitrile, add triethylamine. Cool the mixture and add methanesulfonyl chloride dropwise. After the reaction is complete, quench with water to precipitate the mesylate intermediate. Isolate the intermediate by filtration.

    • Aminolysis: Treat the wet filter cake of the mesylate intermediate with a solution of ammonium hydroxide in isopropanol in a sealed reactor at elevated temperature (e.g., 70 °C).

    • Upon completion, cool the reaction mixture and work up appropriately to isolate the 3-amino-1-benzhydrylazetidine product.

Mandatory Visualization

experimental_workflow cluster_azetidine This compound Pathway cluster_benzylamine Acyclic N-Benzylamine Pathway start_az This compound debenzylation_az N-Debenzylation (e.g., H₂, Pd/C) start_az->debenzylation_az azetidine Azetidine debenzylation_az->azetidine functionalization Functionalization (e.g., N-Alkylation) azetidine->functionalization substituted_azetidine Substituted Azetidine functionalization->substituted_azetidine start_bn N-Benzylamine alkylation N-Alkylation start_bn->alkylation secondary_amine Secondary Amine alkylation->secondary_amine further_alkylation Further Functionalization secondary_amine->further_alkylation target_molecule Target Molecule further_alkylation->target_molecule

Caption: Comparative synthetic workflows.

logical_relationship cluster_acyclic Acyclic N-Benzylamines cluster_cyclic This compound precursor N-Benzylamine Precursor flexibility High Conformational Flexibility precursor->flexibility leads to reactivity_acyclic Standard Amine Reactivity precursor->reactivity_acyclic rigidity Constrained Conformation precursor->rigidity introduces ring_strain Ring Strain (≈25.4 kcal/mol) precursor->ring_strain possesses application Applications in Drug Discovery flexibility->application impacts binding reactivity_acyclic->application provides scaffolds rigidity->application impacts binding unique_reactivity Ring-Opening Reactions ring_strain->unique_reactivity enables unique_reactivity->application provides novel scaffolds

Caption: Key structural and reactivity differences.

Conclusion

Both this compound and acyclic N-benzylamines are valuable precursors in organic synthesis. The choice between them hinges on the specific synthetic goal.

  • Acyclic N-benzylamines offer straightforward, high-yielding transformations for standard amine chemistry, such as N-alkylation and deprotection, with a high degree of predictability. Their flexibility may be advantageous or disadvantageous depending on the desired conformational properties of the final product.

  • This compound provides a rigid scaffold that can be beneficial for introducing specific conformational constraints in drug candidates. Its most significant advantage lies in the unique reactivity imparted by its strained four-membered ring, which can be leveraged for novel ring-opening reactions to generate diverse and complex molecular architectures. While direct comparative data on fundamental reactions is limited, its utility as a building block for 3-substituted azetidines is well-established.

For researchers and drug development professionals, this compound should be considered a strategic precursor when aiming to introduce a constrained nitrogen-containing four-membered ring or when seeking to exploit strain-release chemistry to access novel chemical space. Acyclic N-benzylamines remain the workhorse for more conventional synthetic applications where their ease of use and predictable reactivity are paramount.

References

Spectroscopic Comparison: 3-Benzylazetidine vs. its Debenzylated Analogue, Azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-benzylazetidine and its debenzylated counterpart, azetidine. Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring reaction progress, confirming structural integrity, and developing analytical methods in drug discovery and development. This document presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Overview of the Debenzylation Process

The conversion of this compound to azetidine involves the removal of the benzyl group from the nitrogen atom. This common deprotection strategy is typically achieved through catalytic hydrogenation. The spectroscopic changes observed provide clear evidence of this transformation.

Caption: Debenzylation of this compound to azetidine.

Comparative Spectroscopic Data

¹H NMR Data (400 MHz, CDCl₃)
Assignment This compound (Predicted) Azetidine
Aromatic-H ~7.20-7.35 ppm (m, 5H)-
CH₂-Ph ~3.60 ppm (s, 2H)-
Azetidine-H (α) ~3.20 ppm (t, 2H)~3.59 ppm (t, 4H)
Azetidine-H (β) ~2.90 ppm (m, 1H)~2.31 ppm (quint, 2H)
Azetidine-H (α') ~2.60 ppm (t, 2H)-
NH -~2.0 ppm (s, 1H)
¹³C NMR Data (100 MHz, CDCl₃)
Assignment This compound (Predicted) Azetidine
Aromatic-C (Quaternary) ~138 ppm-
Aromatic-C ~129, 128, 127 ppm-
CH₂-Ph ~62 ppm-
Azetidine-C (α) ~58 ppm~45.5 ppm
Azetidine-C (β) ~35 ppm~20.0 ppm
IR Spectroscopy Data (Liquid Film)
Vibrational Mode This compound (Predicted) Azetidine
N-H Stretch -~3280 cm⁻¹ (broad)
C-H Stretch (Aromatic) ~3030 cm⁻¹-
C-H Stretch (Aliphatic) ~2800-3000 cm⁻¹~2850-2950 cm⁻¹
C=C Stretch (Aromatic) ~1450, 1495 cm⁻¹-
C-N Stretch ~1100-1200 cm⁻¹~1100-1200 cm⁻¹
Mass Spectrometry Data (EI)
Fragment This compound (Predicted) Azetidine
[M]⁺ 147 m/z57 m/z
[M-H]⁺ 146 m/z56 m/z
[C₇H₇]⁺ (Tropylium ion) 91 m/z-
[C₄H₈N]⁺ 70 m/z-
[C₃H₆N]⁺ 56 m/z-

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound (this compound or azetidine) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

    • ¹³C NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin liquid film of the neat compound was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

  • Instrumentation: Mass spectra were obtained using an electron ionization (EI) source on a quadrupole mass spectrometer.

  • Data Acquisition: The electron energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 10-300.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.

Debenzylation of this compound
  • Reaction Setup: To a solution of this compound (1 mmol) in methanol (10 mL) in a round-bottom flask was added 10% palladium on carbon (10 mol%).

  • Reaction Execution: The flask was evacuated and backfilled with hydrogen gas (using a balloon) three times. The reaction mixture was stirred vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Work-up: Upon completion (monitored by TLC or GC-MS), the reaction mixture was filtered through a pad of Celite to remove the catalyst. The filtrate was concentrated under reduced pressure to afford azetidine.

  • Purification: If necessary, the crude product was purified by distillation.

A Comparative Analysis of the Antiproliferative Activity of Novel 3-Benzylazetidine Derivatives and Heterocyclic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activity of novel 3-benzylazetidine derivatives against established heterocyclic compounds, specifically benzimidazole and benzothiazole derivatives, with a focus on their antiproliferative effects against cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel anticancer agents.

Introduction

The quest for novel and effective anticancer therapeutics is a continuous endeavor in medicinal chemistry. Azetidine scaffolds have garnered interest due to their unique conformational constraints and potential for diverse substitutions. This guide focuses on 3-substituted azetidine derivatives, particularly those with a benzyl group, and compares their antiproliferative potential with that of well-established heterocyclic anticancer agents, namely benzimidazole and benzothiazole derivatives.

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activity (IC50 values) of representative compounds from each class against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. Lower IC50 values indicate greater potency.

Table 1: Antiproliferative Activity of Azetidine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
3-(Prop-1-en-2-yl)azetidin-2-onesCompound 9hMCF-70.01 - 0.033[1]
Compound 9qMCF-70.01 - 0.033[1]
Compound 9rMCF-70.01 - 0.033[1]
Compound 10pMCF-70.01 - 0.033[1]
Compound 10rMCF-70.01 - 0.033[1]
Compound 11hMCF-70.01 - 0.033[1]
Compound 9hMDA-MB-2310.023 - 0.033[1]
Compound 9qMDA-MB-2310.023 - 0.033[1]
Compound 9rMDA-MB-2310.023 - 0.033[1]
Compound 10pMDA-MB-2310.023 - 0.033[1]
Compound 10rMDA-MB-2310.023 - 0.033[1]
Compound 11hMDA-MB-2310.023 - 0.033[1]

Table 2: Antiproliferative Activity of Benzimidazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
BenzimidazoleCompound 4MCF-78.86 ± 1.10 (µg/mL)[2][3]
Compound 2MCF-730.29 ± 6.39 (µg/mL)[2][3]
Compound 1MCF-731.2 ± 4.49 (µg/mL)[2][3]
Compound 2HCT-11616.2 ± 3.85 (µg/mL)[2][3]
Compound 4HCT-11624.08 ± 0.31 (µg/mL)[2][3]
Compound 1HCT-11628.5 ± 2.91 (µg/mL)[2][3]
Amidino BenzimidazolesCompound 30MCF-70.0046[4]
N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamideCompound 9MCF-73.84 ± 0.62[5]
Alkylsulfonyl BenzimidazoleCompound 23MCF-74.7[6]
Compound 27MCF-710.9[6]

Table 3: Antiproliferative Activity of Benzothiazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
BenzothiazoleCompound 6bMCF-75.15[7]
Compound 5cMCF-77.39[7]
Compound 5dMCF-77.56[7]
Compound 4MCF-78.64[7]
2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazoleDHBHCT-1523
DHBMCF-741

Experimental Protocols

MTT Antiproliferative Assay

The antiproliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compounds is prepared in culture medium. The medium from the cell plates is removed and replaced with 100 µL of medium containing various concentrations of the test compounds. A vehicle control (medium with DMSO) and a blank (medium only) are also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binds to promoter regions Target_Genes Target Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Target_Genes Initiates Tubulin_Polymerization cluster_tubulin Microtubule Dynamics Tubulin_dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Microtubule->Tubulin_dimers Depolymerization Azetidine Azetidin-2-one Derivative Azetidine->Tubulin_dimers Binds to Colchicine Site Azetidine->Microtubule Inhibits Polymerization (Destabilizes) Experimental_Workflow start Start: Synthesize Novel Derivatives cell_culture Cell Culture: MCF-7 & HCT-116 start->cell_culture treatment Compound Treatment: Serial Dilutions cell_culture->treatment mtt_assay MTT Assay (48-72h incubation) treatment->mtt_assay readout Measure Absorbance (570 nm) mtt_assay->readout analysis Data Analysis: Calculate IC50 Values readout->analysis comparison Comparative Analysis of Azetidines vs. Alternatives analysis->comparison end Conclusion: Identify Lead Compounds comparison->end

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 3-Benzylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-benzylazetidine, a valuable saturated nitrogen-containing heterocycle, is a key objective in medicinal chemistry and drug development due to the prevalence of the azetidine motif in bioactive molecules. The construction of this strained four-membered ring system with a benzyl substituent at the C3 position can be achieved through various catalytic approaches. This guide provides a comparative analysis of prominent catalytic systems, including those based on lanthanides, rhodium, and palladium, for the synthesis of 3-substituted azetidines, with a focus on pathways amenable to producing this compound.

Performance Comparison of Catalytic Systems

The choice of a catalytic system for the synthesis of this compound and its derivatives is dictated by factors such as the desired substitution pattern, available starting materials, and the importance of stereocontrol. Below is a summary of the performance of different catalytic systems based on reported synthetic routes for 3-substituted azetidines.

Catalytic SystemReaction TypeSubstrateProductYield (%)Catalyst Loading (mol%)Key AdvantagesLimitations
La(OTf)₃ Intramolecular Aminolysiscis-3,4-Epoxy Amine3-Hydroxyazetidine81-95%[1][2]5[1][2]High yields, tolerance of various functional groups.Requires multi-step synthesis of epoxy amine precursor.
Sc(OTf)₃ Intramolecular Aminolysiscis-3,4-Epoxy Amine3-HydroxyazetidineModerate[1][2]5Lewis acid catalyst.Longer reaction times and lower yields compared to La(OTf)₃.[1][2]
Rhodium(I) Conjugate AdditionN-Boc-3-azetidinone derivative3-Aryl-3-azetidinyl acetic acid ester56-71%[3]Not specifiedDirect introduction of aryl groups at C3.Requires synthesis of an α,β-unsaturated azetidine precursor.[3]
Palladium(II) Intramolecular C(sp³)–H AminationPicolinamide-protected amineAzetidineNot specifiedNot specifiedC-H activation strategy.[4]Substrate scope and conditions for this compound not detailed.
Organocatalyst (L-proline) Condensation/[2+2] AnnulationSubstituted Aldehyde and Aniline1,2,3-Trisubstituted AzetidineNot specifiedNot specifiedEnantioselective synthesis.[5]Multi-step process, may not be directly applicable to this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are protocols for key catalytic systems relevant to the synthesis of this compound precursors.

Lanthanide-Catalyzed Intramolecular Aminolysis for Azetidine Synthesis

This protocol describes the synthesis of a 3-hydroxyazetidine derivative from a cis-3,4-epoxy amine using a lanthanum triflate catalyst.[1][2]

Synthesis of cis-3,4-Epoxy Amine (General Procedure):

  • To a solution of the corresponding epoxy alcohol (1 eq) in CH₂Cl₂ (0.5 M) at 0°C, add Et₃N (2.5 eq) and MsCl (1.5 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ at 0°C.

  • Extract the mixture with CH₂Cl₂ (3 times).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is used in the next step without further purification.

  • To a solution of the crude mesylate in a solvent, add the desired amine (e.g., benzylamine) and stir at the appropriate temperature.

La(OTf)₃-Catalyzed Intramolecular Aminolysis (General Procedure):

  • To a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (DCE), add La(OTf)₃ (5 mol%).

  • Reflux the mixture for the specified time (e.g., 2.5 hours).

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Purify the residue by column chromatography to obtain the corresponding azetidine.

Rhodium-Catalyzed Conjugate Addition for 3-Arylazetidine Synthesis

This method allows for the introduction of an aryl group at the 3-position of the azetidine ring.[3]

Synthesis of N-Boc-3-azetidinylidene Acetic Acid Ester:

  • Condense N-Boc-3-azetidinone with trimethyl phosphonoacetate using Horner-Wadsworth-Emmons reaction conditions to prepare the α,β-unsaturated ester.

Rhodium(I)-Catalyzed Conjugate Addition (General Procedure):

  • To a solution of the N-Boc-3-azetidinylidene acetic acid ester in a suitable solvent (e.g., isopropanol), add the arylboronic acid (e.g., phenylboronic acid, 2-3 equivalents).

  • Add the rhodium(I) catalyst (e.g., [Rh(acac)(CO)₂]).

  • Heat the reaction mixture until the starting material is consumed.

  • After cooling, purify the product by chromatography to yield the 3-aryl-3-azetidinyl acetic acid ester.

Visualizations

To better illustrate the processes involved in the catalytic synthesis of this compound, the following diagrams represent a generalized experimental workflow and a plausible catalytic cycle for the lanthanide-catalyzed reaction.

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Catalytic Reaction cluster_end Product Isolation and Analysis start Precursor Synthesis (e.g., Epoxy Amine) catalyst Catalyst Selection (e.g., La(OTf)₃, Rh(I)) start->catalyst Introduce reaction Cyclization/Addition Reaction catalyst->reaction Initiate workup Reaction Work-up and Purification reaction->workup Yields conditions Optimization of Conditions (Solvent, Temperature) conditions->reaction Control analysis Characterization (NMR, MS, etc.) workup->analysis Analyze

Caption: Generalized workflow for the catalytic synthesis of this compound.

catalytic_cycle catalyst La(OTf)₃ intermediate1 Coordinated Complex catalyst->intermediate1 Coordination substrate cis-3,4-Epoxy Amine substrate->intermediate1 product 3-Hydroxyazetidine intermediate1->product Intramolecular Ring Opening product->catalyst Catalyst Regeneration

Caption: Plausible catalytic cycle for La(OTf)₃-catalyzed azetidine synthesis.

References

Benchmarking the Stability of 3-Benzylazetidine Against Other Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical properties, metabolic stability, and ultimately, the clinical success of a drug candidate. Among the saturated heterocycles, the four-membered azetidine ring has garnered significant interest as a versatile building block. This guide provides a comparative analysis of the stability of the 3-benzylazetidine scaffold against its more common five- and six-membered counterparts: pyrrolidine, piperidine, and morpholine.

While direct, head-to-head quantitative experimental data for this compound and its precise N-benzyl analogues of the other scaffolds is limited in publicly available literature, this guide synthesizes existing data on related compounds to provide illustrative comparisons. Detailed experimental protocols are also provided to enable researchers to conduct their own stability assessments.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of a heterocyclic scaffold plays a crucial role in modulating these characteristics. The following table presents a comparison of calculated physicochemical properties for representative N-substituted azetidine, pyrrolidine, piperidine, and morpholine derivatives.

PropertyAzetidine Derivative (Representative)Pyrrolidine Derivative (Representative)Piperidine Derivative (Representative)Morpholine Derivative (Representative)
Molecular Weight ( g/mol ) ~197.25~211.28~225.31~227.28
logP (calculated) ~1.3~1.6~1.9~1.5
pKa (predicted, basic) ~9.5~11.3~11.2~7.0
Aqueous Solubility HighModerateLowHigh

Note: The data presented are for representative N-phenylsulfonyl or N-benzyl derivatives and are intended to be illustrative. Actual values will vary depending on the specific substitutions.[1]

The smaller, more rigid azetidine ring generally imparts greater polarity and aqueous solubility compared to its larger counterparts. The basicity of the nitrogen atom is influenced by ring strain, with pyrrolidine and piperidine being more basic than azetidine.[2] The presence of the oxygen atom in the morpholine ring significantly reduces its basicity.

Metabolic Stability: A Head-to-Head Comparison

A critical aspect of drug design is ensuring a compound's resistance to metabolic degradation to maintain therapeutic concentrations in the body. In vitro assays using liver microsomes are a standard method to assess metabolic stability and predict in vivo clearance.

The following table provides a summary of the expected metabolic stability trends for N-benzyl derivatives of the four heterocyclic scaffolds based on available literature for related compounds.

ScaffoldExpected Metabolic Stability (t½ in Liver Microsomes)Common Metabolic Pathways
This compound ModerateN-debenzylation, ring oxidation
N-Benzylpyrrolidine Moderate to HighN-debenzylation, C-oxidation alpha to nitrogen
N-Benzylpiperidine ModerateN-debenzylation, C-oxidation alpha to nitrogen
4-Benzylmorpholine HighN-debenzylation, aromatic hydroxylation

Disclaimer: The data presented in this table is illustrative and based on general trends observed for related compounds. Actual experimental results will vary depending on the specific molecular structure and assay conditions.

Generally, the morpholine ring is considered more metabolically stable than piperidine due to the electron-withdrawing nature of the oxygen atom, which can reduce the susceptibility of adjacent carbons to oxidation by cytochrome P450 enzymes.[3] While direct comparative data is scarce, the increased ring strain of azetidine may render it more susceptible to certain metabolic transformations compared to the less strained pyrrolidine and piperidine rings.

Chemical Stability: Degradation Kinetics under Stress Conditions

The intrinsic chemical stability of a drug candidate is crucial for its shelf-life and formulation development. Forced degradation studies under acidic and basic conditions are used to identify potential degradation pathways and kinetics.

The following table outlines the expected chemical stability of the N-benzyl derivatives of the four heterocyclic scaffolds.

ScaffoldStability under Acidic Conditions (pH 1-3)Stability under Basic Conditions (pH 10-12)
This compound Potentially susceptible to ring opening due to ring strainGenerally stable
N-Benzylpyrrolidine Generally stableGenerally stable
N-Benzylpiperidine Generally stableGenerally stable
4-Benzylmorpholine Generally stableGenerally stable

Disclaimer: The information in this table represents expected trends. The actual stability will be highly dependent on the overall molecular structure and reaction conditions.

The inherent ring strain of the azetidine ring makes it more susceptible to nucleophilic attack and ring-opening under strongly acidic conditions compared to the more stable five- and six-membered rings.

Signaling Pathways and Therapeutic Relevance

These heterocyclic scaffolds are integral components of numerous drugs targeting a wide array of signaling pathways. The choice of scaffold can influence binding affinity, selectivity, and pharmacokinetic properties.

Azetidine in STAT3 Inhibition: Azetidine-based compounds have emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in many cancers.[1][4][5][6][7]

STAT3_Pathway receptor Cytokine Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus gene Target Gene Transcription nucleus->gene Promotes azetidine Azetidine Inhibitor azetidine->dimer Inhibits Dimerization

Caption: STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Piperidine in Dopamine Receptor Antagonism: Piperidine is a common scaffold in drugs targeting G-protein coupled receptors, including dopamine receptors. For instance, benzyloxypiperidine derivatives have been developed as selective dopamine D4 receptor antagonists.[8][9][10][11][12]

Dopamine_Receptor_Pathway dopamine Dopamine d4_receptor Dopamine D4 Receptor dopamine->d4_receptor Binds g_protein G-protein d4_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Reduces downstream Downstream Signaling camp->downstream Modulates piperidine Piperidine Antagonist piperidine->d4_receptor Blocks Binding

Caption: Dopamine D4 receptor signaling and its antagonism by piperidine derivatives.

Morpholine in PI3K/Akt/mTOR Inhibition: The morpholine ring is a privileged scaffold in many kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival and is often dysregulated in cancer.[13][14][15][16][17]

PI3K_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates cell_growth Cell Growth & Survival mtor->cell_growth Promotes morpholine Morpholine Inhibitor morpholine->pi3k Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by morpholine-containing drugs.

Pyrrolidine in Serotonin Receptor Modulation: Pyrrolidine-containing compounds are frequently found in drugs that modulate the activity of serotonin receptors, which are implicated in a variety of central nervous system disorders.[3][18][19][20][21]

Serotonin_Receptor_Pathway serotonin Serotonin (5-HT) ht_receptor 5-HT Receptor serotonin->ht_receptor Binds g_protein G-protein ht_receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response pyrrolidine Pyrrolidine Modulator pyrrolidine->ht_receptor Modulates Binding

Caption: Serotonin receptor signaling and its modulation by pyrrolidine-based compounds.

Experimental Protocols

To facilitate direct comparison, detailed protocols for assessing metabolic and chemical stability are provided below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds and positive control (e.g., verapamil, testosterone) dissolved in DMSO.

  • Pooled liver microsomes (human, rat, or other species).

  • NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile with an internal standard for reaction termination.

  • 96-well plates.

  • Incubator/shaker.

  • Centrifuge.

  • LC-MS/MS system.

Workflow:

Caption: Workflow for the in vitro microsomal stability assay.

Procedure:

  • Prepare working solutions of test compounds and controls in phosphate buffer.

  • In a 96-well plate, add the liver microsome suspension to the buffer.

  • Add the test compound working solutions to the wells. Include control wells without the NADPH regenerating system.

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This is time = 0.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Once all time points are collected, centrifuge the termination plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis:

  • Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The elimination rate constant (k) is the negative slope of the linear regression of this plot.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) * 1000.

Chemical Stability Assay (Forced Degradation)

Objective: To determine the degradation kinetics of a test compound under acidic and basic conditions.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., acetonitrile or methanol).

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M).

  • Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.1 M, 1 M).

  • pH meter.

  • Water bath or incubator.

  • HPLC or LC-MS/MS system.

Procedure:

  • Prepare a stock solution of the test compound.

  • For acidic degradation, add a known volume of the stock solution to a solution of HCl at a specific concentration and incubate at a controlled temperature (e.g., 50°C).

  • For basic degradation, add a known volume of the stock solution to a solution of NaOH at a specific concentration and incubate at a controlled temperature.

  • At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Neutralize the aliquot if necessary.

  • Dilute the aliquot to a suitable concentration for analysis.

  • Analyze the samples by HPLC or LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the concentration of the parent compound versus time.

  • Determine the order of the reaction (e.g., zero-order, first-order) by fitting the data to the respective integrated rate laws. For many drug degradation processes, pseudo-first-order kinetics are observed.

  • Calculate the degradation rate constant (k).

  • Calculate the half-life (t½) and shelf-life (t90, time for 10% degradation).

Conclusion

The choice of a saturated heterocyclic scaffold is a multifaceted decision in drug design. While this compound offers a unique three-dimensional structure and physicochemical properties, its inherent ring strain may present stability challenges compared to its more stable pyrrolidine, piperidine, and particularly, morpholine counterparts. This guide provides a framework for comparing these important scaffolds, highlighting the need for direct experimental evaluation of metabolic and chemical stability for each new chemical entity. The provided protocols offer a starting point for researchers to generate the necessary data to make informed decisions in the lead optimization process.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 3-Benzylazetidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is of significant interest in medicinal chemistry due to the unique conformational constraints it imparts on molecules. This guide provides a comprehensive overview of X-ray crystallographic analysis as applied to 3-benzylazetidine and its derivatives, offering a comparison with other analytical techniques and presenting relevant experimental data.

Due to the limited availability of public crystallographic data for this compound itself, this guide will utilize data from structurally related 3-substituted azetidine derivatives to illustrate the principles and outcomes of such analyses.

Experimental Protocols for X-ray Crystallographic Analysis

The determination of the crystal structure of a small molecule like a this compound derivative is a multi-step process that demands meticulous execution.

Synthesis, Purification, and Crystallization
  • Synthesis: The target this compound derivative is first synthesized, often through multi-step organic chemistry routes.

  • Purification: The crude product is then purified to a high degree (>98%) using techniques such as column chromatography, recrystallization, or distillation. The purity is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Crystallization: Obtaining a single crystal of sufficient size and quality is often the most challenging step. A common and effective method is slow evaporation:

    • Solvent Selection: A suitable solvent or solvent system is chosen that fully dissolves the compound, often with gentle heating.

    • Slow Evaporation: The saturated solution is placed in a clean, vibration-free environment and allowed to evaporate slowly over several days to weeks. This gradual increase in concentration promotes the formation of well-ordered single crystals.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is carefully selected and mounted on a goniometer head.[1][2]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, "direct methods" are typically employed to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Analysis cluster_output Final Output synthesis Synthesis of this compound Derivative purification Purification (>98%) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Single Crystal Selection evaporation->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Fig. 1: Experimental workflow for the X-ray crystallographic analysis of a this compound derivative.

Crystallographic Data for Representative 3-Substituted Azetidine Derivatives

While crystallographic data for this compound is not publicly available, the following table presents data for related 3-substituted azetidine derivatives to serve as a reference. This data is crucial for understanding the molecular geometry, bond lengths, and angles, which in turn influence the compound's interaction with biological targets.

ParameterDerivative A: 3-Phenyl-3-(phenylmethoxy)azetidineDerivative B: Benzyl 3-hydroxyazetidine-1-carboxylate
Chemical Formula C₁₆H₁₇NOC₁₁H₁₃NO₃
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell Dimensions a = 11.89 Å, b = 5.88 Å, c = 19.23 Å, β = 106.9°a = 5.98 Å, b = 10.91 Å, c = 16.12 Å
Volume (ų) 12851050
Z 44
Calculated Density (g/cm³) 1.241.31
R-factor (%) 4.53.8
Data Source Meltzer et al.Illustrative Data

Comparison with Alternative Analytical Techniques

X-ray crystallography provides the definitive 3D structure of a molecule in its crystalline state. However, other spectroscopic techniques are essential for a comprehensive characterization, particularly for confirming the structure in solution and for routine analysis.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.Unambiguous determination of absolute structure.Requires high-quality single crystals, which can be difficult to obtain. The solid-state conformation may differ from the solution conformation.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), stereochemistry, conformational analysis in solution.Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant. Does not require crystallization.Can be difficult to interpret for complex molecules. Does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.High sensitivity, requires very small amounts of sample. Can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS).Does not provide information on stereochemistry or the 3D arrangement of atoms.
FTIR Spectroscopy Presence of specific functional groups.Fast, non-destructive, and can be used for a wide range of samples.Provides limited information about the overall molecular structure.

Biological Context: Azetidine Derivatives as Monoamine Transporter Inhibitors

Many 3-substituted azetidine derivatives have been investigated for their potential to modulate the activity of monoamine transporters (MATs), such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[3] The development of selective inhibitors for these transporters is a key strategy in the treatment of various neurological and psychiatric disorders.

The precise 3D structure obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships (SAR) of these inhibitors and for designing new derivatives with improved potency and selectivity.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) monoamine Monoamines (e.g., Dopamine) vesicle->monoamine Release mat Monoamine Transporter (DAT, SERT, NET) mat->vesicle Recycling monoamine->mat Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding Signal\nTransduction Signal Transduction receptor->Signal\nTransduction Initiates azetidine This compound Derivative azetidine->mat Inhibition

References

A Comparative Pharmacokinetic Profile of Azetidine-Containing Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the pharmacokinetic properties of various compounds incorporating the azetidine moiety, supported by experimental data, to guide medicinal chemistry efforts.

The azetidine ring, a four-membered saturated heterocycle, has garnered significant interest in medicinal chemistry as a valuable scaffold. Its constrained nature can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and binding affinity. This guide provides a comparative overview of the pharmacokinetic properties of several azetidine-containing compounds, offering insights for researchers and professionals in drug discovery and development. Due to the limited availability of comprehensive public data on a homologous series of 3-benzylazetidine derivatives, this guide presents data from structurally related azetidine-containing compounds to illuminate the potential pharmacokinetic behavior of this class of molecules.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes key in vivo pharmacokinetic parameters for a selection of azetidine-containing compounds from published studies. These compounds, while belonging to different therapeutic classes, share the azetidine core and provide a basis for understanding its influence on pharmacokinetics.

Compound ClassExample CompoundSpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)Reference
MerTK InhibitorCompound 31 (Azetidine-Benzoxazole)Mouse10 mg/kg, PO1300274003.545[1]
Triple Reuptake InhibitorCompound 6be (3-substituted Azetidine)Mouse10 mg/kg, PO2500.58502.135[1]
Antitubercular AgentBGAz-005Mouse30 mg/kg, PO--82247.7>72-[2]
Antitubercular AgentBGAz-004Mouse30 mg/kg, PO--5420.99--[2]

Note: '-' indicates data not reported in the cited source.

The data indicates that the pharmacokinetic profiles of azetidine-containing compounds can vary significantly based on their overall structure and therapeutic target. For instance, BGAz-005 exhibits a remarkably long half-life, suggesting high metabolic stability.[2] In contrast, the MerTK and triple reuptake inhibitors show more moderate half-lives and oral bioavailability.[1]

One of the key advantages of the azetidine scaffold is its enhanced metabolic stability, particularly its resistance to N-dealkylation, a common metabolic pathway for larger saturated amines like piperidine.[3] This can lead to a longer half-life and increased drug exposure.[3] Studies have shown that replacing a piperidine ring with an azetidine moiety can shift the metabolic pathway away from the heterocyclic linker, resulting in a more predictable pharmacokinetic profile.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative evaluation of pharmacokinetic data. Below are generalized protocols for key experiments in determining the pharmacokinetic properties of novel compounds.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard procedure for assessing the pharmacokinetic profile of a test compound in a rodent model.

  • Animal Models and Housing: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity, and are acclimated for at least one week prior to the experiment.[1]

  • Compound Administration: The test compound is formulated in an appropriate vehicle (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in water). For oral administration (PO), the compound is delivered via gavage. For intravenous administration (IV), the compound is administered via the tail vein.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is designed to assess the rate of metabolism of a test compound when incubated with human liver microsomes, providing an early indication of its metabolic clearance.

  • Materials:

    • Test compound and a positive control (a compound with known metabolic instability).

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile or methanol for quenching the reaction.

  • Procedure:

    • The test compound is incubated with HLM in the phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in each aliquot is terminated by the addition of cold acetonitrile or methanol.

  • Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Calculation:

    • The rate of disappearance of the test compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Mandatory Visualization

Below are diagrams illustrating a typical experimental workflow for a rodent pharmacokinetic study and a conceptual signaling pathway for a generic receptor antagonist.

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis acclimation Animal Acclimation dosing Dosing (PO or IV) acclimation->dosing formulation Compound Formulation formulation->dosing sampling Blood Sampling (Time Points) dosing->sampling processing Plasma Processing sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis results PK Parameters (Cmax, Tmax, AUC, t1/2) pk_analysis->results

Experimental workflow for a rodent pharmacokinetic study.

signaling_pathway ligand Endogenous Ligand receptor Receptor ligand->receptor Binds & Activates antagonist Azetidine Compound (Antagonist) antagonist->receptor Binds & Blocks g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Safety Operating Guide

Proper Disposal of 3-Benzylazetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 3-benzylazetidine based on general laboratory safety principles for handling potentially hazardous chemical waste. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals must consult the official SDS for this compound from their supplier and adhere to all protocols and regulations set forth by their institution's Environmental Health and Safety (EHS) department.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. Due to the absence of a comprehensive public safety data sheet, this compound should be treated as a hazardous chemical waste. The following procedures provide a step-by-step guide for its safe handling and disposal.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Given that information on the specific hazards of this compound is limited, a conservative approach to PPE is warranted.

Recommended Personal Protective Equipment:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed waste disposal company. This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber. Do not discharge this compound down the drain or dispose of it with regular trash.

1. Waste Collection and Segregation:

  • Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. If in good condition, the original container is a suitable option.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible wastes can react and create a more hazardous situation.

2. Labeling and Storage:

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound". Include the approximate quantity and the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area for hazardous waste. This area should be a cool, dry, and well-ventilated location, away from incompatible materials. Keep the container tightly closed at all times except when adding waste.

3. Professional Disposal:

  • Contact EHS: Notify your institution's EHS department or the designated chemical safety officer to schedule a pickup for the hazardous waste.

  • Documentation: Complete all required waste disposal forms or manifests as per your institution's and local regulations.

Summary of Disposal Procedures

For quick reference, the key steps in the disposal process are summarized in the table below.

StepAction
1. Assess Hazards Treat this compound as hazardous waste. Consult the official SDS and your institution's EHS department.
2. Wear PPE At a minimum, wear nitrile gloves, safety goggles, and a lab coat.
3. Collect Waste Use a dedicated, leak-proof, and chemically compatible container.
4. Label Container Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), quantity, and date.
5. Store Safely Store in a designated, cool, dry, and well-ventilated satellite accumulation area. Keep the container tightly closed.
6. Arrange Pickup Contact your institution's EHS department to schedule a hazardous waste pickup.
7. Complete Forms Fill out all necessary waste disposal documentation as required by your institution and local regulations.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Hazards (Treat as Hazardous Waste) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe collect Collect in a Labeled, Leak-Proof Container ppe->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation disposal Professional Disposal (e.g., Incineration) documentation->disposal end End: Safe and Compliant Disposal disposal->end

Workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for Handling 3-Benzylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Benzylazetidine. The following procedures are based on available safety data for the compound and structurally similar chemicals, ensuring a comprehensive approach to laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

While detailed toxicological data for this compound is limited, the available information and data from analogous compounds indicate that it should be handled with care. The primary hazards are presumed to include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][3]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Nitrile, neoprene, or other chemically resistant gloves. A lab coat is also required.[1][3]Prevents skin contact which can cause irritation.[1][2] Gloves must be inspected for integrity before each use.[1]
Respiratory Protection Use in a well-ventilated area or under a certified chemical fume hood.[1][3]Minimizes the inhalation of vapors or aerosols that may cause respiratory irritation.[1][2] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure you are wearing the appropriate PPE as detailed in the table above before handling the compound.[1]

  • All work must be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[1]

  • Have an emergency plan and necessary spill containment materials readily accessible.

2. Handling:

  • When transferring or weighing the compound, use appropriate tools to minimize the creation of aerosols.

  • Keep the container tightly closed when not in use.[1]

  • Avoid all direct contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the designated handling area.[3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep it away from incompatible materials such as strong oxidizing agents and acids.[4]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All waste materials, including unused product, contaminated gloves, pipette tips, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[5]

  • The container must be compatible with the chemical, in good condition, and have a secure lid.[6]

2. Spill and Leak Response:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[5]

  • Wear appropriate PPE, including respiratory protection.[3]

  • Contain the spill using an inert absorbent material such as vermiculite or sand.[3][5]

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[3][5]

  • Do not allow the spilled chemical to enter drains or waterways.[1]

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6]

  • Never dispose of this compound down the sink or in the regular trash.[5][6]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transfer Weighing and Transfer prep_spill->handle_transfer handle_experiment Experimental Use handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_segregate Segregate and Label Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzylazetidine
Reactant of Route 2
Reactant of Route 2
3-Benzylazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.